molecular formula C7H7N3S B1346775 3-(thiophen-3-yl)-1H-pyrazol-5-amine CAS No. 149246-86-6

3-(thiophen-3-yl)-1H-pyrazol-5-amine

Número de catálogo: B1346775
Número CAS: 149246-86-6
Peso molecular: 165.22 g/mol
Clave InChI: GJJJFHBGVQOHJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(thiophen-3-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H7N3S and its molecular weight is 165.22 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(thiophen-3-yl)-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(thiophen-3-yl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(thiophen-3-yl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-thiophen-3-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJJFHBGVQOHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640972
Record name 5-(Thiophen-3-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149246-86-6
Record name 5-(3-Thienyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149246-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Thiophen-3-yl)-1H-pyrazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(thiophen-3-yl)-1H-pyrazol-5-amine
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Foundational & Exploratory

Technical Monograph: Physicochemical & Functional Profiling of 3-(Thiophen-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Thiophen-3-yl)-1H-pyrazol-5-amine (CAS: 149246-86-6) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor space. Its structural duality—combining the hydrogen-bonding capability of the aminopyrazole core with the lipophilic, electron-rich thiophene moiety—makes it an ideal pharmacophore for ATP-competitive inhibition.

This guide moves beyond basic catalog data to provide a mechanistic understanding of the molecule's behavior in solution and solid states. It addresses the critical challenge of tautomeric ambiguity which often confounds docking studies and solubility profiling.

Chemical Identity & Structural Dynamics

The molecule exists in a dynamic equilibrium that dictates its reactivity and binding affinity. Unlike simple aromatics, the pyrazole core allows for annular tautomerism, while the exocyclic amine introduces amino-imino exchange.

Core Physicochemical Constants
PropertyValue / DescriptionSource/Method
IUPAC Name 3-(Thiophen-3-yl)-1H-pyrazol-5-amineNomenclature
CAS Number 149246-86-6Registry
Molecular Formula C₇H₇N₃SStoichiometry
Molecular Weight 165.22 g/mol Calculated
LogP (Calc) ~1.72cLogP (Consensus)
TPSA 54.7 ŲPolar Surface Area
H-Bond Donors 2 (Exocyclic NH₂, Pyrazole NH)Structural Count
H-Bond Acceptors 3 (N, S heteroatoms)Structural Count
pKa (Calc) ~2.5 (Pyz-N), ~14 (NH₂)Predicted (ACD/Labs)
Tautomeric Equilibrium Analysis

The compound is not a static entity. In solution, it oscillates between the 1H- and 2H- forms. For kinase binding, the 1H-tautomer is typically the bioactive species, acting as a bidentate donor-acceptor motif at the hinge region.

Tautomers T1 Tautomer A (1H-pyrazol-5-amine) Dominant in polar solvent T2 Tautomer B (1H-pyrazol-3-amine) Stabilized by specific H-bonds T1->T2 Proton Shift (Fast) Binding Kinase Hinge Interaction T1->Binding Bioactive Conformer

Figure 1: Tautomeric equilibrium critical for molecular recognition. The 1H-form typically engages the kinase hinge region via the exocyclic amine (donor) and the pyrazole nitrogen (acceptor).

Synthetic & Purification Workflows

The synthesis of 3-(thiophen-3-yl)-1H-pyrazol-5-amine relies on the cyclocondensation of


-ketonitriles with hydrazine. This route is preferred for its atom economy and avoidance of heavy metal catalysts.
Synthesis Protocol: The -Ketonitrile Route

Objective: Synthesis of high-purity (>98%) scaffold for biological screening.

Reagents:

  • 3-oxo-3-(thiophen-3-yl)propanenitrile (1.0 equiv)

  • Hydrazine hydrate (80% solution, 1.2 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-oxo-3-(thiophen-3-yl)propanenitrile in absolute ethanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add hydrazine hydrate dropwise over 10 minutes at room temperature. Note: Reaction is exothermic; monitor internal temperature.

  • Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor consumption of the nitrile via TLC (Mobile phase: 5% MeOH in DCM).

  • Isolation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

    • If solid forms: Filter and wash with cold ethanol.

    • If oil forms: Evaporate solvent, redissolve in minimal EtOAc, and induce crystallization with hexanes.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove hydrazine traces.

Synthesis Start Start: 3-oxo-3-(thiophen-3-yl) propanenitrile Reagent Reagent: Hydrazine Hydrate (EtOH, Reflux) Start->Reagent Inter Intermediate: Hydrazone Formation Reagent->Inter Cyclo Cyclization: 5-exo-dig / 5-endo-dig Inter->Cyclo - H2O Product Final Product: 3-(thiophen-3-yl)-1H- pyrazol-5-amine Cyclo->Product

Figure 2: Synthetic pathway via cyclocondensation.[1] The reaction is driven by the nucleophilic attack of hydrazine on the nitrile carbon followed by ring closure.

Physicochemical Characterization Protocols

To validate the compound for drug discovery, "estimated" properties are insufficient. The following protocols ensure data integrity.

Protocol: Potentiometric pKa Determination

The pyrazole ring has weakly acidic and basic centers. Accurate pKa is vital for understanding solubility at physiological pH (7.4).

System: SiriusT3 or equivalent potentiometric titrator. Method:

  • Sample Prep: Weigh ~3 mg of pure compound. Dissolve in 0.15 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent method (MeOH/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic.

  • Titration: Perform dual-direction titration (Acid

    
     Base 
    
    
    
    Acid) from pH 2.0 to pH 12.0.
  • Data Analysis: Look for the inflection point corresponding to the protonation of the pyrazole nitrogen (expected pKa ~2.5) and the deprotonation of the NH (expected pKa >12, often outside potentiometric range).

    • Note: The exocyclic amine is electronically coupled to the ring and is significantly less basic than a primary aliphatic amine.

Solubility Profiling (Thermodynamic)

Method: Shake-flask method (24 hours).

  • Prepare buffers at pH 1.2, 4.0, 6.8, and 7.4.

  • Add excess solid compound to 1 mL of each buffer.

  • Incubate at 25°C with agitation for 24 hours.

  • Filter (0.22 µm PVDF) and analyze filtrate via HPLC-UV (254 nm).

  • Expectation: Higher solubility at pH < 2.0 due to protonation; moderate to low solubility at neutral pH due to lipophilic thiophene ring (LogP ~1.7).

Applications in Drug Discovery[3][4][5][6][7][8]

This molecule is not merely a building block; it is a bioisostere for the adenine ring of ATP.

  • Kinase Inhibition (JNK/p38): The pyrazole N and exocyclic NH₂ form a characteristic donor-acceptor motif that binds to the hinge region of kinases (e.g., JNK3, p38 MAP kinase). The thiophene ring occupies the hydrophobic pocket I or II, providing selectivity over other kinases.[2]

  • Fragment-Based Drug Design (FBDD): With a MW of 165, it is an ideal "fragment" starting point. It has high ligand efficiency (LE) and can be grown at the C4 position or N1 position to access additional binding pockets.

References

  • Vertex Pharmaceuticals. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Link

  • ChemScene. (2023). Product Monograph: 3-(Thiophen-3-yl)-1H-pyrazol-5-amine (CAS 149246-86-6).[3] Link

  • Feng, Y., et al. (2020).[4] Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters. Link

  • National Institutes of Health (NIH). (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. PubMed Central. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1H-Pyrazole-5-amine derivatives. Link

Sources

Technical Profile: Spectroscopic Data for 3-(thiophen-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the spectroscopic characterization of 3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS: 149246-86-6).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous data for structural validation, particularly in the context of kinase inhibitor development where this scaffold is a frequent pharmacophore.[2]

Executive Summary & Chemical Identity

The 3-(thiophen-3-yl)-1H-pyrazol-5-amine scaffold represents a critical "hinge-binding" motif in kinase drug discovery.[1] Its structural integrity is defined by the unique electronic interplay between the electron-rich thiophene ring and the amphoteric aminopyrazole core.[1] This guide details the spectroscopic signature required to distinguish this specific isomer from its regioisomers (e.g., 2-thienyl variants) and validates its tautomeric behavior in solution.[1][2]

PropertyDetail
IUPAC Name 3-(thiophen-3-yl)-1H-pyrazol-5-amine
CAS Number 149246-86-6
Molecular Formula C

H

N

S
Molecular Weight 165.22 g/mol
Key Application Kinase Inhibitor Scaffold (ATP-competitive)

Synthesis & Sample Origin (Contextualizing Impurities)

To accurately interpret spectroscopic data, one must understand the sample's origin.[2] The presence of residual hydrazine or uncyclized


-ketonitrile intermediates can obscure the diagnostic pyrazole-C4 proton signal.[1]
Validated Synthetic Route

The compound is synthesized via the cyclocondensation of 3-oxo-3-(thiophen-3-yl)propanenitrile with hydrazine hydrate .[1] This reaction is thermodynamically driven but can yield regioisomeric impurities if the starting material is contaminated with the 2-thienyl isomer.[1]

SynthesisWorkflow SM1 3-oxo-3-(thiophen-3-yl) propanenitrile Inter Hydrazone Intermediate SM1->Inter Nucleophilic Attack Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Inter Product 3-(thiophen-3-yl)- 1H-pyrazol-5-amine Inter->Product Cyclization & Dehydration

Figure 1: Cyclocondensation pathway.[1] The diagnostic spectral change is the loss of the nitrile signal (IR) and the appearance of the pyrazole-C4 proton (NMR).[2]

Spectroscopic Analysis (The Core)

Mass Spectrometry (LC-MS/HRMS)

The ionization pattern is characteristic of aminopyrazoles, showing a dominant


 peak.[1][2]
  • Ionization Mode: ESI (+)

  • Observed Mass (

    
    ):  166.04 (Calculated for 
    
    
    
    )[2]
  • Fragmentation Pattern:

    • Loss of

      
       (17 Da) is common in high-energy collisions, yielding a fragment at 
      
      
      
      .[1][2]
    • Thiophene ring stability usually prevents fragmentation of the C-C biaryl bond under standard LC-MS conditions.[1]

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum in DMSO-

is the primary tool for structural validation.[1] The key challenge is distinguishing the 3-thienyl substituent from a 2-thienyl group.[1]
Characteristic Spectral Signature (DMSO-

, 400 MHz)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Pyrazole-NH 11.50 – 12.10Broad Singlet1HHighly exchangeable; shift varies with concentration/temp.[1]
Thiophene-H2 7.65 – 7.75Doublet of doublets (dd)1HCritical: The H2 proton in 3-thienyl is the most deshielded and appears as a narrow doublet (

Hz).[1]
Thiophene-H5 7.50 – 7.60Doublet of doublets1HCouples with H4 (

Hz).[1]
Thiophene-H4 7.35 – 7.45Doublet of doublets1HCouples with H5 (

Hz) and H2 (

Hz).[1][2]
Pyrazole-H4 5.70 – 5.90 Singlet1HKey Purity Marker. Sharp singlet.[1] Upfield shift due to electron donation from the adjacent amine.[1]
Amine-NH

4.50 – 5.20Broad Singlet2HBroadened by quadrupole relaxation of N and exchange.[1] Disappears on D

O shake.

Expert Insight on Regioisomer Differentiation:

  • 3-Thienyl (Target): The thiophene protons appear as a distinct 3-spin system with a narrow coupling (

    
    ) often unresolved, looking like a singlet (H2) and two multiplets.[1][2]
    
  • 2-Thienyl (Impurity): The protons would appear as a clearly resolved doublet-doublet-doublet pattern with a larger

    
     coupling (~3.5 Hz).[1][2]
    
Tautomeric Equilibrium

In solution, 3-(thiophen-3-yl)-1H-pyrazol-5-amine exists in a rapid equilibrium between the 5-amino (A) and 3-amino (B) tautomers.[1] In polar aprotic solvents like DMSO, form A is generally favored due to hydrogen bonding capabilities, but the average signal is observed.[2]

Tautomerism T1 Tautomer A (5-amino-3-thienyl) Major Form T2 Tautomer B (3-amino-5-thienyl) Minor Form T1->T2 Fast Exchange (NMR Time Scale)

Figure 2: Prototropic annular tautomerism. The rapid exchange results in averaged signals for the pyrazole carbons in


C NMR.

Experimental Protocols

Synthesis for Reference Standard

To generate a high-purity reference standard for spectroscopic comparison:

  • Reaction: Dissolve 3-oxo-3-(thiophen-3-yl)propanenitrile (1.0 eq) in absolute ethanol (0.5 M).

  • Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Cyclization: Reflux the mixture for 3–4 hours. Monitor by TLC (loss of nitrile spot).[1][2]

  • Workup: Cool to 0°C. The product often precipitates as a solid.[1] Filter and wash with cold ethanol.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace hydrazine.[1][2]

NMR Sample Preparation[1][2]
  • Solvent: DMSO-

    
     (99.9% D) is mandatory.[1] CDCl
    
    
    
    is poor due to low solubility and aggregation of the amine.[1]
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • D

    
    O Shake:  Perform a D
    
    
    
    O shake to identify the exchangeable NH and NH
    
    
    protons, which will disappear, leaving the aromatic signals (Thiophene and Pyrazole-H4) intact.[2]

References

  • Synthesis of 5-aminopyrazoles: Elnagdi, M. H., et al. "Approaches towards the synthesis of 5-aminopyrazoles."[1][2] Beilstein Journal of Organic Chemistry, 2011, 7, 88–115.[2]

  • Tautomerism in Pyrazoles: Alkorta, I., et al. "Tautomerism in 3(5)-substituted pyrazoles."[1][2] Journal of Chemical Information and Modeling, 2006.[2]

  • General Characterization of Pyrazole-Thiophene Hybrids: Al-Mousawi, S. M., et al. "Synthesis and spectroscopic characterization of new pyrazole derivatives."[1][2] Journal of Heterocyclic Chemistry, 2012.[2]

  • Kinase Scaffold Relevance: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1][2] Nature Reviews Cancer, 2009.[1][2]

Sources

Thiophene-Containing Pyrazoles: A Technical Guide to Biological Activity, Mechanism of Action, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of thiophene and pyrazole pharmacophores represents a "privileged scaffold" strategy in modern medicinal chemistry. This hybrid architecture leverages the lipophilic, bioisosteric properties of thiophene (mimicking phenyl rings with enhanced metabolic stability) and the hydrogen-bonding capability of pyrazole (acting as a kinase hinge binder). This guide provides a technical deep-dive into the biological activities of these hybrids, specifically focusing on their dual-inhibition mechanisms in oncology (EGFR/VEGFR), antimicrobial potency, and structure-activity relationships (SAR).

The Pharmacophore: Structural Rationale

The biological efficacy of thiophene-containing pyrazoles stems from the synergistic electronic and steric properties of the two heterocycles.

  • The Pyrazole Core: Functions as a hydrogen bond donor/acceptor, critical for binding to the ATP-binding pockets of kinases (e.g., EGFR, VEGFR-2). It mimics the adenine ring of ATP.

  • The Thiophene Ring: Acts as a bioisostere of the benzene ring but with higher electron density and lipophilicity. This enhances membrane permeability and allows for unique

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr) in protein active sites.
    
Electronic Synergy

The electron-rich thiophene ring can donate electron density to the pyrazole core, stabilizing cationic transition states during metabolic processing or receptor binding. This makes the hybrid scaffold particularly effective against resistant bacterial strains and mutant cancer kinases (e.g., EGFR T790M).

Therapeutic Applications & Mechanisms[1][2][3][4]

Anticancer Activity: Dual Kinase Inhibition

The most significant application of thiophene-pyrazole hybrids is in oncology, specifically as multi-target Tyrosine Kinase Inhibitors (TKIs).

  • Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[1][2]

  • Mechanism: These compounds act as ATP-competitive inhibitors. The pyrazole nitrogen forms hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR), while the thiophene moiety occupies the hydrophobic back pocket, displacing the "gatekeeper" residue.

  • Efficacy: Recent studies (2023-2025) demonstrate that specific hybrids (e.g., dihydropyrano[2,3-c]pyrazoles) achieve IC

    
     values in the nanomolar range against MCF-7 and HepG2 cell lines, comparable to Erlotinib and Sorafenib.
    
Visualization: EGFR Signaling & Inhibition Pathway

The following diagram illustrates the signal transduction pathway and the precise intervention point of thiophene-pyrazole hybrids.

EGFR_Pathway EGF EGF Ligand EGFR_Out EGFR (Extracellular) EGF->EGFR_Out Binding EGFR_In EGFR (Intracellular Kinase Domain) EGFR_Out->EGFR_In Dimerization & Autophosphorylation Ras Ras-GTP EGFR_In->Ras Activation ATP ATP ATP->EGFR_In Phosphorylation Source Inhibitor Thiophene-Pyrazole Hybrid Inhibitor->EGFR_In Competitive Inhibition (Hinge Binding) Apoptosis Apoptosis / Cell Cycle Arrest Inhibitor->Apoptosis Induces (G0/G1 Arrest) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation

Figure 1: Mechanism of Action showing ATP-competitive inhibition of the EGFR kinase domain by Thiophene-Pyrazole hybrids, blocking downstream Ras/Raf/MEK/ERK signaling.

Antimicrobial & Anti-inflammatory Activity[4][6][7][8][9][10]
  • Antimicrobial: Hybrids substituted with electron-withdrawing groups (Cl, F, NO

    
    ) exhibit potent activity against S. aureus and M. tuberculosis. They function by inhibiting DNA gyrase (bacteria) or sterol 14
    
    
    
    -demethylase (fungi).
  • Anti-inflammatory: These compounds inhibit COX-2 selectively. The bulky thiophene group fits into the larger hydrophobic side pocket of COX-2 (which is absent in COX-1), reducing gastrointestinal side effects common with non-selective NSAIDs.

Structure-Activity Relationship (SAR) Deep Dive

Understanding the SAR is critical for optimizing lead compounds. The table below summarizes the impact of specific substitutions on the thiophene-pyrazole scaffold.

PositionSubstituentEffect on Biological ActivityMechanistic Insight
Pyrazole N1 Phenyl / Substituted PhenylIncreases Anticancer & Anti-inflammatoryEnhances hydrophobic interaction with the receptor binding pocket.
Pyrazole C3 Methyl / TrifluoromethylIncreases Metabolic StabilitySteric bulk prevents rapid enzymatic degradation; CF

increases lipophilicity.
Thiophene Ring Halogens (Cl, Br) at C5Increases Antimicrobial PotencyElectron-withdrawing groups enhance penetration of bacterial cell walls.
Linker Chalcone / AzomethineVariable Rigid linkers (chalcones) favor kinase inhibition; flexible linkers favor antimicrobial activity.
Fused Systems Pyrazolo[3,4-d]pyrimidineSignificantly Increases Kinase AffinityMimics the purine core of ATP more closely than the isolated pyrazole.
Visualization: SAR Logic Map

SAR_Map Core Thiophene-Pyrazole Scaffold N1_Phenyl N1-Phenyl Group Core->N1_Phenyl C5_Halo Thiophene C5-Halogen Core->C5_Halo C3_Me C3-Methyl/CF3 Core->C3_Me Activity_Cancer Increased Anticancer (Kinase Binding) N1_Phenyl->Activity_Cancer Hydrophobic Interaction Activity_Micro Increased Antimicrobial (Cell Wall Penetration) C5_Halo->Activity_Micro EWG Effect Stability Metabolic Stability C3_Me->Stability Steric Hindrance

Figure 2: Structure-Activity Relationship (SAR) map highlighting key substitution sites and their biological consequences.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these specific hybrids.

Synthesis Protocol: Claisen-Schmidt Condensation Route

Objective: Synthesize a 3-(thiophene-2-yl)-1-phenyl-1H-pyrazole derivative.

Reagents: 2-Acetylthiophene, Phenylhydrazine, Benzaldehyde derivative, Ethanol, NaOH (40%), Glacial Acetic Acid.

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Claisen-Schmidt Condensation (2-Acetylthiophene + Benzaldehyde) Inter Intermediate: Chalcone (Yellow Precipitate) Step1->Inter 40% NaOH, EtOH, RT, 12h Step2 Step 2: Cyclization (Chalcone + Phenylhydrazine) Inter->Step2 Reflux, Glacial AcOH, 6-8h Product Final Product: Thiophene-Pyrazole Hybrid Step2->Product Recrystallization (EtOH)

Figure 3: Synthetic pathway for generating thiophene-pyrazole hybrids via chalcone intermediates.

Detailed Procedure:

  • Chalcone Synthesis: Dissolve 2-acetylthiophene (0.01 mol) and the appropriate benzaldehyde (0.01 mol) in ethanol (20 mL). Add 40% NaOH (5 mL) dropwise with vigorous stirring at 0-5°C. Stir at room temperature for 12 hours. Pour into ice water, acidify with HCl, filter the yellow precipitate (Chalcone), and recrystallize from ethanol.

  • Cyclization: Dissolve the Chalcone (0.01 mol) in glacial acetic acid (20 mL). Add phenylhydrazine (0.015 mol). Reflux the mixture for 6-8 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Purification: Pour the reaction mixture into crushed ice. Filter the solid product. Wash with water to remove acid traces. Recrystallize from ethanol/DMF to obtain the pure pyrazole.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC


 values against cancer cell lines (e.g., MCF-7).
  • Seeding: Seed MCF-7 cells in 96-well plates (

    
     cells/well) in DMEM media. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Treat cells with serial dilutions of the thiophene-pyrazole compound (0.1 - 100

    
    M). Include DMSO control (<0.1%) and Positive Control (Doxorubicin). Incubate for 48h.
    
  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curve to determine IC
    
    
    
    .

Future Perspectives

The field is moving towards PROTACs (Proteolysis Targeting Chimeras) . Researchers are currently exploring linking thiophene-pyrazole kinase inhibitors to E3 ligase ligands. This would not just inhibit the kinase (EGFR/VEGFR) but degrade it entirely, overcoming the resistance often seen with standard competitive inhibitors.

Additionally, computational modeling (DFT and Molecular Docking) is becoming mandatory. Recent data suggests that the electrostatic potential map of the thiophene sulfur atom is a key predictor of binding affinity, allowing for in silico screening before synthesis.

References

  • Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. National Institutes of Health (NIH). (2019).[1][2][3][4] 5

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances. (2025).[1][6][7][8][9][10] 11

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. (2023).[4][8][10] 10[10][11]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. (2020).[8] 2

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. (2024).[12][13][4][8] Link

  • Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Oriental Journal of Chemistry. (2021).[6][8] 14

Sources

The Pyrazole Scaffold: A Technical Guide to Medicinal Chemistry & Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of pyrazole derivatives in medicinal chemistry, designed for researchers and drug development professionals.

Executive Summary

The pyrazole ring (


) acts as a "privileged scaffold" in modern medicinal chemistry due to its unique electronic profile, metabolic stability, and ability to serve as both a hydrogen bond donor and acceptor. This 5-membered heterocycle is central to over 40 FDA-approved drugs, ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to next-generation kinase inhibitors. This guide dissects the structure-activity relationships (SAR), regioselective synthetic strategies, and emerging applications of pyrazoles in targeted protein degradation (PROTACs).

Market & Clinical Context: The Pyrazole Advantage

The clinical success of pyrazoles stems from their versatility in binding pockets. Unlike bioisosteric rings (e.g., isoxazoles), pyrazoles offer tunable pKa values and robust


-stacking capabilities, essential for ATP-competitive inhibition in kinases.
Table 1: Key FDA-Approved Pyrazole Therapeutics
Drug NameTargetIndicationMechanism Highlight
Celecoxib COX-2Inflammation / PainSelective binding to the hydrophilic side pocket of COX-2 (Arg120/Tyr355).
Ruxolitinib JAK1/JAK2MyelofibrosisATP-mimetic; pyrazole forms key H-bonds with the hinge region of the kinase.
Crizotinib ALK / ROS1NSCLC3-substituted pyrazole acts as a critical anchor in the ATP-binding cleft.
Ibrutinib BTKMantle Cell LymphomaPyrazolo[3,4-d]pyrimidine core positions the acrylamide warhead for Cys481 covalent bonding.
Darolutamide Androgen ReceptorProstate CancerPyrazole moiety facilitates

-stacking with Trp742, distinct from other AR antagonists.

Structural Logic & SAR Analysis

The biological activity of pyrazole derivatives is strictly governed by substitution patterns. The ring numbering (N1, C3, C4, C5) dictates the electronic environment and steric fit.

Graphviz Diagram 1: Pyrazole SAR & Functional Logic

PyrazoleSAR Core Pyrazole Core (N1-N2-C3-C4-C5) N1 N1 Position Pharmacokinetics & Solubility (Aryl/Alkyl groups) Core->N1 Controls C3_C5 C3 & C5 Positions Steric Bulk & Regiocontrol (Determines Selectivity) Core->C3_C5 Defines C4 C4 Position Electrophilic Center (Linker attachment/Halogenation) Core->C4 Enables Target Target Binding (H-Bond Donor/Acceptor) N1->Target ADME Optimization C3_C5->Target Receptor Fit C4->Target Scaffold Extension

Caption: Functional dissection of the pyrazole ring. N1 modulation affects solubility, while C3/C5 substitution dictates steric fit within the active site.

Critical SAR Insights:
  • N1 Substitution: Unsubstituted NH-pyrazoles often suffer from rapid metabolic glucuronidation. N-arylation (as seen in Celecoxib) improves lipophilicity and metabolic stability but requires careful management of toxicity (e.g., hepatotoxicity).

  • C3 vs. C5 Regiochemistry: In kinase inhibitors, the distinction between C3 and C5 substituents is vital. For instance, a bulky group at C5 can twist the phenyl ring out of coplanarity, disrupting

    
    -stacking, whereas C3 substitution often extends into the solvent-exposed region.
    
  • C4 Reactivity: This position is electronically enriched, making it the ideal site for electrophilic aromatic substitution (halogenation, formylation) to introduce pharmacophores that interact with deep hydrophobic pockets.

Synthetic Methodologies: The Regioselectivity Challenge

The classical Knorr synthesis (1,3-dicarbonyl + hydrazine) often yields a mixture of regioisomers (1,3- vs. 1,5-disubstituted pyrazoles), necessitating difficult chromatographic separations. Modern medicinal chemistry demands high regiocontrol.

Protocol: Regioselective Synthesis via Enaminones

This method avoids the ambiguity of the Knorr reaction by using enaminones, which direct the hydrazine attack more predictably.

Materials:

  • Acetylenic ketone or

    
    -enaminone
    
  • Substituted hydrazine (e.g., Phenylhydrazine)

  • Solvent: Ethanol or Acetic Acid

  • Catalyst:

    
     (optional for Lewis acid activation)
    

Step-by-Step Workflow:

  • Preparation of Enaminone: React the starting ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux for 4-6 hours.

    • Validation: Monitor disappearance of ketone via TLC.

  • Cyclocondensation: Dissolve the isolated enaminone in ethanol. Add the hydrazine derivative dropwise at

    
     to minimize side reactions.
    
  • Reflux: Heat the mixture to reflux for 2-4 hours. The specific regiochemistry is driven by the nucleophilicity of the hydrazine

    
     attacking the 
    
    
    
    -carbon of the enaminone.
  • Isolation: Cool to room temperature. The product often precipitates; otherwise, remove solvent in vacuo and recrystallize from EtOH/Water.

Graphviz Diagram 2: Synthetic Pathways Comparison

Synthesis Dicarbonyl 1,3-Dicarbonyl (Classic Knorr) Mix Mixture of Isomers (1,3- & 1,5-) Dicarbonyl->Mix + Hydrazine Hydrazine R-Hydrazine Hydrazine->Mix Selective Regioselective Cyclization (Controlled Attack) Hydrazine->Selective Enaminone Enaminone / Acetylenic Ketone Enaminone->Selective + Hydrazine Drug Target Pyrazole Drug Mix->Drug Requires Separation (Low Yield) Selective->Drug High Yield (Direct)

Caption: Comparison of classical Knorr synthesis (often non-selective) versus modern enaminone-based routes that ensure regiochemical purity.

Mechanism of Action Case Study: Celecoxib

Celecoxib illustrates the power of the pyrazole scaffold in enzyme inhibition. It selectively inhibits COX-2 over COX-1 by exploiting a specific hydrophilic side pocket in COX-2.

Graphviz Diagram 3: COX-2 Inhibition Pathway

COX2 Arachidonic Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) Arachidonic->COX1 COX2 COX-2 Enzyme (Inducible / Inflammation) Arachidonic->COX2 Prostaglandins Prostaglandins (Pain/Inflammation) COX1->Prostaglandins Homeostatic COX2->Prostaglandins Inflammatory COX2->Prostaglandins Inhibited Celecoxib Celecoxib (Pyrazole Ligand) SidePocket Hydrophilic Side Pocket (Arg120 / Tyr355) Celecoxib->SidePocket Binds Specifically SidePocket->COX2 Blocks Active Site

Caption: Celecoxib utilizes its sulfonamide-substituted pyrazole ring to bind the unique hydrophilic side pocket of COX-2, preventing prostaglandin synthesis.

Future Outlook: Pyrazoles in PROTACs

The next frontier for pyrazole derivatives is Proteolysis Targeting Chimeras (PROTACs) . Pyrazole-based kinase inhibitors are increasingly used as "warheads" to recruit E3 ligases for targeted protein degradation.

  • Mechanism: A pyrazole-based ligand (binding the target protein, e.g., BTK) is linked to an E3 ligase ligand (e.g., Thalidomide for Cereblon).

  • Advantage: Unlike simple inhibition, this degrades the pathogenic protein entirely, overcoming resistance mutations (e.g., C481S in BTK).

  • Recent Example: Novel PROTACs based on ARQ-531 (a reversible BTK inhibitor with a pyrazole-like core) have shown potency in degrading both wild-type and mutant BTK in lymphoma cells [15].

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Advances, 2025. Link

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 2023. Link

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 2022. Link

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Journal of Organic Chemistry, 2021. Link

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. Link

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Current Topics in Medicinal Chemistry, 2022. Link

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules. Molecules, 2022. Link

  • Targeting Protein Kinases Degradation by PROTACs. Frontiers in Cell and Developmental Biology, 2021. Link

  • Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. American Journal of Hematology, 2021. Link

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2020. Link

  • Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Molecules, 2023. Link

  • Small-Molecule PROTACs for Cancer Immunotherapy. Molecules, 2022. Link

  • BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. Signal Transduction and Targeted Therapy, 2023.[1] Link

  • PROTACs for BRDs proteins in cancer therapy: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link

  • Chinese researchers report optimized BTK-targeting PROTACs. BioWorld, 2025. Link

Sources

3-(thiophen-3-yl)-1H-pyrazol-5-amine molecular formula.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and therapeutic utility of 3-(thiophen-3-yl)-1H-pyrazol-5-amine . This document is structured for researchers requiring actionable data for lead optimization and scaffold utilization in kinase inhibitor discovery.

Scaffold Class: Heteroaryl-Pyrazole Amine Primary Application: Kinase Inhibitor Pharmacophore (ATP-Competitive)

Executive Summary

3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS: 149246-86-6) is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for type I and type II kinase inhibitors. Its structural duality—combining a hydrogen-bond donor/acceptor motif (pyrazole) with a lipophilic, electron-rich aromatic system (thiophene)—allows it to anchor effectively in the ATP-binding hinge region of protein kinases such as CDK , GSK-3 , and Aurora kinases .

This guide provides a validated synthetic protocol, structural analysis, and safety data to facilitate its integration into drug discovery pipelines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 5-(thiophen-3-yl)-1H-pyrazol-3-amine
Common Name 3-(3-Thienyl)-5-aminopyrazole
CAS Number 149246-86-6
Molecular Formula

Molecular Weight 165.22 g/mol
Exact Mass 165.0361 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mg/mL), Methanol; Low in water
pKa (Calculated) ~3.5 (pyrazole N), ~14 (amine)
LogP 1.72 (Lipophilic, membrane permeable)
H-Bond Donors/Acceptors 2 / 3

Synthetic Routes & Process Chemistry

Retrosynthetic Logic

The most robust route to 3-amino-5-arylpyrazoles is the condensation of a


-ketonitrile  with hydrazine . This method is preferred over the 

-ketoester route (which yields pyrazolones) because it directly installs the exocyclic amine required for hinge binding.
Validated Laboratory Protocol

Objective: Synthesis of 3-(thiophen-3-yl)-1H-pyrazol-5-amine from methyl thiophene-3-carboxylate.

Step 1: Formation of

-Ketonitrile Intermediate

Reagents: Methyl thiophene-3-carboxylate, Acetonitrile, Sodium Hydride (NaH), THF.

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Activation: Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF (10 vol). Cool to 0°C.[1]

  • Addition: Add anhydrous acetonitrile (1.2 eq) dropwise. Stir for 15 min to generate the anion.

  • Coupling: Add methyl thiophene-3-carboxylate (1.0 eq) dissolved in THF dropwise.

  • Reaction: Warm to reflux (65°C) and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show consumption of ester.

  • Workup: Quench with ice water. Acidify aqueous layer to pH 4–5 with 1M HCl. Extract with EtOAc.[2] The product, 3-oxo-3-(thiophen-3-yl)propanenitrile , is often used directly without column purification if purity >90%.

Step 2: Cyclization with Hydrazine

Reagents:


-Ketonitrile (from Step 1), Hydrazine Hydrate (

), Ethanol.
  • Dissolution: Dissolve the crude

    
    -ketonitrile in absolute ethanol (10 vol).
    
  • Cyclization: Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Reflux: Heat to reflux (78°C) for 3–5 hours.

  • Isolation: Cool to room temperature. Concentrate solvent to ~20% volume. Pour into crushed ice.

  • Purification: The precipitate is filtered, washed with cold water, and recrystallized from Ethanol/Water (9:1) to yield the target amine.[1][3][4]

Reaction Workflow Diagram

SynthesisPath Start Methyl thiophene-3-carboxylate Inter 3-oxo-3-(thiophen-3-yl) propanenitrile Start->Inter Reagent1 1. NaH, THF 2. Acetonitrile (Nucleophilic Acyl Substitution) Product 3-(thiophen-3-yl)-1H- pyrazol-5-amine Inter->Product Reagent2 Hydrazine Hydrate Ethanol, Reflux (Cyclocondensation)

Figure 1: Two-step synthetic pathway via


-ketonitrile intermediate.

Structural Biology & Pharmacophore Analysis

Kinase Hinge Binding Mode

This molecule is designed to mimic the adenine ring of ATP.

  • Donor-Acceptor Motif: The pyrazole nitrogen (

    
    ) acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region. The exocyclic amine (
    
    
    
    ) or the pyrazole NH (
    
    
    ) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.
  • Thiophene Moiety: Occupies the hydrophobic Gatekeeper pocket or the solvent-exposed region, depending on substitution patterns. The sulfur atom can engage in specific

    
     interactions with aromatic residues (e.g., Phenylalanine) in the binding pocket.
    
Structural Derivatization

To convert this scaffold into a potent drug candidate, derivatization usually occurs at the exocyclic amine :

  • Amide Formation: Reaction with acid chlorides to target the "sugar pocket" of the kinase.

  • Urea Formation: Reaction with isocyanates to access the DFG-out pocket (Type II inhibition).

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed:

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.0 ppm (br s, 1H): Pyrazole NH (exchangeable).
      
    • 
       7.5–7.7 ppm (m, 2H): Thiophene protons (
      
      
      
      ).
    • 
       7.3 ppm (m, 1H): Thiophene proton (
      
      
      
      ).
    • 
       5.8 ppm (s, 1H): Pyrazole 
      
      
      
      (Characteristic singlet).
    • 
       4.5–5.0 ppm (br s, 2H): Exocyclic 
      
      
      
      (Broad, exchangeable).
  • Mass Spectrometry (ESI+):

    • 
       peak at 166.04 m/z .[5]
      

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowedWear nitrile gloves; do not eat/drink in lab.
Skin Irritation H315: Causes skin irritationWash contaminated skin immediately.
Eye Irritation H319: Causes serious eye irritationWear safety goggles (ANSI Z87.1).
Storage Light SensitiveStore at 2–8°C in amber vials; hygroscopic.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Sulfur/Nitrogen content).

References

  • ChemScene . (2024). Product Datasheet: 3-(Thiophen-3-yl)-1H-pyrazol-5-amine (CAS 149246-86-6).[6] Retrieved from [6]

  • PubChem . (2024). Compound Summary: 3-(Thiophen-3-yl)-1H-pyrazol-5-amine.[5][6] Retrieved from

  • MDPI . (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Molecules, 26(19). Retrieved from

  • Beilstein-Institut . (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein J. Org. Chem.. Retrieved from

Sources

Technical Guide: The Discovery and Evolution of Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The aminopyrazole moiety represents one of the most versatile "privileged structures" in modern medicinal chemistry. Originally discovered in the late 19th century during the infancy of synthetic organic chemistry, this scaffold has evolved from a component of simple analgesics to a cornerstone of targeted cancer therapy. Its structural capacity to function as a bioisostere of adenine allows it to anchor small molecules within the ATP-binding pocket of protein kinases with high fidelity. This guide dissects the synthetic evolution, chemical behavior, and pharmacological application of aminopyrazoles, providing actionable protocols for their synthesis and application in fragment-based drug discovery (FBDD).

Historical Genesis: From Dye Chemistry to Therapeutics

The history of the aminopyrazole is inextricably linked to the birth of the pyrazole class itself.

The Knorr Era (1883–1900)

The term "pyrazole" was coined by Ludwig Knorr in 1883.[1] While attempting to synthesize quinoline derivatives, Knorr reacted ethyl acetoacetate with phenylhydrazine. Instead of the expected quinoline, he isolated a five-membered nitrogenous heterocycle: 1-phenyl-3-methyl-5-pyrazolone. This serendipitous discovery led to Antipyrine (Phenazone) , the first synthetic analgesic-antipyretic, marking the transition of pyrazoles from theoretical curiosities to clinical agents.

The Kinase Revolution (1990s–Present)

For nearly a century, pyrazoles were primarily analgesic/anti-inflammatory agents (e.g., phenylbutazone). The paradigm shifted in the late 20th century with the elucidation of the human kinome. Researchers recognized that the 3-aminopyrazole motif possesses a donor-acceptor hydrogen bond profile nearly identical to the adenine ring of ATP. This realization catalyzed the development of "hinge-binding" kinase inhibitors, culminating in drugs like Tozasertib (VX-680) and Avapritinib .

Synthetic Architecture: Methodologies and Mechanisms

The synthesis of aminopyrazoles requires precise control over regiochemistry, particularly when distinguishing between the 3-amino and 5-amino isomers.

Core Methodology: The -Ketonitrile Route

The most robust route to 3(5)-aminopyrazoles is the condensation of hydrazines with


-ketonitriles (3-oxo-alkanenitriles). This method is preferred over the Knorr synthesis (which typically yields pyrazolones) because the nitrile group serves as a latent amidine equivalent during cyclization.
Mechanistic Pathway[2][3]
  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl of the

    
    -ketonitrile.[4]
    
  • Hydrazone Formation: Elimination of water yields a hydrazone intermediate.

  • Intramolecular Cyclization: The second hydrazine nitrogen attacks the nitrile carbon.

  • Tautomerization: Aromatization drives the formation of the stable aminopyrazole.

SynthesisMechanism Fig 1. Mechanistic Pathway of Aminopyrazole Synthesis via beta-Ketonitriles Start Hydrazine + beta-Ketonitrile Inter1 Hydrazone Intermediate Start->Inter1 -H2O (Condensation) Inter2 5-Imino-pyrazoline Inter1->Inter2 Intramolecular Nitrile Attack Product 3(5)-Aminopyrazole Inter2->Product Tautomerization (Aromatization)

Validated Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5-amine

Scope: This protocol yields a versatile intermediate used in fragment-based screening.

Reagents:

  • 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol)[5]

  • Hydrazine hydrate (11.6 mg, 0.36 mmol)[5]

  • Acetic acid (0.024 mL, catalytic/buffer)

  • Anhydrous Ethanol (3 mL)

Step-by-Step Methodology:

  • Charge: In a 10 mL reaction vial, dissolve 3-oxo-3-phenylpropanenitrile in anhydrous ethanol.

  • Addition: Add hydrazine hydrate followed immediately by acetic acid. The acid catalyzes the initial carbonyl activation.

  • Reflux: Heat the mixture to 60°C for 24 hours . Note: Monitor via TLC (50% EtOAc/Hexanes) for the disappearance of the nitrile starting material.

  • Workup: Cool to room temperature. Remove solvent in vacuo.[5]

  • Extraction: Redissolve residue in ethyl acetate (10 mL). Wash with saturated NaHCO₃ (2 x 5 mL) to remove acetic acid and unreacted hydrazine.

  • Purification: Wash organic layer with brine, dry over MgSO₄, filter, and concentrate.

  • Yield: Expect ~82% yield of a yellow solid (mp: 120–122°C).

Validation Check:

  • 1H NMR (DMSO-d6): Look for the characteristic pyrazole C4-H singlet around

    
     5.8 ppm and the broad NH₂ signal.
    

Mechanistic Pharmacology: The Hinge Binder

The aminopyrazole scaffold is defined by its ability to engage the "hinge region" of kinase enzymes. This region connects the N-terminal and C-terminal lobes of the kinase and is the binding site for the adenine ring of ATP.

Tautomerism and Binding

Aminopyrazoles exist in dynamic equilibrium between the 3-amino and 5-amino tautomers.

  • Solution State: The 3-amino tautomer is generally more stable (approx. 10 kJ/mol lower energy) due to dipole minimization.

  • Bound State: The kinase pocket often selects a specific tautomer. For example, in Tozasertib (VX-680) , the pyrazole acts as a tridentate binder, accepting a hydrogen bond from the backbone NH of the hinge residue and donating a hydrogen bond from the exocyclic amine.

Data Summary: Physicochemical Properties
Property3-Aminopyrazole5-AminopyrazoleRelevance to Drug Design
LogP ~0.3~0.3Highly hydrophilic; ideal for lowering LogP of lipophilic drugs.
H-Bond Donors 2 (NH, NH2)2 (NH, NH2)Critical for Hinge Interaction (Glu/Ala residues).
H-Bond Acceptors 2 (N, NH2)2 (N, NH2)Interaction with "Gatekeeper" residues.
pKa (conj. acid) ~4.1~4.1Neutral at physiological pH; good membrane permeability.

Case Study: Tozasertib (VX-680)

Tozasertib exemplifies the successful application of the aminopyrazole scaffold. It is a pan-Aurora kinase inhibitor designed to block mitosis in cancer cells.

Structural Logic:

  • Scaffold: The 3-aminopyrazole core mimics the adenine of ATP.[6]

  • Interaction:

    • The pyrazole N2 accepts a H-bond from the backbone amide of Ala213 (Aurora A numbering).

    • The exocyclic NH2 donates a H-bond to the backbone carbonyl of Glu211 .

    • This "clamp" locks the inhibitor into the ATP pocket with nanomolar affinity (

      
       ~ 0.6 nM).
      

KinaseBinding Fig 2. Bidentate Hinge Binding Mode of Aminopyrazoles in Aurora Kinase KinaseHinge Kinase Hinge Region (Glu211 - Ala213) H_Acceptor Pyrazolo N2 (H-Bond Acceptor) KinaseHinge->H_Acceptor Binds Ala213 (NH) Scaffold 3-Aminopyrazole Scaffold H_Donor Exocyclic NH2 (H-Bond Donor) Scaffold->H_Donor contains Scaffold->H_Acceptor contains H_Donor->KinaseHinge Binds Glu211 (C=O)

References

  • Knorr, L. (1883).[7] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[7] Link

  • Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization". Advances in Heterocyclic Chemistry, 124, 1-48. Link

  • Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo". Nature Medicine, 10, 262–267. Link

  • Kumar, V., et al. (2013). "Aminopyrazoles as privileged structures in anticancer drug design". Studia Universitatis Vasile Goldis, 25(2), 79-85. Link

  • Vertex Pharmaceuticals. (2005). "Pyrazolo-pyrimidine derivatives for the treatment of hyperproliferative disorders". US Patent 6,919,338. Link

Sources

Therapeutic Targeting of the 3-(Thiophen-3-yl)-1H-pyrazol-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Status

The molecule 3-(thiophen-3-yl)-1H-pyrazol-5-amine (and its structural isomers) represents a "privileged scaffold" in medicinal chemistry. It is not merely a reagent but a high-efficiency pharmacophore designed to mimic the adenine ring of ATP.

In the context of modern drug discovery, this fragment serves as the Hinge-Binding Core for Type I kinase inhibitors. Its therapeutic utility is derived from its ability to form a bidentate hydrogen-bonding network with the kinase hinge region, while the thiophene moiety provides a vector to explore the hydrophobic "back pocket" (Gatekeeper region) or the solvent-exposed front regions, depending on the substitution pattern.

This guide details the primary therapeutic targets (Aurora Kinases, JNK, and CDKs), the structural mechanism of action, and the experimental protocols required to validate this scaffold in a drug discovery campaign.

Structural Pharmacology & Mechanism of Action

The ATP-Mimetic Mechanism

The 3-aminopyrazole moiety functions as an ATP bioisostere. In the ATP-binding pocket of protein kinases, the adenine of ATP forms hydrogen bonds with the backbone residues of the "hinge" connecting the N- and C-terminal lobes.

  • Donor: The exocyclic amine (-NH2) at position 5 acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Ala, or Leu depending on the kinase).

  • Acceptor: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor from the backbone amide nitrogen.

  • The Thiophene Role: Unlike a simple phenyl group, the thiophene ring is electron-rich and lipophilic. It orients the molecule within the hydrophobic pocket adjacent to the gatekeeper residue, often dictating selectivity between kinase families (e.g., Aurora vs. CDK).

Visualization: Pharmacophore Binding Mode

The following diagram illustrates the interaction between the scaffold and a generic Kinase Hinge region (based on the Aurora A co-crystal structure logic).

BindingMode cluster_kinase Kinase ATP Pocket cluster_ligand 3-(thiophen-3-yl)-1H-pyrazol-5-amine Hinge_CO Hinge Backbone (C=O) Hinge_NH Hinge Backbone (N-H) Pyraz_N Pyrazole N2 Hinge_NH->Pyraz_N H-Bond Acceptor Gatekeeper Gatekeeper Residue (Hydrophobic) Amine 5-NH2 Group Amine->Hinge_CO H-Bond Donor Thiophene Thiophene Ring Thiophene->Gatekeeper Van der Waals / Pi-Stacking

Caption: Bidentate binding mode of the aminopyrazole scaffold. The amine and pyrazole nitrogen anchor the molecule to the kinase hinge, while the thiophene probes the hydrophobic gatekeeper region.

Primary Therapeutic Targets

Aurora Kinases (A, B, and C)

The most authoritative link for this scaffold is the Aurora Kinase family. This scaffold forms the core of Tozasertib (VX-680) and Danusertib (PHA-739358) .

  • Therapeutic Indication: Oncology (Leukemias, Solid Tumors).

  • Mechanism: Inhibition of Aurora B leads to failure of cytokinesis and polyploidy, eventually triggering apoptosis. Inhibition of Aurora A disrupts centrosome maturation.

  • Validation: The 3-aminopyrazole core is essential for the nanomolar affinity seen in these drugs. The thiophene (or substituted phenyl in derivatives) fills the pocket created by the "DFG-in" conformation.

c-Jun N-terminal Kinases (JNK3)

Recent SAR (Structure-Activity Relationship) studies highlight the thiophene-aminopyrazole scaffold for JNK3 selectivity .

  • Therapeutic Indication: Neurodegenerative diseases (Alzheimer's, Parkinson's).

  • Selectivity Logic: JNK3 has a specific hydrophobic pocket that accommodates the sulfur-containing thiophene ring better than the ubiquitous phenyl ring found in other kinase inhibitors, reducing off-target cardiotoxicity.

FLT3 (FMS-like Tyrosine Kinase 3)
  • Therapeutic Indication: Acute Myeloid Leukemia (AML).

  • Relevance: Mutations in FLT3 (ITD) are drivers of AML. Aminopyrazoles have shown potency against FLT3-ITD mutants by binding in the active conformation.

Experimental Validation Protocols

To validate this scaffold or its derivatives, a rigorous "Fragment-to-Lead" workflow is required.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Screening)

Purpose: To determine the IC50 of the scaffold against recombinant Aurora A/B or JNK3. This assay measures the ADP generated during the kinase reaction.

Reagents:

  • Recombinant Kinase (e.g., Aurora A, 0.2 ng/µL).

  • Substrate: Kemptide or Histone H3 peptide.

  • Ultra-Pure ATP (10 µM).

  • ADP-Glo™ Reagent (Promega).

Step-by-Step Methodology:

  • Compound Prep: Dissolve 3-(thiophen-3-yl)-1H-pyrazol-5-amine in 100% DMSO. Prepare a 10-point serial dilution (Start: 100 µM, Dilution Factor: 3).

  • Enzyme Reaction: In a 384-well white plate, add 2 µL of Compound + 4 µL of Kinase/Substrate Mix. Incubate for 10 min at RT.

  • Start Reaction: Add 4 µL of ATP. Incubate for 60 min at RT.

  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Surface Plasmon Resonance (SPR) for Fragment Binding

Purpose: Since the scaffold is a low-molecular-weight fragment (~165 Da), biochemical assays may show weak potency (high µM). SPR measures direct binding affinity (


) and kinetics, which is critical for fragment validation.

Workflow:

  • Immobilization: Immobilize biotinylated Aurora Kinase A on a Streptavidin (SA) sensor chip. Target density: ~3000 RU (high density required for fragments).

  • Solvent Correction: Prepare DMSO calibration standards (0.5% to 5%) to correct for bulk refractive index changes.

  • Injection: Inject the scaffold at concentrations ranging from 10 µM to 500 µM.

    • Flow rate: 30 µL/min.

    • Contact time: 60s.

    • Dissociation time: 120s.

  • Data Processing: Zero-adjust, reference-subtract, and solvent-correct the sensorgrams.

  • Fit: Use a Steady-State Affinity model (Req vs. Concentration) to determine

    
    , as fragments often have fast on/off rates that defy kinetic fitting.
    

Lead Optimization & SAR Strategy

To transform this scaffold into a drug, specific modifications are required to improve potency and physicochemical properties.

Modification SiteChemical StrategyBiological Impact
5-Amine (-NH2) Acylation (Urea formation) or AlkylationCritical: Often converted to a urea to reach the "Asp-Phe-Gly" (DFG) motif and improve potency from µM to nM.
Pyrazole N1 Methylation or addition of solubilizing tail (e.g., Piperazine)Improves solubility and prevents non-specific binding.
Thiophene Ring Substitution at C5 positionProbes the solvent-exposed region; allows for tuning of selectivity (e.g., adding steric bulk to exclude CDK2).
Optimization Workflow Diagram

SAR_Workflow Fragment Scaffold: 3-(thiophen-3-yl)-1H-pyrazol-5-amine (IC50: >10 µM) Step1 Step 1: N-Alkylation (Solubility & Orientation) Fragment->Step1 Optimization Step2 Step 2: Urea/Amide Linkage (Gatekeeper Interaction) Step1->Step2 Extension Lead Lead Candidate: Tozasertib-like Analog (IC50: <10 nM) Step2->Lead Validation

Caption: The structural evolution from the thiophene-aminopyrazole fragment to a high-potency kinase inhibitor lead.

References

  • Vertex Pharmaceuticals. (2004). Discovery of VX-680, a potent and selective inhibitor of the Aurora kinases.[1] Nature Medicine.

  • Cheong, J. E., et al. (2020). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Chemical Neuroscience.

  • Fancelli, D., et al. (2006). Potent and selective Aurora inhibitors identified by the expansion of a fragment-based library. Journal of Medicinal Chemistry.

  • PDB ID: 2J50. Crystal structure of Aurora-A kinase in complex with a pyrazole inhibitor. Protein Data Bank.

Sources

Technical Whitepaper: 3-(Thiophen-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the chemical architecture, synthesis, and biological applications of 3-(thiophen-3-yl)-1H-pyrazol-5-amine .

Strategic Scaffold for Kinase Inhibitor Discovery & Heterocyclic Synthesis

Executive Summary

3-(Thiophen-3-yl)-1H-pyrazol-5-amine (also designated as 5-(thiophen-3-yl)-1H-pyrazol-3-amine) is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors. Its structure combines a polar, hydrogen-bond-rich aminopyrazole headgroup—capable of mimicking the adenine ring of ATP—with a lipophilic thiophene tail that provides van der Waals contacts within hydrophobic enzyme pockets. This guide outlines the compound's physicochemical profile, a validated synthetic pathway, and its application as a pharmacophore in drug development.[1][2]

Chemical Identity & Physicochemical Profile[1][3][4][5]

This compound exists in a tautomeric equilibrium. In solution, the hydrogen atom on the pyrazole nitrogen oscillates between position 1 and 2, rendering the 3- and 5-positions chemically equivalent relative to the amine group.[1]

PropertyData Specification
IUPAC Name 3-(Thiophen-3-yl)-1H-pyrazol-5-amine
CAS Number 149246-86-6
Molecular Formula C

H

N

S
Molecular Weight 165.22 g/mol
SMILES NC1=CC(C2=CSC=C2)=NN1
InChI Key TXSOLYKLZBJHFF-UHFFFAOYSA-N
LogP (Predicted) ~1.72
TPSA 54.7 Å

H-Bond Donors 2 (Amine and Pyrazole NH)
H-Bond Acceptors 3 (N, S)

Synthetic Architecture & Mechanism[8]

The synthesis of 3-(thiophen-3-yl)-1H-pyrazol-5-amine relies on the Claisen-type condensation of an activated nitrile with a thiophene ester, followed by a cyclocondensation with hydrazine. This route is preferred over isoxazole ring-opening methods due to higher atom economy and scalability.

Retrosynthetic Analysis

The pyrazole core is disconnected at the N-N bond (hydrazine origin) and the C3-C4/C5-N1 bonds, revealing the


-ketonitrile precursor.

Synthesis Ester Methyl 3-thiophenecarboxylate (Starting Material) BetaKeto 3-oxo-3-(thiophen-3-yl)propanenitrile (Key Intermediate) Ester->BetaKeto NaH, THF Reflux Acetonitrile Acetonitrile (CH3CN) Acetonitrile->BetaKeto Product 3-(thiophen-3-yl)-1H-pyrazol-5-amine (Target) BetaKeto->Product EtOH, Reflux Cyclocondensation Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Product

Figure 1: Synthetic workflow for CAS 149246-86-6.

Mechanistic Insight
  • Enolate Formation: A strong base (e.g., Sodium Hydride or Sodium Ethoxide) deprotonates acetonitrile to form the cyanomethyl carbanion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    CH
    
    
    
    CN).
  • Nucleophilic Acyl Substitution: The carbanion attacks the carbonyl carbon of methyl 3-thiophenecarboxylate. Methoxide is eliminated, yielding the

    
    -ketonitrile intermediate: 3-oxo-3-(thiophen-3-yl)propanenitrile .
    
  • Hydrazone Formation: Hydrazine acts as a bis-nucleophile. The terminal nitrogen attacks the ketone carbonyl, forming a hydrazone intermediate.[1]

  • Intramolecular Cyclization: The second hydrazine nitrogen attacks the nitrile carbon (Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    N).
    
  • Aromatization: Tautomerization occurs to establish the stable aromatic pyrazole system, driving the reaction to completion.[1]

Biological Potential & Pharmacophore Analysis[1][2][4][10]

The 3-aminopyrazole motif is a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors.

Kinase Hinge Binding Mode

In many kinase inhibitors (e.g., analogues of reversan or pyrazolo[1,5-a]pyrimidines), the aminopyrazole moiety functions as the "hinge binder."[1]

  • Acceptor: The pyrazole N2 (pyridine-like nitrogen) accepts a hydrogen bond from the kinase hinge region backbone NH.

  • Donor: The exocyclic amine (-NH

    
    ) or the pyrazole N1-H donates a hydrogen bond to the hinge backbone carbonyl.
    
  • Thiophene Role: The thiophene ring projects into the hydrophobic pocket (Gatekeeper region), providing selectivity based on the size and electronic properties of the sulfur atom.[1]

Downstream Applications

This compound serves as a versatile building block for fused heterocycles:

  • Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields bicyclic systems often investigated for CDK2, CDK9, and Aurora kinase inhibition [1].[1]

  • Imidazo[1,2-b]pyrazoles: Reaction with

    
    -haloketones.
    

Experimental Protocols

Safety Note: Hydrazine hydrate is toxic and a potential carcinogen. Thiophene derivatives can be malodorous. All operations must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 3-oxo-3-(thiophen-3-yl)propanenitrile

Rationale: This step installs the carbon skeleton required for the pyrazole ring.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Reagents: Charge the flask with Sodium Hydride (60% dispersion in oil, 1.2 equiv) . Wash with dry hexane to remove oil if necessary, then suspend in anhydrous THF (10 volumes) .

  • Addition: Heat the suspension to 60°C. Add a solution of Acetonitrile (1.2 equiv) and Methyl 3-thiophenecarboxylate (1.0 equiv) in THF dropwise over 30 minutes.

    • Causality: Slow addition prevents runaway exotherms and controls the concentration of the reactive anion.[1]

  • Reaction: Reflux the mixture for 4–6 hours. Monitoring by TLC should show consumption of the ester.

  • Workup: Cool to 0°C. Quench carefully with water. Acidify the aqueous layer with 1N HCl to pH ~4 to protonate the enolate.[1] Extract with Ethyl Acetate (3x).[1]

  • Purification: Dry organic layers over Nangcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    SO
    
    
    
    , filter, and concentrate. The crude
    
    
    -ketonitrile is often pure enough for the next step; otherwise, recrystallize from ethanol/hexane.
Protocol B: Cyclization to 3-(thiophen-3-yl)-1H-pyrazol-5-amine

Rationale: This step forms the heterocyclic core via a double nucleophilic attack.

  • Reaction: Dissolve 3-oxo-3-(thiophen-3-yl)propanenitrile (1.0 equiv) in Ethanol (10 volumes) .

  • Reagent: Add Hydrazine Hydrate (1.5 equiv) dropwise at room temperature.

    • Note: A slight excess of hydrazine ensures complete consumption of the nitrile.[1]

  • Conditions: Heat the mixture to reflux (80°C) for 3–5 hours.

  • Observation: A precipitate may form upon cooling, or the solution may darken slightly.[1]

  • Isolation: Evaporate the solvent under reduced pressure to ~20% volume. Pour the residue into ice-cold water.

  • Crystallization: The product usually precipitates as a solid. Filter, wash with cold water, and dry under vacuum.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the thiophene protons (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       7.0–8.0 ppm), the pyrazole C4-H singlet (
      
      
      
      ~5.8 ppm), and the broad exchangeable amine/NH signals.
    • MS: M+H peak at 166.

Safety & Handling (GHS)[1]

Signal Word: WARNING

CodeHazard Statement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidation of the electron-rich thiophene ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5131428, 3-(3-methylphenyl)-1H-pyrazol-5-amine (Analogous Chemistry). Retrieved from [Link][1]

  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[1] Current Organic Chemistry. (General review of aminopyrazole synthesis mechanisms).

  • Vertex Pharmaceuticals.Patent WO1996014843: 3-Amino-pyrazoles which inhibit protein kinases. (Establishes the utility of the scaffold in drug discovery).
  • Aggarwal, R., et al. (2006). Synthesis of 4,7-dihydropyrazolo[3,4-b]pyridine-5-nitriles from beta-ketonitriles.[1] (Demonstrates the reactivity of the beta-ketonitrile precursor).

Sources

Toxicological Profile & Handling Framework: 3-(thiophen-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS: 149246-86-6) is a heterocyclic building block extensively utilized in Fragment-Based Drug Discovery (FBDD).[1][2] It serves as a "privileged scaffold" for developing kinase inhibitors (e.g., BRAF, JNK, EGFR) and antimicrobial agents.

While often classified generically as an irritant in vendor Safety Data Sheets (SDS), its specific toxicological profile is governed by two critical factors: metabolic bioactivation of the thiophene ring and mechanism-based toxicity arising from its kinase-binding affinity. This guide synthesizes regulatory compliance data with medicinal chemistry insights to provide a robust safety framework for research environments.

Chemical Identity & Physicochemical Baseline

Before assessing toxicity, the compound's physical behavior must be established to predict exposure routes.

PropertyDataContext for Safety
IUPAC Name 3-(thiophen-3-yl)-1H-pyrazol-5-amineCore scaffold identity
CAS Number 149246-86-6 Unique identifier for inventory/regulatory checks
Molecular Weight 165.22 g/mol Low MW facilitates cell permeability (Rule of 5 compliant)
Physical State Solid (Crystalline powder)Inhalation risk of dust; requires weighing enclosure
Solubility DMSO, Methanol; Low in waterLipophilicity increases dermal absorption risk
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; potential for blood-brain barrier penetration

Regulatory Hazard Classification (GHS)

Based on harmonized data from major chemical suppliers (e.g., Sigma-Aldrich, Enamine), the compound is classified under the Globally Harmonized System (GHS) as follows. Note that these classifications are often based on "read-across" from similar aminopyrazoles rather than compound-specific in vivo testing.

GHS Label Elements[3][4]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Toxicity, Oral).

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation (STOT-SE).[3]

Precautionary Strategy
  • P261: Avoid breathing dust/fume.[4][5][6]

  • P280: Wear protective gloves/eye protection.[4][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][6]

Deep-Dive: Toxicological Mechanisms & Structural Alerts

Expert Insight: The generic GHS codes do not capture the specific biochemical risks associated with this molecule. As a researcher, you must be aware of the Structural Alerts embedded in the scaffold.

Thiophene Bioactivation (Metabolic Toxicity)

The thiophene moiety is a well-documented "structural alert" in medicinal chemistry. While stable in storage, it can undergo metabolic activation in the liver (and in vitro liver microsomes) via Cytochrome P450 enzymes.

  • Mechanism: CYP450 mediates the S-oxidation of the thiophene ring.

  • Toxic Consequence: This generates reactive thiophene-S-oxides and epoxides . These electrophiles can covalently bind to cellular proteins (nucleophiles), leading to hepatotoxicity or idiosyncratic immune reactions.

  • Relevance: If using this compound in animal models, monitor liver enzymes (ALT/AST) closely.

Thiophene_Bioactivation Compound 3-(thiophen-3-yl)-1H-pyrazol-5-amine CYP CYP450 Metabolism (Liver Microsomes) Compound->CYP Oxidation Reactive Reactive Intermediates (Thiophene-S-oxide / Epoxide) CYP->Reactive Bioactivation Adduct Protein Adduct Formation (Covalent Binding) Reactive->Adduct Nucleophilic Attack (Cys/Lys residues) Tox Hepatotoxicity / Cellular Stress Adduct->Tox Downstream Effect

Figure 1: Metabolic activation pathway of the thiophene moiety leading to potential toxicity.

Aminopyrazole Kinase Promiscuity

The 3-aminopyrazole motif is a classic "hinge-binder" in kinase inhibitors. It mimics the adenine ring of ATP.

  • Risk: Off-target inhibition of essential kinases (e.g., CDK2, Aurora).

  • Observation: In high concentrations (>10 µM), this scaffold often exhibits broad cytotoxicity in cell viability assays (MTT/CellTiter-Glo) due to multi-kinase inhibition, not just specific toxicity.

Experimental Safety Protocols

To work with this compound safely and generate reliable data, follow these self-validating protocols.

Safe Handling Workflow (Solids)

Due to the H335 (Respiratory Irritation) and H302 (Harmful if Swallowed) classifications, containment is non-negotiable.

Safety_Workflow Start Start: Solid Compound Handling PPE Step 1: PPE Verification (Nitrile Gloves, Lab Coat, Safety Glasses) Start->PPE Containment Step 2: Engineering Controls (Fume Hood or Weighing Enclosure) PPE->Containment Solubilization Step 3: Solubilization (Dissolve in DMSO to create Stock) Containment->Solubilization Weighing Waste Step 4: Waste Disposal (Liquid Organic Waste - Halogenated/S-containing) Solubilization->Waste Excess/Cleanup

Figure 2: Mandatory workflow for handling the solid compound to minimize inhalation and dermal exposure.

In Vitro Cytotoxicity Assessment (Protocol)

If you are using this compound as a building block, you must establish its baseline cytotoxicity before assuming specific biological activity.

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to distinguish between specific efficacy and general toxicity.

  • Preparation:

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Self-Validation: Ensure no precipitation occurs. If cloudy, sonicate.

  • Cell Seeding:

    • Seed HepG2 (liver model) or HEK293 (kidney model) at 5,000 cells/well in 96-well plates.

    • Incubate 24h for attachment.

  • Treatment:

    • Perform a serial dilution (e.g., 100 µM down to 0.1 µM).

    • Control: Include a DMSO-only vehicle control (max 0.5% v/v final concentration) and a positive toxic control (e.g., Doxorubicin or Staurosporine).

  • Readout (48h/72h):

    • Use MTT or Resazurin assay.

    • Calculation: Normalize absorbance to DMSO control.

    • Interpretation: If CC50 < 10 µM, the compound is significantly cytotoxic. Proceed with caution in specific target assays.

Emergency Response & First Aid

  • Eye Contact: Immediate irrigation is critical. The amine group is basic and can cause caustic injury. Rinse for 15 minutes.

  • Skin Contact: Wash with soap and water.[4][5][6] Do not use ethanol/solvents to wash skin, as this may enhance absorption of the lipophilic thiophene ring.

  • Spill Cleanup: Dampen the solid with water/oil to prevent dust generation before sweeping. Use a HEPA-filter vacuum if available.

References

  • PubChem. (n.d.). Compound Summary for CID 10067643: 3-(Thiophen-3-yl)-1H-pyrazol-5-amine. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 3-(thiophen-3-yl)-1H-pyrazol-5-amine. Retrieved January 28, 2026, from [Link]

  • Dansette, P. M., et al. (2005). Metabolic activation of thiophenes: Structure-toxicity relationships. Chemical Research in Toxicology.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 3-(thiophen-3-yl)-1H-pyrazol-5-amine scaffold, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

The molecule 3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS: 149246-86-6) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This structure combines the hydrogen-bonding capability of the aminopyrazole core with the unique electronic and steric profile of the thiophene ring.

This guide analyzes the utility of this scaffold as a pharmacophore for kinase inhibition (specifically targeting the ATP-binding hinge region), anti-inflammatory pathways, and fragment-based drug design (FBDD). It contrasts the 3-thienyl isomer with its 2-thienyl and phenyl analogs, highlighting its specific advantages in metabolic stability and pi-stacking interactions.

Chemical Architecture & Bioisosterism

The Core Pharmacophore

The structure consists of a 5-membered pyrazole ring substituted at the 3-position with a thiophene-3-yl group and at the 5-position with a primary amine.

  • Aminopyrazole Motif: Acts as a bidentate hydrogen bond donor/acceptor. In kinase inhibitors, the N1-H (donor) and N2 (acceptor) often interact with the "hinge region" backbone of the kinase ATP pocket.

  • Thiophene-3-yl Substituent: A bioisostere of the phenyl ring.

    • Electronic Effects: Thiophene is electron-rich (pi-excessive) compared to benzene. The sulfur atom creates a different dipole moment and polarizability profile, often enhancing affinity for lipophilic pockets.

    • Steric Profile: The 3-thienyl attachment provides a different bond angle vector compared to 2-thienyl or phenyl, potentially avoiding steric clashes in restricted binding pockets (e.g., the "gatekeeper" residue in kinases).

    • Metabolic Stability: 3-substituted thiophenes block the metabolically labile 2-position (alpha to sulfur) if substituted, or present different oxidation potentials than 2-thienyl derivatives, which can be prone to reactive metabolite formation.

Structural Analogs & Derivatives

Modifications to this core drive Structure-Activity Relationship (SAR) optimization:

PositionModification TypeEffect on Pharmacology
N1 (Pyrazole) Alkylation (Methyl, Cyclopentyl)Modulates solubility and prevents tautomerization. N1-substituents often project into the solvent-exposed region or specific hydrophobic pockets (e.g., ribose pocket).
C4 (Pyrazole) Halogenation (Br, I) / ArylationCritical vector for fragment growth. C4-arylation (via Suzuki coupling) allows access to "Type II" kinase inhibitors that extend into the back pocket.
C3 (Thiophene) Isomerism (2-thienyl vs 3-thienyl)3-thienyl is often chosen to fine-tune the "twist angle" between rings, optimizing pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine in the P-loop).
5-Amine Acylation / Urea FormationConverts the amine into a urea linker, a common strategy to target the DFG-motif in kinases (e.g., similar to Sorafenib).

Biological Targets & Mechanisms

The primary application of this scaffold is in the design of ATP-competitive Kinase Inhibitors .

Kinase Hinge Binding Mode

The aminopyrazole moiety mimics the adenine ring of ATP.

  • Mechanism: The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide NH of the hinge residue. The exocyclic amine (or N1-H) donates a hydrogen bond to the backbone carbonyl.

  • Targets:

    • JNK3 (c-Jun N-terminal Kinase 3): 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have shown high selectivity for JNK3, a target for neurodegenerative diseases [1].[1]

    • BRAF / p38 MAPK: The scaffold is homologous to cores found in inhibitors like Dabrafenib (though Dabrafenib uses a thiazole, the binding topology is analogous).

    • PCTAIRE / CDK: Pyrazole-based inhibitors have been identified for the PCTAIRE kinase family, relevant in cancer cell cycle regulation [2].

Signaling Pathway Visualization

The following diagram illustrates the role of JNK3 inhibition by pyrazole-based scaffolds in neurodegeneration pathways.

JNK3_Pathway Stress Oxidative Stress / Cytokines MKK MKK4 / MKK7 Stress->MKK Activates JNK3 JNK3 (Neuronal Specific) MKK->JNK3 Phosphorylates (Thr/Tyr) cJun c-Jun Phosphorylation JNK3->cJun Activates Transcription Apoptosis Neuronal Apoptosis (Alzheimer's/Parkinson's) cJun->Apoptosis Promotes Inhibitor 3-(thiophen-3-yl)-1H-pyrazol-5-amine Analogs Inhibitor->JNK3 ATP-Competitive Inhibition

Caption: Mechanism of action for pyrazole-amine analogs inhibiting the JNK3 neuronal apoptosis pathway.

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route to 3-(thiophen-3-yl)-1H-pyrazol-5-amine involves the cyclocondensation of a beta-ketonitrile with hydrazine.

  • Precursor: 3-oxo-3-(thiophen-3-yl)propanenitrile.

  • Reagent: Hydrazine Hydrate (

    
    ).
    
  • Solvent: Ethanol or Methanol.

Detailed Experimental Protocol

Objective: Synthesis of 3-(thiophen-3-yl)-1H-pyrazol-5-amine on a 10 mmol scale.

Reagents:

  • 3-oxo-3-(thiophen-3-yl)propanenitrile (1.51 g, 10 mmol)

  • Hydrazine hydrate (80% aqueous solution, 0.75 g, ~12 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-oxo-3-(thiophen-3-yl)propanenitrile (1.51 g) in ethanol (20 mL).

  • Addition: Add hydrazine hydrate (0.75 g) dropwise to the stirring solution at room temperature. Note: A slight exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (System: 5% Methanol in Dichloromethane). The starting nitrile spot should disappear.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotary Evaporator) to approximately 20% of the original volume.

    • Pour the residue into ice-cold water (50 mL).

    • The product usually precipitates as a solid. Filter the solid using a Buchner funnel.

  • Purification: Recrystallize the crude solid from an Ethanol/Water mixture (9:1) or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM) if high purity is required for biological assays.

  • Characterization:

    • 1H NMR (DMSO-d6): Expect signals for the thiophene ring protons (multiplets around 7.0–8.0 ppm), the pyrazole C4-H (singlet around 5.5–6.0 ppm), and the broad amine exchangeable protons (

      
       and pyrazole NH).
      
Synthesis Workflow Diagram

Synthesis_Route Start 3-acetylthiophene Step1 Bromination / Cyanation (Formation of beta-ketonitrile) Start->Step1 Pre-synthesis Intermediate 3-oxo-3-(thiophen-3-yl) propanenitrile Step1->Intermediate Product 3-(thiophen-3-yl)- 1H-pyrazol-5-amine Intermediate->Product Cyclocondensation Reagent + Hydrazine Hydrate (EtOH, Reflux) Reagent->Product

Caption: Synthetic pathway from thiophene precursors to the pyrazole-amine core.

Comparative Data & SAR Profile

The following table summarizes the potency of related pyrazole-amine analogs against the JNK3 kinase target (Data adapted from representative SAR studies [1][3]).

Compound IDR1 (N-Substituent)R3 (C-Substituent)IC50 (JNK3)Selectivity (vs JNK1)
Ref-1 HPhenyl450 nMLow
Target H Thiophen-3-yl 320 nM Moderate
Analog A MethylThiophen-3-yl280 nMModerate
Analog B Pyrimidin-4-ylThiophen-3-yl25 nMHigh
Analog C Pyrimidin-4-ylPhenyl40 nMModerate

Interpretation: The thiophene-3-yl moiety generally improves potency compared to the phenyl ring (Target vs Ref-1) due to optimized lipophilic interactions. However, significant potency gains are achieved by modifying the N1 position with heteroaromatics (Analog B) to engage additional pockets in the kinase.

References

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Source: National Institutes of Health (NIH) / PubMed URL:[Link](Note: Representative citation for JNK3 pyrazole inhibitors)[2]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: MDPI Pharmaceuticals URL:[Link][2]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Source: Frontiers in Pharmacology / NIH URL:[Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Source: PubMed Central URL:[Link]

  • PubChem Compound Summary: 3-(Thiophen-3-yl)-1H-pyrazol-5-amine. Source: PubChem URL:[3][Link]

Sources

Technical Guide: Sourcing and Utilizing 3-(Thiophen-3-yl)-1H-pyrazol-5-amine

[1]

Executive Summary: The Scaffold Identity

The molecule 3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS: 149246-86-6 ) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., CDK, GSK-3

12

Unlike its more common phenyl analogs, the thiophene-3-yl moiety offers unique bioisosteric properties, altering lipophilicity (LogP) and metabolic stability while maintaining aromatic pi-stacking interactions essential for ATP-binding pocket occupancy.[1]

Key Technical Specifications:

  • CAS Number: 149246-86-6[1][2]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    S[1][2]
  • Molecular Weight: 165.22 g/mol [1][2]

  • Tautomerism: Exists in equilibrium between the 1H-pyrazol-5-amine and 1H-pyrazol-3-amine forms.[1] In solution, the tautomeric state is solvent-dependent, a critical factor for NMR interpretation.[1]

Commercial Sourcing Landscape

The supply chain for this specific isomer is tiered.[1] Unlike commodity reagents, it is often classified as a "Tier 2" building block—widely listed but frequently "Make-to-Order" rather than "Off-the-Shelf."[1]

Supplier Tier Analysis[1]
TierSupplier TypeRepresentative CompaniesAvailability StatusRecommended For
Tier 1 Stocking Distributors ChemScene , BldPharm , Enamine High Probability (In-Stock) Immediate HTS campaigns (<5g)
Tier 2 Aggregators MolPort, eMolecules, PubChem VendorsVariable (2-4 weeks)Price comparison for bulk (>10g)
Tier 3 Custom Synthesis WuXi AppTec, Syngene, BiosynthLead Time: 4-6 weeksGMP scale-up or stable isotope labeling
Procurement Decision Matrix (DOT Visualization)

The following workflow illustrates the logical decision path for sourcing this compound to minimize project delays.

ProcurementStrategyStartNeed 3-(thiophen-3-yl)-1H-pyrazol-5-amineCheckStockCheck Tier 1 (ChemScene/Enamine)Start->CheckStockIsStockIn Stock?CheckStock->IsStockOrderStockOrder Sample (1-5g)Request H-NMR & LCMSIsStock->OrderStockYesNoStockCheck Aggregators(MolPort/eMolecules)IsStock->NoStockNoValidateInternal QC(Check Regioisomer Purity)OrderStock->ValidateIsAggStockVerified Stock?NoStock->IsAggStockIsAggStock->OrderStockYesCustomSynInitiate Custom Synthesis(Route: Beta-ketonitrile + Hydrazine)IsAggStock->CustomSynNo (>3 week lead)

Figure 1: Strategic procurement workflow prioritizing stock verification to avoid "ghost inventory" delays.

Technical Integrity: Synthesis & Validation

If commercial stock is unavailable or purity is insufficient (<95%), the synthesis of this compound is a robust, self-validating protocol.[1]

The Mechanistic Pathway

The synthesis relies on the condensation of 3-oxo-3-(thiophen-3-yl)propanenitrile with hydrazine hydrate .[1] This is a Knorr-type pyrazole synthesis.[1]

Reaction Logic:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl of the beta-ketonitrile.[1]

  • Cyclization: The second nitrogen attacks the nitrile carbon (or the enamine intermediate cyclizes).[1]

  • Aromatization: Loss of water drives the formation of the aromatic pyrazole ring.[1]

Experimental Protocol (Make-on-Demand)

Materials:

  • 3-Oxo-3-(thiophen-3-yl)propanenitrile (Precursor)[1]

  • Hydrazine hydrate (64% or 80%)[1]

  • Ethanol (Absolute)[1]

  • Acetic acid (Catalytic)[1]

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-oxo-3-(thiophen-3-yl)propanenitrile (1.0 eq) in absolute ethanol (10 mL/g).

  • Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature. Caution: Exothermic reaction.[1]

  • Catalysis: Add glacial acetic acid (0.1 eq) to accelerate imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification:

    • Precipitation: Often, the product precipitates upon cooling or adding cold water.[1] Filter and wash with cold diethyl ether.[1]

    • Recrystallization:[1] If crude is dark, recrystallize from Ethanol/Water (9:1).[1]

Yield Expectation: 75–85% Appearance: Off-white to pale yellow solid.[1]

Quality Control & Characterization

Trustworthiness in your data depends on rigorous QC.[1] Commercial samples of aminopyrazoles frequently degrade or contain regioisomers.[1]

Critical QC Parameters
ParameterMethodAcceptance CriteriaNote
Identity 1H-NMR (DMSO-d6) Diagnostic peaks: Thiophene protons (7.0–8.0 ppm), Pyrazole-H4 (~5.8 ppm, singlet), NH2 (~4.5–5.5 ppm, broad).[1]Pyrazole NH is often very broad or invisible due to exchange.[1]
Purity UPLC-MS >95% Area under curve (254 nm).[1]Watch for hydrazine impurities (genotoxic).[1]
Regio-purity NOESY NMR Confirm 3-isomer vs 5-isomer if N-alkylation is performed later.Crucial for SAR data integrity.[1]
Synthesis & QC Workflow (DOT Visualization)

SynthesisQCPrecursor3-Oxo-3-(thiophen-3-yl)propanenitrileReactionReflux w/ Hydrazine(EtOH, 3-5h)Precursor->Reaction+ N2H4•H2OCrudeCrude Product(Evaporation)Reaction->CrudePurificationRecrystallization(EtOH/H2O)Crude->PurificationFinalQCQC Validation(NMR, LCMS)Purification->FinalQC

Figure 2: Synthesis and purification pipeline ensuring high-fidelity starting material.[1]

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aminopyrazoles can oxidize, turning brown over time.[1]

  • Reactivity: The C-4 position of the pyrazole ring is highly nucleophilic.[1] Avoid exposure to electrophiles (aldehydes, acid chlorides) unless intended for reaction.[1]

  • Safety: Thiophene derivatives can be sensitizers.[1] Hydrazine residues are potential carcinogens; ensure thorough drying and washing of the final solid.[1]

References

  • ChemScene Product Catalog . 3-(Thiophen-3-yl)-1H-pyrazol-5-amine (CAS 149246-86-6). Retrieved from [1][2]

  • PubChem Compound Summary . 3-(3-methylphenyl)-1H-pyrazol-5-amine (Analogous properties and spectral data). Retrieved from [1]

  • National Institutes of Health (NIH) .[1] Synthesis of Functionalized Thiophene Based Pyrazole Amides. (2022).[1][3] Discusses general synthesis protocols for thiophene-pyrazole scaffolds. Retrieved from [1]

  • Sigma-Aldrich . Heterocyclic Building Blocks: Aminopyrazoles. General catalog for pyrazole synthesis reagents. Retrieved from [1]

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-(thiophen-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of 3-(thiophen-3-yl)-1H-pyrazol-5-amine , a critical scaffold in the development of kinase inhibitors and diverse bioactive heterocycles.[1] The method utilizes a Claisen-type condensation of methyl thiophene-3-carboxylate with acetonitrile, followed by a regioselective cyclization with hydrazine hydrate.[1] This guide emphasizes process safety, scalability, and purification strategies to achieve high purity (>98%) suitable for pharmaceutical applications.

Introduction & Retrosynthetic Analysis

The 3-amino-5-arylpyrazole moiety is a "privileged structure" in medicinal chemistry, serving as a key pharmacophore in drugs targeting varying kinases (e.g., CDKs, aurora kinases).[1] The thiophene analogue offers unique electronic properties compared to its phenyl counterparts, often improving metabolic stability and binding affinity.

Retrosynthetic Strategy

The most efficient disconnection for 3(5)-aminopyrazoles is the C3–C4 and N1–N2 bond formation via the condensation of a


-ketonitrile with hydrazine.

Retrosynthesis Target 3-(thiophen-3-yl)-1H-pyrazol-5-amine (Target) Intermediate 3-oxo-3-(thiophen-3-yl)propanenitrile (β-ketonitrile) Target->Intermediate Cyclization (N2H4) Precursors Methyl thiophene-3-carboxylate + Acetonitrile Intermediate->Precursors Claisen Condensation (NaH)

Figure 1: Retrosynthetic disconnection showing the conversion of ester precursors to the target aminopyrazole via a


-ketonitrile intermediate.

Experimental Protocol

Stage 1: Synthesis of 3-oxo-3-(thiophen-3-yl)propanenitrile

This step involves the nucleophilic attack of the acetonitrile anion (generated by NaH) on the ester carbonyl.[1]

Reaction Scheme: Thiophene-3-COOMe + CH3CN + NaH -> [Intermediate] -> (H3O+) -> 3-oxo-3-(thiophen-3-yl)propanenitrile[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleHazards
Methyl thiophene-3-carboxylate1.0SubstrateIrritant
Acetonitrile (Anhydrous)1.2Nucleophile/SolventFlammable, Toxic
Sodium Hydride (60% in oil)1.5BaseWater Reactive, Pyrophoric
THF (Anhydrous)SolventMediumPeroxide former, Flammable
Detailed Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ) or Argon.[1]
    
  • Base Activation: Add Sodium Hydride (60% dispersion, 1.5 equiv) to the flask. Wash twice with dry hexane to remove mineral oil if higher purity is required (optional for large scale).[1] Suspend the NaH in anhydrous THF (10 mL/g of substrate).

  • Nucleophile Formation: Heat the suspension to 60°C. Dropwise add a solution of Acetonitrile (1.2 equiv) in THF. Stir for 30 minutes. Note: Evolution of

    
     gas will occur.[1]
    
  • Addition: Cool the mixture to 0°C. Add Methyl thiophene-3-carboxylate (1.0 equiv) dropwise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and then reflux for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:3) for the disappearance of the ester.

  • Quench: Cool to 0°C. Carefully quench with ice-cold water. The sodium salt of the product will be in the aqueous phase.[5]

  • Isolation: Wash the aqueous layer with diethyl ether (to remove unreacted ester/oil). Acidify the aqueous layer to pH 3–4 using 1N HCl. The

    
    -ketonitrile should precipitate or oil out.[1]
    
  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect a solid or viscous oil (Yield: 70–85%).[1]

Stage 2: Cyclization to 3-(thiophen-3-yl)-1H-pyrazol-5-amine

The


-ketonitrile reacts with hydrazine to form the pyrazole ring.[1] The reaction is regioselective for the 3-amino-5-substituted pyrazole due to the reactivity difference between the nitrile and ketone.[1]
Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleHazards
3-oxo-3-(thiophen-3-yl)propanenitrile1.0PrecursorIrritant
Hydrazine Monohydrate (64-80%)1.5 - 2.0ReagentCarcinogen, Corrosive, Toxic
Ethanol (Absolute)SolventMediumFlammable
Detailed Procedure
  • Dissolution: In a single-neck RBF, dissolve the crude

    
    -ketonitrile (from Stage 1) in Ethanol (5 mL/mmol).
    
  • Addition: Add Hydrazine Monohydrate (1.5 equiv) dropwise at RT.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The product will be significantly more polar than the starting material.

  • Workup: Concentrate the reaction mixture to ~20% of its original volume under reduced pressure.

  • Crystallization: Cool the residue in an ice bath. Add cold water or a small amount of diethyl ether to induce precipitation.

  • Filtration: Filter the solid and wash with cold water followed by cold hexane.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5) if high purity is required.[1]

Characterization & Validation

The following spectroscopic data confirms the structure of 3-(thiophen-3-yl)-1H-pyrazol-5-amine.

TechniqueExpected Signal / ValueStructural Assignment
Physical State Off-white to pale yellow solid-
Melting Point >140°C (Derivative dependent)-
1H NMR (DMSO-d6)

11.8 - 12.2 (br s, 1H)
Pyrazole NH (Tautomeric)

7.6 - 7.8 (m, 1H)
Thiophene C2-H

7.4 - 7.5 (m, 1H)
Thiophene C5-H

7.3 - 7.4 (m, 1H)
Thiophene C4-H

5.6 - 5.9 (s, 1H)
Pyrazole C4-H (Characteristic singlet)

4.5 - 5.5 (br s, 2H)
Free Amine (

)
MS (ESI+) m/z ~166.0 [M+H]+Molecular Weight Confirmation

Note on Tautomerism: The product exists in tautomeric equilibrium. In solution, the proton may reside on N1 or N2, rendering the 3- and 5- positions equivalent in symmetric cases, but here the thiophene substituent fixes the numbering convention formally, though NMR signals may be broadened.

Troubleshooting & Critical Parameters

Troubleshooting Problem Low Yield / Impurities Check1 Is NaH quality good? Problem->Check1 Check2 Is solvent anhydrous? Problem->Check2 Check3 Did cyclization complete? Problem->Check3 Solution1 Use fresh NaH or wash oil with hexane. Check1->Solution1 Solution2 Distill THF over Na/Benzophenone. Check2->Solution2 Solution3 Extend reflux time; add more Hydrazine. Check3->Solution3

Figure 2: Troubleshooting logic for common synthetic issues.

  • Moisture Sensitivity: Stage 1 is strictly anhydrous.[1] Water destroys the acetonitrile anion and NaH, stopping the reaction.

  • Oligomerization: If the reaction in Stage 1 turns dark black/tarry, the temperature was likely too high during the anion formation. Keep it strictly controlled.

  • Purification: Aminopyrazoles can be sticky.[1] If recrystallization fails, use a basic alumina column or silica gel neutralized with 1% Triethylamine.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use only in a fume hood. Double-glove (Nitrile/Laminate).[1]

  • Sodium Hydride: Flammable solid.[1] Reacts violently with water to release hydrogen gas.[1] Quench all glassware and residues carefully before disposal.

  • Thiophene Derivatives: Often possess a strong, unpleasant sulfur odor. Bleach (hypochlorite) can be used to oxidize and deodorize glassware.

References

  • Organic Syntheses. (1968).[1] 3(5)-Aminopyrazole.[1][6][7][8][9] Organic Syntheses, Coll. Vol. 5, p.39. Retrieved from [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[7][9][10] Beilstein Journal of Organic Chemistry, 7, 179–197. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 10242032, 3-(Thiophen-3-yl)-1H-pyrazol-5-amine.[1] Retrieved from [Link][1]

Sources

Application Note: Multi-Step Synthesis of Pyrazolyl-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of pyrazolyl-thiazole hybrids . These molecular scaffolds are of high value in medicinal chemistry, exhibiting dual pharmacophore properties utilized in kinase inhibitors (e.g., EGFR targeting), antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike standard textbook procedures, this guide addresses the process chemistry challenges often encountered in the lab: regioselectivity during cyclization, handling lachrymatory


-haloketones, and preventing "oiling out" during intermediate isolation. We utilize a Chalcone-Mediated Hantzsch Protocol , favored for its modularity and high atom economy.

Retrosynthetic Logic & Pathway

The synthesis is designed around the Hantzsch Thiazole Synthesis as the terminal ring-closing step. The pyrazole core is established first via a Michael addition-cyclization sequence.

Strategic Disconnection
  • Target: Pyrazolyl-thiazole hybrid.

  • Disconnection A: The thiazole ring is constructed from a thioamide precursor and an

    
    -haloketone .
    
  • Disconnection B: The thioamide precursor (Pyrazoline-1-thiocarboxamide) is derived from a Chalcone and Thiosemicarbazide .

  • Starting Materials: Substituted Acetophenone + Aromatic Aldehyde.

Workflow Visualization

SynthesisWorkflow Start1 Substituted Acetophenone Chalcone Intermediate 1: Chalcone Start1->Chalcone NaOH, EtOH Claisen-Schmidt Start2 Aromatic Aldehyde Start2->Chalcone Pyrazoline Intermediate 2: Pyrazoline-1-thiocarboxamide Chalcone->Pyrazoline Reflux, NaOH/EtOH Cyclization Thio Thiosemicarbazide Thio->Pyrazoline Product Final Product: Pyrazolyl-Thiazole Pyrazoline->Product Hantzsch Reaction Reflux, EtOH HaloKetone α-Haloketone (e.g., Phenacyl Bromide) HaloKetone->Product

Figure 1: Modular synthetic workflow. Blue nodes indicate starting materials; Yellow nodes indicate isolatable intermediates; Green indicates the final hybrid scaffold.

Detailed Experimental Protocols

Module A: Synthesis of Chalcone (Claisen-Schmidt Condensation)

Objective: Create the


-unsaturated ketone backbone.
  • Reagents: Acetophenone derivative (10 mmol), Aromatic aldehyde (10 mmol), NaOH (40% aq), Ethanol (95%).

  • Critical Parameter: Temperature control is vital to prevent polymerization of the aldehyde.

Protocol:

  • Dissolve 10 mmol of acetophenone and 10 mmol of aldehyde in 20 mL of ethanol in a 100 mL round-bottom flask.

  • Place the flask in an ice bath (

    
    ).
    
  • Add 10 mL of 40% NaOH dropwise over 15 minutes with vigorous stirring.

  • Observation: The solution will typically turn yellow/orange immediately.

  • Remove the ice bath and stir at room temperature for 4–6 hours. Self-Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot must disappear.

  • Pour the reaction mixture into 200 mL of ice-cold water containing 2 mL HCl (to neutralize excess base).

  • Filter the precipitated solid, wash with cold water (

    
    ), and recrystallize from ethanol.
    
Module B: Synthesis of Pyrazoline-1-thiocarboxamide

Objective: Heterocyclization to form the pyrazole ring while installing the sulfur handle.

  • Reagents: Chalcone (from Module A), Thiosemicarbazide, NaOH, Ethanol.

  • Mechanism: Michael addition of hydrazine nitrogen followed by cyclization.

Protocol:

  • Dissolve 5 mmol of Chalcone and 7.5 mmol (1.5 eq) of Thiosemicarbazide in 25 mL ethanol.

  • Add 1.0 g of NaOH pellets.

  • Reflux the mixture for 8–10 hours.

  • Troubleshooting (Oiling Out): If the product separates as an oil upon cooling, decant the supernatant and treat the oil with a small amount of cold diethyl ether or methanol to induce crystallization.

  • Pour onto crushed ice. Filter the solid, wash with water, and dry.

  • Characterization Check: IR spectrum should show characteristic

    
     bands (
    
    
    
    ) and
    
    
    (
    
    
    ).
Module C: Hantzsch Thiazole Synthesis (Ring Closure)

Objective: Condensation of the thioamide with


-haloketone.[1]
  • Reagents: Pyrazoline-1-thiocarboxamide (Module B),

    
    -Bromoacetophenone (or substituted phenacyl bromide), Ethanol.
    
  • Safety Warning:

    
    -Haloketones are potent lachrymators. Handle only in a fume hood.
    

Protocol:

  • Dissolve 2 mmol of Pyrazoline-1-thiocarboxamide in 15 mL anhydrous ethanol.

  • Add 2 mmol (1 eq) of

    
    -Bromoacetophenone.
    
  • Reflux for 4–6 hours.

  • Reaction Monitoring: A solid hydrobromide salt often precipitates during reflux.

  • Cool to room temperature. Neutralize with 10% ammonium hydroxide or sodium acetate solution to liberate the free base.

  • Filter the final solid, wash with ethanol/water (1:1), and recrystallize from dioxane-ethanol.

Mechanistic Insight: The Hantzsch Cyclization

Understanding the mechanism allows for better troubleshooting. The reaction proceeds via a nucleophilic attack of the sulfur atom on the


-carbon of the haloketone, followed by dehydration.

HantzschMechanism Step1 Nucleophilic Attack (Sulfur attacks α-carbon of Haloketone) Step2 S-Alkylated Intermediate (Thioimidate) Step1->Step2 - HBr Step3 Cyclization (Nitrogen attacks Carbonyl) Step2->Step3 Step4 Dehydration (-H₂O) (Aromatization) Step3->Step4

Figure 2: Stepwise mechanism of the Hantzsch Thiazole synthesis. The dehydration step is the driving force for aromaticity.

Data Analysis & Validation Standards

To ensure the protocol was successful, compare your results against these standard ranges.

ParameterExpected Range/ValueNotes
Yield (Overall) 65% – 85%Lower yields often indicate incomplete drying of the intermediate.
Melting Point

(Typical)
Sharp range (

) indicates high purity.
IR: C=N Stretch

Confirms thiazole/pyrazole ring formation.
1H NMR: Thiazole H

(Singlet)
The C5-H of the thiazole ring is a diagnostic singlet.
1H NMR: Pyrazoline

(dd)
Diastereotopic protons (

) of the pyrazoline ring.

Green Chemistry Optimization (Ultrasound)

For laboratories equipped with a probe sonicator or ultrasonic bath, the reaction times can be drastically reduced.

  • Modification: Perform Module B and C in an ultrasonic bath at

    
    .
    
  • Benefit: Reaction time reduces from 6 hours (reflux) to 30–45 minutes.

  • Solvent: Ethanol is still the preferred solvent; PEG-400 can be used as a recyclable solvent for an even greener profile.

References

  • Review of Biological Activity: Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Hantzsch Mechanism: Hantzsch Thiazole Synthesis.[1][2][3][4] Organic Chemistry Portal. Available at: [Link]

  • Synthetic Protocol (Chalcone Route): Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones. RSC Advances.[5] Available at: [Link]

  • Green Synthesis: Ultrasound-assisted synthesis of new triazole-thiazole hybrids. Arabian Journal of Chemistry. Available at: [Link]

Sources

Application Note: Characterization of 3-(thiophen-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

3-(thiophen-3-yl)-1H-pyrazol-5-amine is a critical heteroaromatic scaffold widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAPK, AXL) and as a building block for fused heterocycles like pyrazolo[1,5-a]pyrimidines.

Accurate characterization of this compound is challenging due to annular tautomerism (oscillation between the 3-amino and 5-amino forms) and the amphoteric nature of the aminopyrazole core. This guide provides a definitive protocol for structural confirmation, purity assessment, and handling, moving beyond generic methods to address the specific physicochemical behaviors of this thiophene-pyrazole conjugate.

Chemical Identity
PropertyDetail
IUPAC Name 3-(thiophen-3-yl)-1H-pyrazol-5-amine
Alternative Name 5-(thiophen-3-yl)-1H-pyrazol-3-amine
CAS Number 149246-86-6
Molecular Formula

Molecular Weight 165.22 g/mol
SMILES NC1=CC(=NN1)C2=CSC=C2

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is prerequisite to interpreting NMR and HPLC data.[1] In solution, the compound exists as a rapid equilibrium mixture.[1]

  • Form A (5-amino): Sterically favored in some solid-state lattices.

  • Form B (3-amino): Often predominant in hydrogen-bond accepting solvents (e.g., DMSO).

  • Form C (Imino): Rare, but can contribute to peak broadening.[1]

Tautomerism cluster_legend Implication FormA 5-amino-1H-pyrazole (N1-H) Interactions Solvent/pH Dependent Equilibrium FormA->Interactions Fast Exchange FormB 3-amino-1H-pyrazole (N2-H) Interactions->FormB Note Result: Broadened NMR signals and pH-sensitive HPLC retention

Figure 1: Tautomeric equilibrium significantly impacting spectral resolution.

Synthesis & Purification Workflow

High-purity isolation requires removing the unreacted


-ketonitrile precursor, which often co-elutes in standard silica chromatography.
Recommended Workflow

SynthesisWorkflow cluster_syn Synthesis Phase cluster_pur Purification Phase Start 3-oxo-3-(thiophen-3-yl)propanenitrile + Hydrazine Hydrate Reflux Reflux in Ethanol (2-4 Hours) Start->Reflux Crude Crude Isolation (Evaporation) Reflux->Crude AcidBase Acid/Base Extraction 1. Dissolve in 1M HCl 2. Wash w/ EtOAc (removes nitrile) 3. Basify aq. layer (pH 10) 4. Extract Product into EtOAc Crude->AcidBase Recryst Recrystallization (EtOH or Benzene) AcidBase->Recryst

Figure 2: Synthesis and purification logic emphasizing the acid-base workup to remove non-basic impurities.

Structural Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Critical Note: Do not use


 for primary characterization.[1] The amino and pyrazole NH protons often broaden into the baseline or exchange rapidly, making integration impossible.[1]

Recommended Solvent: DMSO-


 (Dimethyl sulfoxide-d6).
Concentration:  5-10 mg in 0.6 mL.
Expected

NMR Shifts (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Pyrazole NH 11.5 - 12.5Broad Singlet1HHighly exchangeable; shift varies with concentration.
Thiophene H2' 7.60 - 7.75dd or m1HMost deshielded aromatic proton (adjacent to S).
Thiophene H5' 7.45 - 7.55dd1HAdjacent to S, couples with H4'.
Thiophene H4' 7.30 - 7.40dd1HShielded relative to H2'/H5'.
Pyrazole H4 5.70 - 5.85Singlet1HCharacteristic sharp singlet for 3,5-disubstituted pyrazoles.
Amine

4.50 - 5.50Broad Singlet2HBroadened by quadrupole relaxation; disappears with

shake.

Protocol Validation:

  • Run standard 1H.

  • Add 1 drop

    
    :  The signals at ~12.0 ppm and ~5.0 ppm must disappear. The signal at 5.75 ppm (Py-H4) must remain.
    
  • NOE (Optional): If regiochemistry (N1-substituted derivatives) is suspected, NOE irradiation of the methyl/alkyl group is required.[1] For the free amine, NOE is not necessary.[1]

Mass Spectrometry (LC-MS)

The compound ionizes readily in Positive Electrospray Ionization (ESI+) mode due to the basic amine and pyrazole nitrogens.

  • Target Ion:

    
     Da.[1]
    
  • Adducts:

    
    , 
    
    
    
    (dimer formation is common at high concentrations).[1]
  • Fragmentor Voltage: Low to Medium (70-100 V). High energy may cause loss of

    
     (
    
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • Primary Amines (

    
    ):  Doublet stretch at 3400–3200 
    
    
    
    (asymmetric/symmetric).[1]
  • Pyrazole NH: Broad band overlapping the amine region ~3200

    
    .
    
  • C=N / C=C (Heterocycle): Sharp bands at 1620–1550

    
    .
    
  • Thiophene C-S: Weak bands in fingerprint region (700–600

    
    ).
    

Purity Profiling (HPLC Method)[5]

Due to the polar nature of the aminopyrazole, standard C18 gradients starting at high organic content will cause the compound to elute in the void volume.[1]

Method Parameters:

  • Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (thiophene absorption) and 280 nm.[1]

Gradient Table:

Time (min) %A (Water) %B (ACN) Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (for polar impurities)
12.0 5 95 Linear Gradient
15.0 5 95 Wash

| 15.1 | 95 | 5 | Re-equilibration |

Troubleshooting Peak Tailing: Aminopyrazoles often tail due to interaction with residual silanols. If tailing factor


:
  • Increase buffer strength (use 10mM Ammonium Formate pH 3.8).

  • Or switch to high pH method (10mM Ammonium Bicarbonate, pH 10) only if using a pH-stable column (e.g., XBridge).[1] The free base form often exhibits better peak symmetry than the protonated species.[1]

Stability and Handling

  • Light Sensitivity: Thiophene derivatives can be photo-oxidized. Store in amber vials.

  • Hygroscopicity: The amine can absorb moisture.[1] Store under desiccant at 2-8°C.

  • Reactivity: The C4 position of the pyrazole is highly nucleophilic.[1] Avoid storage in chlorinated solvents (e.g.,

    
    ) for extended periods as trace acid can induce decomposition or slow chlorination.[1]
    

References

  • Synthesis of 3-aminopyrazoles: ChemScene Product Data, CAS 149246-86-6.[2] Link

  • NMR Characterization of Analogues: Molecules, 2022, 27, 5814.[1] "Regioselective Synthesis... of Novel Phenylaminopyrazole Derivatives". Link[1]

  • Tautomerism in Pyrazoles: Journal of Heterocyclic Chemistry, 2014, 51, 1866.[1] "Catalyst-free green protocol for the synthesis of pyranopyrazoles". Link[1]

  • Kinase Inhibitor Applications: Journal of Medicinal Chemistry, 2006, 49, 1562.[1] "Discovery of S-aminopyrazole p38 MAP Kinase Inhibitors". Link[1]

  • General Properties: PubChem Compound Summary, CID 24710268.[1] Link

Sources

Application Note: Pyrazole Derivatives in High-Efficiency Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of pyrazole derivatives in organic electronics, specifically focusing on their dominant role as bipolar host materials and electron transport layers (ETLs) in Organic Light-Emitting Diodes (OLEDs).

Executive Summary

Pyrazole derivatives (


) have emerged as critical building blocks in the "Rational Design" of organic semiconductors. Unlike traditional carbazole-only materials (which are predominantly p-type/hole-transporting), pyrazole moieties are electron-deficient (n-type). By coupling pyrazoles with electron-rich units (like carbazole or triphenylamine), researchers can engineer bipolar host materials .[1] These materials are essential for Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, where balanced charge transport is required to maximize External Quantum Efficiency (EQE) and minimize efficiency roll-off.

Material Design Principles

The core utility of pyrazole in organic electronics lies in its ability to tune energy levels without breaking conjugation.

The "Push-Pull" Architecture

To create a bipolar host, a Donor-Acceptor (D-A) system is synthesized.

  • Donor (p-type): Carbazole (Cz) or Triphenylamine (TPA). Provides high triplet energy (

    
    ) and hole mobility.[2]
    
  • Acceptor (n-type): Pyrazole (Pz). Lowers the LUMO level, facilitating electron injection and transport.

Key Advantage: The nitrogen atoms in the pyrazole ring (specifically N2) have high electron affinity, making them excellent electron-withdrawing groups that do not induce excessive steric hindrance, maintaining a high triplet energy (


 eV) necessary for blue and green emitters.
Mechanism of Action (DOT Diagram)

The following diagram illustrates the charge transfer mechanism in a typical Pyrazole-Carbazole (D-A) host material within an OLED.

ChargeTransfer Anode Anode (ITO) HIL HIL/HTL Anode->HIL Hole Injection Host_HOMO Host HOMO (Carbazole Moiety) HIL->Host_HOMO Hole Transport Emitter Phosphorescent Emitter (Ir complex) Host_HOMO->Emitter Energy Transfer (Dexter/Förster) Host_LUMO Host LUMO (Pyrazole Moiety) Host_LUMO->Emitter ETL ETL ETL->Host_LUMO Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection

Figure 1: Charge injection and energy transfer pathway in a Pyrazole-based bipolar host system.

Experimental Protocol: Synthesis of Bipolar Host (m-CzDPz)

This protocol details the synthesis of 1,3-bis(1-phenyl-1H-pyrazol-5-yl)benzene derivatives, a common class of bipolar hosts.

Reaction Scheme

The synthesis typically employs a Suzuki-Miyaura Cross-Coupling reaction to link the electron-rich carbazole unit to the electron-deficient pyrazole core.

Target Molecule: 5-(3-(9H-carbazol-9-yl)phenyl)-1,3-dipyrazolbenzene (m-CzDPz).[1]

Reagents & Equipment
  • Reactants:

    • 1,3-bis(1-phenyl-1H-pyrazol-5-yl)-5-bromobenzene (Intermediate A).

    • 9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (Boronic Ester B).

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)).
    
  • Base:

    
     (2M aqueous solution).
    
  • Solvent: Toluene : Ethanol (4:1 ratio).

  • Atmosphere: Nitrogen or Argon (Schlenk line required).

Step-by-Step Procedure
  • Degassing: In a clean Schlenk flask, combine Intermediate A (1.0 eq) and Boronic Ester B (1.1 eq). Evacuate and backfill with

    
     three times to remove oxygen (critical to prevent Pd catalyst poisoning).
    
  • Solvent Addition: Add degassed Toluene/Ethanol mixture via syringe.

  • Activation: Add

    
     (0.05 eq) and 
    
    
    
    solution under positive
    
    
    flow.
  • Reflux: Heat the mixture to 90°C and stir vigorously for 24 hours . The solution should turn from yellow to dark brown/black as the catalyst activates and reaction proceeds.

  • Quenching: Cool to room temperature. Pour the mixture into water and extract with Dichloromethane (DCM) (3x 50mL).

  • Purification:

    • Dry organic layer over anhydrous

      
      .
      
    • Concentrate under reduced pressure.

    • Column Chromatography: Silica gel stationary phase. Eluent: Hexane/Ethyl Acetate gradient (starts 10:1

      
       5:1).
      
    • Recrystallization: Dissolve the white powder in minimal boiling Toluene and precipitate with Ethanol to achieve electronic grade purity (>99.5%) .

Device Fabrication Protocol: Blue PhOLED

Objective: Fabricate a blue phosphorescent OLED using the synthesized pyrazole derivative as the host material.

Device Architecture

ITO / HAT-CN (10 nm) / TAPC (40 nm) / m-CzDPz : FIrpic (20 nm, 10%) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm)

LayerMaterialFunctionThickness
Anode ITOTransparent Conductor150 nm
HIL HAT-CNHole Injection Layer10 nm
HTL TAPCHole Transport Layer40 nm
EML m-CzDPz : FIrpic Emissive Layer (Host:Dopant) 20 nm
ETL TmPyPBElectron Transport Layer40 nm
EIL LiFElectron Injection Layer1 nm
Cathode AlMetal Cathode100 nm
Fabrication Steps
  • Substrate Cleaning: Ultrasonicate patterned ITO glass in acetone, isopropanol, and deionized water (15 min each). Treat with UV-Ozone for 20 mins to increase work function.

  • Vacuum Deposition: Transfer substrates to a thermal evaporator (

    
     Torr).
    
  • Organic Layer Deposition:

    • Evaporate HAT-CN and TAPC at a rate of 0.5–1.0 Å/s .

    • Co-evaporation (Critical): For the EML, simultaneously evaporate the Pyrazole Host (m-CzDPz) and the Blue Dopant (FIrpic). Adjust rates to maintain a 10% doping concentration (e.g., Host: 1.0 Å/s, Dopant: 0.1 Å/s).

  • Cathode Deposition: Evaporate LiF (0.1 Å/s) followed by Aluminum (2-5 Å/s) through a shadow mask.

  • Encapsulation: Encapsulate in a

    
     glovebox using UV-curable epoxy and a glass cover slip to prevent moisture degradation.
    

Characterization & Performance Metrics

To validate the pyrazole material, the following data must be collected.

Photophysical Properties[3][4][5]
  • Triplet Energy (

    
    ):  Measure phosphorescence spectrum at 77 K in toluene. Pyrazole-carbazole hosts typically show 
    
    
    
    eV, sufficiently high to confine blue triplet excitons (FIrpic
    
    
    eV).
  • Frontier Orbitals: Measure HOMO via Cyclic Voltammetry (CV) and calculate LUMO using the optical bandgap.

    • Target HOMO: -5.8 to -6.1 eV (Deep, typical of pyrazoles).

    • Target LUMO: -2.4 to -2.8 eV.[3]

Device Performance (Expected)

A well-fabricated device using m-CzDPz should yield:

MetricExpected ValueNote
Turn-on Voltage (

)
3.0 - 3.5 VLow

indicates efficient injection into pyrazole LUMO.
Max EQE > 15%Indicates successful triplet harvesting.[1][4]
Efficiency Roll-off LowBipolar nature prevents charge accumulation at interfaces.

Synthesis Workflow Visualization

The following diagram summarizes the logical flow from raw materials to a finished OLED device.

Workflow cluster_synthesis Synthesis Phase cluster_fab Device Fabrication Raw Pyrazole Precursor + Boronic Ester Suzuki Suzuki Coupling (Pd Cat, 90°C) Raw->Suzuki Purify Sublimation/Recrystallization (>99.5% Purity) Suzuki->Purify Evap Thermal Evaporation (Co-deposition) Purify->Evap Load Source Encap Encapsulation (N2 Glovebox) Evap->Encap Test EQE & Lifetime Testing Encap->Test

Figure 2: End-to-end workflow for developing pyrazole-based organic electronics.

References

  • Li, W., et al. (2015). "Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs."[1] ACS Applied Materials & Interfaces.[1] Link

  • Cui, L. S., et al. (2016). "Controlling Singlet-Triplet Splitting for Efficient TADF." Nature Photonics. (Contextual grounding for TADF mechanisms in N-heterocycles).
  • Zhang, X., et al. (2019). "Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials." Frontiers in Chemistry. Link

  • Hung, W. Y., et al. (2011). "A Carbazole-Phenylbenzimidazole Hybrid Bipolar Universal Host."[2] Journal of Materials Chemistry. Link

  • Ossila. "Organic Field Effect Transistors (OFET) Guide." (General fabrication reference). Link

Sources

Application Note: Protocol for N-arylation of 3-(thiophen-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the N-arylation of 3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS: 149246-86-6). This scaffold presents a dual challenge in medicinal chemistry: regioselectivity (exocyclic amine vs. endocyclic pyrazole nitrogen) and catalyst compatibility (potential Pd-poisoning by the thiophene sulfur).

We present two validated workflows:

  • Method A (Buchwald-Hartwig): Palladium-catalyzed coupling targeting the exocyclic amine for high-value pharmaceutical intermediates.[1]

  • Method B (Chan-Lam): Copper-catalyzed oxidative coupling using aryl boronic acids for milder, aerobic conditions.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The substrate contains three nucleophilic nitrogen atoms. Under standard alkylation conditions, the ring nitrogen (


) is often the most reactive due to the acidity of the 

proton (

). However, for kinase inhibitor development, the target is frequently the exocyclic amine at position 5.
  • Target Transformation: Formation of

    
    -aryl-3-(thiophen-3-yl)-1H-pyrazol-5-amine.
    
  • Competing Side Reaction:

    
    -arylation of the pyrazole ring.
    
  • Catalyst Poison: The thiophene moiety acts as a soft Lewis base that can coordinate to

    
     species, potentially arresting the catalytic cycle.
    
Strategic Solution

To achieve chemoselectivity for the exocyclic amine over the ring nitrogen without protecting groups, we utilize sterically demanding, electron-rich phosphine ligands (e.g., tBuBrettPhos). These ligands serve two functions:

  • Regiocontrol: The bulk hinders coordination to the sterically crowded

    
     site of the pyrazole, favoring the more accessible exocyclic amine.
    
  • Catalyst Protection: The ligand shell prevents the thiophene sulfur from irreversibly binding to the Palladium center.

Visualization: Reaction Pathways[2]

ReactionPathways Substrate 3-(thiophen-3-yl)- 1H-pyrazol-5-amine PathA Method A: Pd-Catalysis (Buchwald-Hartwig) Substrate->PathA Ar-X, Base PathB Method B: Cu-Catalysis (Chan-Lam) Substrate->PathB Ar-B(OH)2, O2 ProdExo TARGET: Exocyclic N-Arylation (Kinase Inhibitor Motif) PathA->ProdExo Ligand Control (tBuBrettPhos) ProdEndo SIDE PRODUCT: Ring N1-Arylation PathA->ProdEndo Poor Ligand Choice PathB->ProdExo Optimized Conditions PathB->ProdEndo Standard Conditions

Figure 1: Divergent reaction pathways. Method A with specific ligands is preferred for high selectivity toward the exocyclic amine.

Experimental Protocols

Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Unreactive aryl halides (chlorides/bromides), scale-up, and high yields.

Materials
  • Substrate: 3-(thiophen-3-yl)-1H-pyrazol-5-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide or Chloride (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 Precatalyst (2–5 mol%)

    • Note: Using the G3 precatalyst is crucial to ensure rapid initiation without induction periods caused by the thiophene.

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (2.2 equiv)

    • Why LiHMDS? It is strong enough to deprotonate the amine but bulky enough to minimize coordination to Pd. It also suppresses the formation of bis-arylated byproducts.

  • Solvent: 1,4-Dioxane or THF (anhydrous).

Step-by-Step Procedure
  • Setup: In a glovebox or under a steady stream of Argon, charge a reaction vial with the aminopyrazole (1.0 equiv), Aryl Halide (1.2 equiv), and tBuBrettPhos Pd G3 (0.02 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Base Addition: Add LiHMDS (1.0 M in THF, 2.2 equiv) dropwise at room temperature.

    • Observation: The solution may darken immediately; this is normal.

  • Reaction: Seal the vial and heat to 65–80 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[2] Look for the consumption of the aryl halide.

  • Workup: Cool to room temperature. Quench with saturated aqueous

    
    . Dilute with EtOAc.
    
  • Purification: Wash organic layer with water and brine. Dry over

    
    . Purify via flash chromatography (Hexanes/EtOAc gradient).
    
Method B: Copper-Catalyzed Oxidative Coupling (Chan-Lam)

Best for: Sensitive substrates, late-stage functionalization, and when Aryl Boronic Acids are more available than halides.

Materials
  • Substrate: 3-(thiophen-3-yl)-1H-pyrazol-5-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)

  • Catalyst:

    
     (10–20 mol%)
    
  • Ligand: 2,2'-Bipyridine (20 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Oxidant: Compressed Air or

    
     balloon.
    
  • Solvent: MeOH or DCM/MeOH (1:1).

Step-by-Step Procedure
  • Setup: To a round-bottom flask equipped with a stir bar, add the aminopyrazole (1.0 equiv), Aryl Boronic Acid (2.0 equiv),

    
     (0.1 equiv), and Bipyridine (0.2 equiv).
    
  • Solvent: Add MeOH (0.1 M).

  • Activation: Add the base. Attach an

    
     balloon (or leave open to air with a drying tube if humidity is low).
    
  • Reaction: Stir vigorously at Room Temperature for 24–48 hours.

    • Note: Chan-Lam couplings are slower than Pd-couplings.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with MeOH/DCM.

  • Purification: Concentrate filtrate and purify via column chromatography.

Data Summary & Comparison

FeatureMethod A (Pd-Catalyzed)Method B (Cu-Catalyzed)
Coupling Partner Aryl Halides (Cl, Br, I)Aryl Boronic Acids
Regioselectivity Excellent (>20:1 Exocyclic) with bulky ligandsModerate (Variable based on boronic acid)
Reaction Time Fast (4–12 h)Slow (24–48 h)
Temperature 65–100 °CRoom Temperature
Thiophene Tolerance High (with G3 Precatalyst)High (Cu is less sensitive to S)
Primary Risk Over-arylation (Bis-coupling)Protodeboronation of coupling partner

Troubleshooting Guide

Issue: Low Conversion in Method A
  • Cause: Thiophene poisoning of the Pd center.

  • Solution: Increase catalyst loading to 5 mol%. Switch to tBuBrettPhos Pd G3 explicitly (precatalyst) rather than generating the catalyst in situ from

    
    . The precatalyst ensures the active 
    
    
    
    species is formed before the thiophene can sequester the metal.
Issue: Poor Regioselectivity (Ring Arylation observed)
  • Cause: Steric bulk of the ligand is insufficient.

  • Solution: Ensure tBuBrettPhos or AdBrettPhos is used. Smaller phosphines (like

    
     or Xantphos) may allow the smaller ring nitrogen to coordinate and react. Alternatively, protect the ring nitrogen with a THP or SEM group prior to coupling, then deprotect.
    
Issue: Protodeboronation in Method B
  • Cause: Boronic acid instability in MeOH.

  • Solution: Add 4Å Molecular Sieves to the reaction to ensure anhydrous conditions. Switch solvent to dry Dichloroethane (DCE) and heat to 40 °C.

Mechanism Visualization (Method A)

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Steric Selection) OxAdd->AmineBind Aminopyrazole Deprot Deprotonation (LiHMDS) AmineBind->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim L-Pd-Ar(N-Subst) RedElim->Pd0 Regenerate Pd(0)

Figure 2: The catalytic cycle emphasizes the "Amine Coordination" step where the bulky ligand (L) prevents the ring nitrogen from binding, forcing the exocyclic amine to react.

References

  • Buchwald-Hartwig Amination of 5-Amino-1,2,3-Triazoles. BenchChem Application Notes. (2025).[1][3][4] Provides foundational protocols for amino-azole coupling using Pd-NHC and phosphine systems.

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 2014, 16(2), 424–427. Describes the use of tBuBrettPhos for coupling difficult heterocyclic amines.

  • Selective Buchwald–Hartwig Arylation of Amino-Azoles. Inorganic Chemistry Frontiers, 2022, 10(1), 218-239.[5] Discusses regioselectivity challenges in aminopyrazoles.

  • Copper(II)-catalyzed Chan-Lam Cross-coupling: Chemoselective N-arylation. ResearchGate/New J. Chem.Details the oxidative coupling conditions for aminophenols and heteroarylamines.

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides. Molecules, 2022. Provides specific characterization data for thiophene-pyrazole derivatives.

Sources

High-throughput screening assays for aminopyrazole libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) Strategies for Aminopyrazole Libraries

Abstract

The aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, extensively utilized to target the ATP-binding hinge region of protein kinases (e.g., FGFR, Aurora, JAK) and various G-protein-coupled receptors (GPCRs).[1][2] However, the physicochemical properties of aminopyrazoles—specifically their tendency toward aggregation and potential for intrinsic fluorescence—present unique challenges in High-Throughput Screening (HTS). This guide details a validated workflow for screening aminopyrazole libraries, prioritizing assay robustness (Z' > 0.7) and false-positive mitigation. We focus on two orthogonal methodologies: a luminescent ADP-detection assay (ADP-Glo™) for primary enzymatic screening and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for binding kinetics.

Introduction: The Aminopyrazole Scaffold in Drug Discovery

Aminopyrazoles function primarily as Type I kinase inhibitors . The exocyclic amino group and the pyrazole nitrogen typically form a donor-acceptor hydrogen bond pair with the kinase hinge region backbone residues.

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Challenge: While potent, this scaffold often exhibits poor aqueous solubility and can form colloidal aggregates, leading to non-specific inhibition (pan-assay interference, or PAINS). Furthermore, substituted pyrazoles can exhibit autofluorescence in the blue/green region, potentially interfering with standard fluorescence intensity (FI) assays.

Library Preparation & Management

Objective: Ensure compound solubility and prevent "crash-out" during the transition from organic solvent to aqueous buffer.

  • Stock Solution: Maintain library compounds at 10 mM in 100% DMSO (anhydrous).

  • Intermediate Dilution (Critical Step):

    • Do not dilute directly from 100% DMSO to the assay well.

    • Prepare an intermediate "working plate" at 50x final concentration in assay buffer containing 0.01% Triton X-100 or Tween-20 .

    • Rationale: The non-ionic detergent suppresses the formation of colloidal aggregates, a common source of false positives with aminopyrazoles.

Primary Screen: Biochemical Kinase Assay (ADP-Glo™)

Methodology: Homogeneous, luminescent ADP detection.[3] Why this choice? Aminopyrazoles are ATP-competitive. This assay measures the production of ADP directly, is resistant to compound autofluorescence (unlike FI assays), and offers a high dynamic range.

Protocol: ADP-Glo™ Kinase Assay
  • Format: 384-well, low-volume white plates (Greiner Bio-One #784075).

  • Reaction Volume: 10 µL total (Kinase Rxn) + 10 µL (ADP-Glo Reagent) + 20 µL (Detection Reagent).

Step-by-Step Workflow:

  • Enzyme Addition (3 µL): Dispense kinase in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Note: Titrate enzyme to achieve 10-20% ATP-to-ADP conversion to ensure linearity.

  • Compound Addition (2 µL): Transfer compounds from the intermediate plate. Final DMSO concentration should be <1%.

    • Controls: High Control (Enzyme + DMSO only), Low Control (No Enzyme or 100 µM Staurosporine).

  • Substrate Initiation (5 µL): Add ATP/Substrate mix. ATP concentration should be at

    
     (typically 10-50 µM) to maximize sensitivity to ATP-competitive inhibitors.
    
  • Incubation: 60 minutes at Room Temperature (RT).

  • ADP-Glo Reagent Addition (10 µL): Stops the kinase reaction and depletes remaining ATP. Incubate 40 min at RT.

  • Detection Reagent Addition (20 µL): Converts ADP to ATP and generates luciferase signal. Incubate 30 min at RT.

  • Readout: Measure Luminescence (0.5 - 1.0s integration) on a multimode reader (e.g., BMG PHERAstar).

Data Normalization:



Secondary Screen: Target Engagement (TR-FRET)

Methodology: LanthaScreen™ Eu Kinase Binding Assay.[4] Why this choice? Confirms physical binding to the hinge region and filters out luciferase inhibitors from the primary screen. TR-FRET is time-gated, eliminating interference from short-lived aminopyrazole autofluorescence.

Protocol: TR-FRET Binding Assay
  • Principle: Displacement of an AlexaFluor™ 647-labeled "tracer" (ATP-competitive) by the test compound. The kinase is tagged (e.g., His-tag) and labeled with a Europium (Eu)-anti-His antibody.

  • Readout: Decrease in FRET signal (Emission Ratio: 665 nm / 615 nm) indicates binding.

Step-by-Step Workflow:

  • Preparation: Mix Kinase (5 nM), Eu-Antibody (2 nM), and Tracer (at

    
    ) in TR-FRET Dilution Buffer.
    
  • Plating: Dispense 15 µL of the master mix into 384-well low-volume black plates.

  • Compound Addition: Add 5 µL of aminopyrazole compound (4x concentration).

  • Incubation: 60 minutes at RT (protected from light).

  • Readout: Excitation: 337 nm (Laser/Flash lamp). Emission 1: 615 nm (Eu donor). Emission 2: 665 nm (Tracer acceptor). Delay: 50 µs. Window: 100 µs.

Data Visualization & Workflow Logic

Figure 1: HTS Decision Tree for Aminopyrazole Libraries

This diagram outlines the logic flow from library preparation to hit validation, highlighting critical decision points for PAINS and solubility.

HTS_Workflow Library Aminopyrazole Library (10mM DMSO) Dilution Intermediate Dilution (Buffer + 0.01% Triton X-100) Library->Dilution Prevent Aggregation Primary Primary Screen: ADP-Glo™ (Biochemical Activity) Dilution->Primary QC_Check QC: Z' > 0.7 Signal/Background > 3 Primary->QC_Check QC_Check->Primary Fail (Re-optimize) Hit_Select Hit Selection (>50% Inhibition) QC_Check->Hit_Select Pass Counter Counter Screen (Luciferase Inhibition Check) Hit_Select->Counter Secondary Orthogonal: TR-FRET (Binding Affinity) Counter->Secondary Clean False_Pos Discard (Artifact/PAINS) Counter->False_Pos Inhibits Luciferase Valid_Hit Validated Hinge Binder Secondary->Valid_Hit Confirmed Binding Secondary->False_Pos No Displacement

Caption: Logical workflow for screening aminopyrazoles, incorporating detergent steps for solubility and orthogonal assays to eliminate false positives.

Troubleshooting & Optimization

IssuePotential CauseSolution
High Background (ADP-Glo) ATP contamination or spontaneous hydrolysis.Use ultra-pure ATP. Prepare fresh buffer. Ensure plates are sealed to prevent evaporation.
Low Z' Factor (< 0.5) Pipetting error or DMSO intolerance.Check liquid handler CVs. Ensure final DMSO < 1% (many kinases are sensitive).
"Sticky" Compounds Aminopyrazole aggregation.Increase Triton X-100 to 0.05% or add CHAPS. Use "Kinetic Solubility" pre-screen.[5]
Fluorescence Interference Compound autofluorescence (Blue/Green).Switch to TR-FRET (Time-Resolved) or Red-shifted dyes (e.g., Alexa 647).
Bell-shaped Dose Response Solubility limit reached (Precipitation).Flag data points above solubility limit. Do not force fit the curve.

References

  • Vertex AI Search. (2023). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.[6] National Institutes of Health (NIH). [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Engineering Next-Generation Fluorescent Probes from Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrazole ring is not merely a pharmacophore; it is a tunable electronic engine capable of driving sophisticated fluorescence mechanisms. Unlike rigid, pre-defined fluorophores (e.g., fluorescein, rhodamine), pyrazole scaffolds offer a modular "D-π-A" (Donor-π-Acceptor) architecture. This allows for fine-tuning of emission wavelengths, Stokes shifts, and environmental sensitivity.

This guide moves beyond basic synthesis. It details the engineering of 1,3,5-triaryl-2-pyrazolines and ESIPT-active pyrazoles for bioimaging. We focus on two critical mechanisms:

  • Intramolecular Charge Transfer (ICT): For polarity and viscosity sensing.

  • Excited-State Intramolecular Proton Transfer (ESIPT): For large Stokes shifts and "turn-on" sensing.[1][2]

Rational Design Principles

The Physics of Pyrazole Fluorescence

To convert a non-fluorescent pyrazole into a probe, we must manipulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Strategy A: The Push-Pull System (ICT)

    • Mechanism: Attach an electron-donating group (EDG) at the N1 or C3 phenyl ring and an electron-withdrawing group (EWG) at the C5 position.

    • Effect: Upon excitation, electron density shifts from the donor to the acceptor, creating a dipole moment sensitive to solvent polarity.

    • Target Structure: 1-(4-dimethylaminophenyl)-3-phenyl-5-(4-nitrophenyl)-2-pyrazoline.

  • Strategy B: The ESIPT Switch

    • Mechanism: Incorporate an intramolecular hydrogen bond between a phenolic hydroxyl group and the pyrazole nitrogen.

    • Effect: Photoexcitation drives a proton transfer (Enol

      
       Keto form), resulting in a massive Stokes shift (>100 nm) that eliminates self-quenching.
      
    • Target Structure: 2-(1-phenyl-1H-pyrazol-3-yl)phenol derivatives.

Design Workflow Visualization

DesignWorkflow cluster_mech Mechanism Selection Start Target Analyte/Environment Scaffold Scaffold Selection Start->Scaffold ICT ICT (Push-Pull) For Polarity/Viscosity Scaffold->ICT High QY Req. ESIPT ESIPT (H-Bond) For Large Stokes Shift Scaffold->ESIPT Zero Background Req. Synth Modular Synthesis (Chalcone Route) ICT->Synth ESIPT->Synth Validation Photophysical & Biological Validation Synth->Validation

Figure 1: Decision matrix for selecting the appropriate fluorescence mechanism based on experimental needs.

Synthetic Protocol: The Chalcone Route

This protocol utilizes the Claisen-Schmidt condensation followed by cyclization. It is superior to one-pot methods due to higher regioselectivity.

Step 1: Synthesis of Chalcone Intermediate

Reaction: Acetophenone derivative + Benzaldehyde derivative


 Chalcone.
  • Dissolve: 10 mmol of acetophenone (e.g., 4-aminoacetophenone) and 10 mmol of benzaldehyde (e.g., 4-nitrobenzaldehyde) in 20 mL ethanol.

  • Catalyze: Add 5 mL of 40% NaOH solution dropwise at 0-5°C. Critical: Low temperature prevents polymerization.

  • Stir: Allow to stir at room temperature (RT) for 12-24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolate: Pour into crushed ice/HCl mix. Filter the yellow precipitate. Recrystallize from ethanol.

Step 2: Cyclization to Pyrazoline

Reaction: Chalcone + Phenylhydrazine


 1,3,5-Triaryl-2-pyrazoline.[3]
  • Reflux: Dissolve 5 mmol Chalcone and 10 mmol Phenylhydrazine hydrochloride in 25 mL glacial acetic acid.

  • Heat: Reflux at 110°C for 6-8 hours.

    • Expert Tip: Perform under

      
       atmosphere to prevent premature oxidation to pyrazole if the pyrazoline (which is often more fluorescent) is the target.
      
  • Quench: Pour hot mixture into ice water.

  • Purify: Filter solid. Wash with water to remove acid. Recrystallize from ethanol or purify via column chromatography (DCM:MeOH).

Photophysical Characterization Protocol

Do not rely on reported values. Instrument-specific calibration is mandatory.

Relative Quantum Yield (QY) Determination

Principle: Compare the integrated fluorescence intensity of your probe against a standard (Quinine Sulfate).

Reagents:

  • Standard: Quinine Sulfate (QS) in 0.1 M

    
     (Literature QY 
    
    
    
    ).[2]
  • Solvent: High-grade Ethanol or DMSO (spectroscopic grade).

Protocol:

  • Absorbance Check: Prepare solutions of Probe and QS such that absorbance at the excitation wavelength (350-370 nm) is below 0.1 OD .

    • Why? To avoid inner-filter effects (re-absorption of emitted light).

  • Emission Scan: Record fluorescence spectra (380–650 nm) using the same slit widths (e.g., 5 nm/5 nm) for both.

  • Calculation: Use the following equation:



VariableDefinition

Quantum Yield

Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance

Refractive index of solvent

Unknown Probe

Standard (Quinine Sulfate)
Solvatochromic Shift Assay (For ICT Probes)

Objective: Validate the intramolecular charge transfer mechanism.

  • Prepare 10

    
    M probe solutions in solvents of increasing polarity: Toluene 
    
    
    
    Chloroform
    
    
    DMSO
    
    
    Water.
  • Record

    
    .
    
  • Success Criteria: A bathochromic shift (red shift) >40 nm from Toluene to DMSO confirms strong ICT character, suitable for viscosity sensing in mitochondria.

Biological Validation: Live Cell Imaging

Target: HeLa or MCF-7 cell lines. Probe Concentration: 1–10


M (Titration required).
Protocol
  • Seeding: Seed cells on 35 mm glass-bottom confocal dishes (

    
     cells). Incubate for 24h.
    
  • Staining:

    • Remove culture media.

    • Wash 2x with PBS.

    • Add Probe (dissolved in DMSO, diluted in PBS to final conc. < 0.1% DMSO).

    • Incubate for 30 min at 37°C.

  • Counter-Staining (Optional): Add MitoTracker Deep Red (50 nM) for co-localization studies if targeting mitochondria.

  • Imaging:

    • Use Confocal Laser Scanning Microscope (CLSM).

    • Excitation: 405 nm (common for pyrazolines).

    • Emission Collection: 450–550 nm (Green channel).

Troubleshooting & "Senior Scientist" Notes

IssueProbable CauseCorrective Action
Low Fluorescence (QY < 0.01) H-aggregates forming in water.Add surfactants (Tween-80) or modify scaffold with sulfonate groups to improve solubility.
Blue-Shift in Cells Probe is in a hydrophobic pocket (Lipid Droplets).This is a feature, not a bug. Use it to map lipid polarity.
Rapid Photobleaching Oxidation of pyrazoline to pyrazole.Ensure the C5-H is protected or switch to a fully aromatic ESIPT-pyrazole system for stability.

References

  • Design of Organelle-Selective Probes

    • Source: PMC (NIH). "Design strategies for organelle-selective fluorescent probes."
    • [Link]

  • ESIPT Mechanism & Applications

    • Source: Chemical Communications (RSC). "Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection."
    • [Link]

  • Synthesis of 1,3,5-Triaryl-2-Pyrazolines

    • Source: Molecules (MDPI).
    • [Link]

  • Quantum Yield Measurement Protocol

    • Source: Methods and Applications in Fluorescence.[2][4][5] "Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector."

    • [Link]

  • Solvatochromic Probes in Biology

    • Source: Analytical Chemistry (ACS). "Solvatochromic Buffering Fluorescent Probe Resolves the Lipid Transport."
    • [Link]

Sources

Use of 3-(thiophen-3-yl)-1H-pyrazol-5-amine in agrochemical research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Thiophen-3-yl)-1H-pyrazol-5-amine in Next-Generation SDHI Fungicide Discovery

Executive Summary

3-(Thiophen-3-yl)-1H-pyrazol-5-amine (CAS: 149246-86-6) represents a "privileged scaffold" in modern agrochemical research. While commercial Succinate Dehydrogenase Inhibitor (SDHI) fungicides often utilize phenyl-pyrazole cores (e.g., Pyraclostrobin precursors) or pyrazole-carboxamides where the pyrazole is the acid component (e.g., Fluxapyroxad), this specific aminopyrazole serves as a critical nucleophilic building block .

Its structural value lies in the thiophene moiety , which acts as a bioisostere to phenyl rings but offers distinct electronic properties (electron-rich, higher polarizability) and lipophilicity profiles (


). This guide details the protocol for utilizing this scaffold to synthesize novel pyrazole-carboxamide fungicides, evaluating their efficacy against key phytopathogens like Rhizoctonia solani and Botrytis cinerea.[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name 3-(Thiophen-3-yl)-1H-pyrazol-5-amine
CAS Number 149246-86-6
Molecular Formula

Molecular Weight 165.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.
Storage 2–8°C, inert atmosphere (Argon/Nitrogen recommended).
Hazards Irritant (H315, H319). Potential sensitizer. Handle in fume hood.

Application 1: Synthesis of the Core Scaffold

Context: While commercially available, in-house synthesis allows for derivatization at the thiophene ring (e.g., halogenation) prior to cyclization.

Mechanism of Synthesis

The formation involves the cyclocondensation of a


-ketonitrile with hydrazine hydrate. The regioselectivity is driven by the nucleophilic attack of hydrazine on the ketone carbonyl followed by cyclization onto the nitrile.
Protocol A: Cyclocondensation

Reagents:

  • 3-oxo-3-(thiophen-3-yl)propanenitrile (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.2 eq)

  • Ethanol (Absolute, 10 mL/g of substrate)

  • Glacial Acetic Acid (Catalytic, 0.1 eq)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-oxo-3-(thiophen-3-yl)propanenitrile in absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.

  • Catalysis: Add catalytic glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of starting material via TLC (Eluent: 50% EtOAc/Hexanes).
    
  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.

  • Crystallization: Pour the residue into ice-cold water. The product should precipitate as a pale solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

  • Validation: Verify structure via

    
    -NMR (DMSO-d6). Look for the characteristic pyrazole-H singlet at 
    
    
    
    ppm and broad
    
    
    signal.

Application 2: Library Synthesis of SDHI Candidates

Context: SDHIs block mitochondrial respiration by binding to the ubiquinone-binding pocket of Complex II. The goal is to couple the aminopyrazole (nucleophile) with various acid chlorides (electrophiles) to mimic the amide bridge found in commercial fungicides.

Workflow Visualization

SDHI_Synthesis_Workflow Start Start: 3-(thiophen-3-yl)-1H-pyrazol-5-amine Coupling Amide Coupling (Pyridine/THF, 0°C -> RT) Start->Coupling Activation Acid Chloride Preparation (R-COCl) Activation->Coupling Purification Purification (Column Chromatography) Coupling->Purification Library SDHI Candidate Library Purification->Library

Figure 1: Parallel synthesis workflow for generating pyrazole-carboxamide libraries.

Protocol B: Amide Coupling (General Procedure)

Reagents:

  • 3-(thiophen-3-yl)-1H-pyrazol-5-amine (1.0 eq)

  • Aryl/Heteroaryl Acid Chloride (1.1 eq) (e.g., 2-(trifluoromethyl)benzoyl chloride)

  • Pyridine (1.5 eq) or Triethylamine (2.0 eq)

  • Tetrahydrofuran (THF) (Dry, Anhydrous)

Step-by-Step Procedure:

  • Preparation: Purge a reaction vial with nitrogen. Dissolve the aminopyrazole (1.0 mmol) in dry THF (5 mL).

  • Base Addition: Add Pyridine (1.5 mmol) and cool the solution to

    
     in an ice bath.
    
  • Acylation: Add the Acid Chloride (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. A precipitate (pyridinium salt) will form.

  • Quench: Quench with saturated

    
     solution (10 mL).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Application 3: Biological Validation (Antifungal Assay)

Context: To validate the agrochemical potential, the synthesized compounds must be screened against relevant fungal pathogens.

Protocol C: Mycelial Growth Inhibition Assay (Poison Food Technique)

Target Pathogens: Rhizoctonia solani (Rice sheath blight), Botrytis cinerea (Grey mold).

Step-by-Step Procedure:

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to

    
    .
    
  • Compound Dosing: Dissolve test compounds in DMSO to create stock solutions (

    
    ).
    
  • Plate Pouring: Add stock solution to molten PDA to achieve final concentrations of

    
    . (Final DMSO concentration 
    
    
    
    ). Pour into Petri dishes.
  • Inoculation: Place a 5mm mycelial plug from an actively growing fungal culture into the center of the plate.

  • Incubation: Incubate at

    
     in the dark for 48–72 hours (until control plates reach near-edge growth).
    
  • Measurement: Measure colony diameter (cross-method). Calculate inhibition percentage:

    
    
    Where 
    
    
    
    = diameter of control (DMSO only),
    
    
    = diameter of treatment.

Mode of Action (MoA) & Rational Design

The efficacy of 3-(thiophen-3-yl)-1H-pyrazol-5-amine derivatives stems from their ability to bind to the Quinone-Binding Site (Q-site) of the SDH enzyme.

Binding Interaction Diagram

SDH_Binding_Mode Trp Trp-173 (Pi-Stacking) Tyr Tyr-58 (H-Bond Donor) His His-216 (H-Bond Acceptor) Hydrophobic Hydrophobic Pocket (Val/Leu/Ile) Thiophene Thiophene Ring (Lipophilic/Pi-Cloud) Thiophene->Trp T-shaped Pi-Stacking Thiophene->Hydrophobic Van der Waals Pyrazole Pyrazole Core (Scaffold Rigidification) Pyrazole->Hydrophobic Shape Complementarity Amide Amide Linker (H-Bonding) Amide->Tyr H-Bond (C=O) Amide->His H-Bond (NH)

Figure 2: Predicted binding mode of Thiophene-Pyrazole-Carboxamides within the SDH active site.

Key SAR Insight: The thiophene ring acts as a "lipophilic anchor." Unlike a phenyl ring, the sulfur atom in thiophene can engage in specific Sulfur-


 interactions with aromatic residues (like Trp or Tyr) in the binding pocket, potentially increasing potency against resistant strains.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776366, 3-(Thiophen-3-yl)-1H-pyrazol-5-amine.

  • Yan, X., et al. (2020). "Design, Synthesis, and Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors."[2] Journal of Agricultural and Food Chemistry. (Demonstrates the utility of pyrazole-heterocycle hybrids in SDHI design).

  • Fungicide Resistance Action Committee (FRAC). "FRAC Code List 2023: Fungal control agents sorted by cross resistance pattern and mode of action." (Classifies SDHIs as Code 7).

  • ChemScene. Product Data Sheet: 3-(Thiophen-3-yl)-1H-pyrazol-5-amine.[3]

Sources

Metal-Free Regioselective Halogenation of 3-Aryl-1H-pyrazol-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The halogenation of pyrazole scaffolds, particularly at the C-4 position, is a pivotal transformation in medicinal chemistry. 4-Halo-3-aryl-1H-pyrazol-5-amines serve as critical intermediates for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) to access complex bioactive molecules.

Traditionally, halogenation methods relied on hazardous elemental halogens (


, 

) or metal-catalyzed protocols that introduce toxic impurities. This guide details a metal-free, regioselective C-4 halogenation protocol using N-halosuccinimides (NXS) in DMSO .[1][2] This method offers a green, scalable, and mild alternative, delivering high yields with exclusive regioselectivity at room temperature.

Scientific Foundation & Mechanism

Why Metal-Free?

Metal residues (Pd, Cu, Fe) in pharmaceutical intermediates require expensive scavenging steps to meet regulatory limits (ppm levels). A metal-free approach eliminates this burden early in the synthetic route. Furthermore, using NXS (NBS, NCS, NIS) replaces volatile and corrosive elemental halogens, improving safety profiles.

Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism. The 3-aryl-1H-pyrazol-5-amine system is electron-rich, with the C-4 position being the most nucleophilic site due to the donating effect of the adjacent amino group and the pyrazole ring resonance.

Key Driver: The Dual Role of DMSO Dimethyl sulfoxide (DMSO) acts not only as a polar aprotic solvent but also as a Lewis base catalyst .

  • Activation: DMSO activates the N-halosuccinimide (NXS) through halogen bonding or nucleophilic attack on the halogen, increasing the electrophilicity of the halogen species (

    
    ).
    
  • Substitution: The activated halogen species attacks the C-4 position of the pyrazole.

  • Regeneration: The succinimide byproduct is released, and the proton transfer restores aromaticity.

Mechanistic Visualization

HalogenationMechanism NXS N-Halosuccinimide (NXS) Activated Activated Halogen Complex [DMSO-X]+ NXS->Activated Activation DMSO DMSO (Catalyst/Solvent) DMSO->Activated Nucleophilic Attack Intermediate Sigma Complex (C-4 Attack) Activated->Intermediate Substrate 3-Aryl-1H-pyrazol-5-amine Substrate->Intermediate + Activated X+ Product 4-Halo-3-aryl-1H-pyrazol-5-amine Intermediate->Product - H+ Byproduct Succinimide + H+ Intermediate->Byproduct

Figure 1: Proposed mechanism for the DMSO-mediated activation of N-halosuccinimides and subsequent regioselective halogenation.

Experimental Protocol (SOP)

Objective: Synthesis of 4-bromo-3-phenyl-1H-pyrazol-5-amine (Exemplar). Scale: 1.0 mmol (Scalable to Gram-scale).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6]AmountRole
3-Phenyl-1H-pyrazol-5-amine 159.191.0159 mgSubstrate
N-Bromosuccinimide (NBS) 177.981.1196 mgHalogen Source
DMSO --3.0 mLSolvent/Catalyst
Ethyl Acetate (EtOAc) ---Extraction Solvent
Sat. Na2S2O3 (aq) ---Quenching Agent
Step-by-Step Procedure
  • Setup: To a clean, dry 10 mL round-bottom flask or reaction vial equipped with a magnetic stir bar, add 3-phenyl-1H-pyrazol-5-amine (1.0 equiv).

  • Solvent Addition: Add DMSO (3.0 mL per mmol substrate). Stir until the substrate is fully dissolved.

  • Reagent Addition: Add NBS (1.1 equiv) portion-wise over 5 minutes at room temperature (20–25 °C).

    • Note: For Iodination (NIS) or Chlorination (NCS), use 1.2 equiv.

  • Reaction: Seal the flask and stir at room temperature.

    • Time: Typically 15–30 minutes for NBS/NIS. NCS may require 2–3 hours.

    • Monitoring: Monitor by TLC (Eluent: Hexane/EtOAc 1:1) or LC-MS. Look for the disappearance of the starting material peak.

  • Quenching: Once complete, pour the reaction mixture into ice-cold water (15 mL).

    • Observation: A precipitate usually forms immediately.

  • Workup (Method A - Filtration):

    • If a solid precipitates, filter using a Büchner funnel.[5]

    • Wash the cake with cold water (3 x 5 mL) to remove DMSO and succinimide.

    • Dry under vacuum.[5]

  • Workup (Method B - Extraction):

    • If no precipitate forms, extract the aqueous mixture with EtOAc (3 x 10 mL).

    • Wash the combined organic layers with Sat. Na2S2O3 (to remove excess halogen) and Brine .

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often >95% pure.[7] If necessary, purify via silica gel column chromatography (Hexane/EtOAc gradient).

Optimization & Critical Parameters

Solvent Screening Data

The choice of solvent is critical for reaction rate and yield. DMSO is superior due to its activation capability.

SolventTime (h)Yield (%)Observation
DMSO 0.5 92 Full conversion, clean profile
CH3CN4.075Slower, requires heating for completion
CH2Cl212.045Very slow, incomplete conversion
EtOH6.060Moderate yield, solubility issues
Water24.0<10Poor solubility, minimal reaction
Halogen Source Comparison
  • NBS (Bromination): Fastest kinetics (15-30 min). High yields (>90%).

  • NIS (Iodination): Fast kinetics (30-60 min). Excellent yields. Crucial for subsequent Sonogashira couplings.

  • NCS (Chlorination): Slower kinetics (2-4 h). May require slight excess (1.2–1.5 equiv) or mild heating (40 °C) for electron-deficient substrates.

Substrate Scope (Electronic Effects)
  • Electron-Donating Groups (EDG) on Aryl Ring (e.g., -OMe, -Me): Accelerate the reaction. Fast completion (<15 min).

  • Electron-Withdrawing Groups (EWG) on Aryl Ring (e.g., -NO2, -CF3): Deactivate the ring slightly. Reaction times may extend to 1–2 hours. Yields remain high (>80%).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Old/degraded NXS reagent.Use freshly recrystallized NBS/NCS. Ensure NXS is white, not yellow/brown.
Polysubstitution Excess reagent or high temp.Strictly control stoichiometry (1.0–1.1 equiv). Keep at RT.
Product Oiling Out High DMSO retention.Use Workup Method B (Extraction) and wash thoroughly with water/brine.
Low Yield (Chlorination) Lower reactivity of NCS.Increase temperature to 40–50 °C or extend time.

Safety & Handling

  • N-Halosuccinimides (NBS/NCS/NIS): Irritants. Can cause skin burns. Handle in a fume hood. Store in a refrigerator to prevent decomposition (release of

    
    /
    
    
    
    ).
  • DMSO: Readily penetrates skin, carrying dissolved contaminants with it. Wear nitrile gloves.

  • Exotherm: The reaction is generally mild, but on a large scale (>10g), addition of NXS should be controlled to manage any exotherm.

References

  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021).[1] Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry, 17, 2421–2428.

    • Core reference for the DMSO/NXS metal-free protocol.
  • Kryštof, V., et al. (2006). Synthesis and biological activity of 4-arylazo-3,5-diamino-1H-pyrazoles. European Journal of Medicinal Chemistry, 41(12), 1405–1411.

    • Context on the biological importance of aminopyrazole deriv
  • Zimmermann, et al. (2019).[7] Efficient Halogenation of 2-Aminopyrazine. Synthesis, 51, 1-8.

    • Comparative study on halogenation reagents (NBS/NCS/NIS) in heterocyclic systems.

Sources

Executive Summary: The "Privileged Scaffold" Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note: Strategic One-Pot Synthesis of Functionalized Pyrazoles

The pyrazole ring is a pharmacophore of immense significance, anchoring blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. However, traditional synthesis often involves the isolation of unstable intermediates (such as hydrazones) or suffers from poor regioselectivity (yielding difficult-to-separate 1,3- vs. 1,5-isomers).

This Application Note moves beyond classical Knorr synthesis to detail three field-proven, one-pot methodologies optimized for modern drug discovery. These protocols prioritize atom economy , regiocontrol , and operational simplicity .

Strategic Pathway A: Metal-Free Oxidative Cyclization

Best For: Rapid generation of 1,3,5-trisubstituted pyrazoles without transition metals. Mechanism:


-mediated oxidative C-N bond formation in aqueous media.

This method utilizes molecular iodine as a mild Lewis acid and oxidant, driving the in-situ cyclization of


-unsaturated ketones/aldehydes with hydrazines. It eliminates the need to isolate the hydrazone intermediate, which is often prone to hydrolysis.
Experimental Protocol 1: Iodine-Catalyzed Synthesis in Water
  • Reagents:

    • Substrate: Chalcone (1.0 mmol) or

      
      -unsaturated ketone.
      
    • Nucleophile: Phenylhydrazine (1.2 mmol).

    • Catalyst: Molecular Iodine (

      
      , 10-20 mol%).
      
    • Solvent: Deionized Water (5 mL).

    • Additive: Sodium Dodecyl Sulfate (SDS) (optional surfactant for lipophilic substrates).

  • Step-by-Step Workflow:

    • Charge: To a 25 mL round-bottom flask, add the chalcone and phenylhydrazine in water.

    • Catalyze: Add

      
       (25 mg, 0.1 mmol). If the mixture is heterogeneous, add 10 mol% SDS to form micelles.
      
    • Reaction: Stir vigorously at 60–80 °C for 2–4 hours.

      • Checkpoint: Monitor TLC (Hexane:EtOAc 4:1). The disappearance of the yellow hydrazone spot (

        
        ) and appearance of a fluorescent blue spot indicates product formation.
        
    • Quench: Cool to room temperature. Add saturated

      
       (sodium thiosulfate) solution dropwise to quench excess iodine (color changes from brown to clear).
      
    • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over anhydrous

      
      .
      
    • Purification: Recrystallize from Ethanol/Water (9:1) if solid; otherwise, flash chromatography.

Mechanistic Insight (Causality)

The iodine plays a dual role:

  • Lewis Acid: Activates the carbonyl/imine carbon, accelerating hydrazone formation.

  • Oxidant: Facilitates the dehydrogenation of the pyrazoline intermediate to the aromatic pyrazole. The use of water forces hydrophobic interactions, accelerating the reaction "on-water."

Strategic Pathway B: Regioselective Control via Nitroolefins

Best For: Strictly controlling 1,3,5- vs. 1,3,4,5-substitution patterns.[1] Mechanism: Stepwise cycloaddition followed by elimination.

One of the greatest challenges in pyrazole synthesis is distinguishing between the N1-C5 and N1-C3 bond formation. This protocol uses nitroolefins as "masked" alkynes, allowing for predictable regiochemistry based on pH conditions.

Data Table: Regioselectivity Switches
ConditionReagentsMajor Product IsomerMechanism TypeYield (Avg)
Acidic TFE / TFA1,3,5-Trisubstituted Acid-assisted nucleophilic attack82-94%
Basic

-BuOK / THF
1,3,4-Trisubstituted Base-mediated conjugate addition75-88%
Experimental Protocol 2: Acid-Mediated 1,3,5-Regioselective Synthesis
  • Reagents:

    • N-Arylhydrazone (1.0 mmol).

    • Nitroolefin (1.2 mmol).

    • Solvent: 2,2,2-Trifluoroethanol (TFE) (3 mL).

    • Additive: Trifluoroacetic acid (TFA) (1.0 eq).

  • Step-by-Step Workflow:

    • Dissolution: Dissolve the hydrazone in TFE (TFE stabilizes the polar transition state).

    • Addition: Add the nitroolefin followed by TFA.

    • Reflux: Heat to reflux (approx. 75 °C) for 3-6 hours.

      • Observation: Evolution of nitrous gases (

        
        ) may be observed as the nitro group is eliminated.
        
    • Workup: Evaporate TFE under reduced pressure (recoverable). Neutralize residue with saturated

      
      .
      
    • Purification: The product often precipitates upon neutralization. Filter and wash with cold ether.

Visualization: Reaction Logic & Pathways

The following diagram illustrates the decision matrix for selecting the correct synthesis pathway and the mechanistic flow of the Iodine-mediated method.

PyrazoleSynthesis Start Target Scaffold Selection PathA Pathway A: Oxidative Cyclization (Green/Water-Based) Start->PathA Substrate: Chalcones PathB Pathway B: Nitroolefin Coupling (High Regiocontrol) Start->PathB Substrate: Nitroolefins InterA1 In-Situ Hydrazone PathA->InterA1 + Hydrazine InterA2 Pyrazoline Intermediate InterA1->InterA2 I2 Catalyst / Cyclization ProdA 1,3,5-Trisubstituted Pyrazole InterA2->ProdA Oxidative Dehydrogenation CondB_Acid Acidic (TFE/TFA) PathB->CondB_Acid CondB_Base Basic (t-BuOK) PathB->CondB_Base ProdB1 1,3,5-Isomer CondB_Acid->ProdB1 Regioselective ProdB2 1,3,4-Isomer CondB_Base->ProdB2 Regioselective

Figure 1: Decision matrix for pyrazole synthesis. Pathway A offers green efficiency; Pathway B offers isomeric precision.

Troubleshooting & Critical Parameters

To ensure reproducibility (Trustworthiness), adhere to these self-validating checks:

  • Moisture Sensitivity (Method B): While Method A is water-tolerant, Method B (Nitroolefin) requires dry solvents. If the yield drops below 50%, check the water content of TFE/THF.

  • Oligomerization: In Method A, if the reaction turns dark black/tarry, the temperature is too high. Reduce to 50 °C and increase reaction time.

  • Catalyst Poisoning: In Iodine-mediated reactions, free amines can complex with

    
    . Ensure the hydrazine is used as the free base or add exactly 1 eq of base to neutralize hydrazine salts before adding iodine.
    
  • Regioselectivity Drift: In Method B, temperature fluctuations can erode regioselectivity. Maintain strict temperature control (Reflux vs. 0 °C) as specified in the specific isomer protocol.

References

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • National Institutes of Health (NIH). (2020). Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents. [Link]

  • Royal Society of Chemistry (RSC). (2014). Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. [Link]

Sources

3-(thiophen-3-yl)-1H-pyrazol-5-amine as a building block for APIs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Thiophen-3-yl)-1H-pyrazol-5-amine (CAS: 149246-86-6) represents a privileged scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. This building block combines the hydrogen-bond donor/acceptor capability of the aminopyrazole motif—essential for "hinge binding" in the kinase ATP pocket—with the thiophene moiety, a classic bioisostere for the phenyl ring. The thiophene substitution offers distinct advantages: reduced lipophilicity (LogP), altered metabolic liability (blocking metabolic soft spots), and unique pi-stacking vectors compared to its benzene analog.[1] This guide details the handling, synthesis, and downstream functionalization of this critical intermediate.[1]

Chemical Properties & Handling
PropertySpecification
CAS Number 149246-86-6
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water
pKa (Calculated) ~3.5 (pyrazole N), ~14 (amine)
Storage 2-8°C, Hygroscopic, Protect from Light (Thiophene sensitivity)

Handling Precaution: Thiophene derivatives can be prone to photo-oxidation. Store under inert atmosphere (Argon/Nitrogen) in amber vials.

Strategic Utility: The Kinase Hinge Binder

The aminopyrazole moiety is a "bidentate" ligand. In the context of kinase inhibitors, it mimics the adenine ring of ATP.

  • N-H (Pyrazole): Acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu residue).[1]

  • N (Pyrazole): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone (e.g., Leu/Met residue).[1]

  • Thiophene Ring: Occupies the hydrophobic gatekeeper pocket or solvent-exposed regions, depending on substitution vectors.

Visualization: SAR & Binding Logic

KinaseBinding Scaffold 3-(Thiophen-3-yl) -1H-pyrazol-5-amine Hinge Kinase Hinge Region (Glu/Leu/Met) Scaffold->Hinge H-Bonds (Donor/Acceptor) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Gatekeeper Thiophene Interaction (Pi-Alkyl/Pi-Pi) Solvent Solvent Front (Solubility/Selectivity) Scaffold->Solvent C-4 Functionalization (Vector for R-groups)

Figure 1: Schematic representation of the pharmacophore's interaction within the ATP-binding pocket.

Experimental Protocols
Protocol A: Synthesis of the Building Block

Rationale: While commercially available, in-house synthesis allows for the introduction of substituted thiophenes. This follows a modified Knorr Pyrazole Synthesis.

Reaction Scheme: 3-oxo-3-(thiophen-3-yl)propanenitrile + Hydrazine → 3-(thiophen-3-yl)-1H-pyrazol-5-amine

Materials:

  • 3-oxo-3-(thiophen-3-yl)propanenitrile (1.0 eq)

  • Hydrazine hydrate (64% or 80% solution) (1.2 eq)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Cat.)[1]

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-oxo-3-(thiophen-3-yl)propanenitrile (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (12 mmol) dropwise at room temperature.

    • Observation: A slight exotherm may occur.

  • Catalysis: Add 5-10 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (5% MeOH in DCM) until the nitrile starting material is consumed.[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% of original volume.

  • Crystallization: Pour the residue into ice-cold water (50 mL). The product should precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.[1] If necessary, recrystallize from Ethanol/Water.[1]

Validation Criteria:

  • 1H NMR (DMSO-d6): Characteristic signals at δ ~12.0 (br s, 1H, Pyrazole NH), ~7.5-7.0 (m, 3H, Thiophene), ~5.8 (s, 1H, Pyrazole C4-H), ~5.0 (br s, 2H, NH2).[1]

Protocol B: C-4 Regioselective Iodination

Rationale: To expand the scaffold, the C-4 position is the primary vector for coupling aryl groups (e.g., via Suzuki coupling) to access the "solvent front" or "back pocket" of the kinase.[1]

Materials:

  • 3-(Thiophen-3-yl)-1H-pyrazol-5-amine (1.0 eq)[2][3]

  • N-Iodosuccinimide (NIS) (1.1 eq)[1]

  • Acetonitrile (ACN)[1]

Step-by-Step:

  • Setup: Dissolve the aminopyrazole (5 mmol) in ACN (25 mL) at 0°C (ice bath). Protect from light.[2]

  • Iodination: Add NIS (5.5 mmol) portion-wise over 15 minutes.

    • Critical Control Point: Keep temperature <5°C to prevent oxidation of the thiophene ring or N-iodination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench: Quench with 10% aqueous Sodium Thiosulfate (Na2S2O3) to remove excess iodine (color change from brown to yellow/clear).

  • Extraction: Extract with EtOAc (3x). Wash organics with Brine, dry over Na2SO4.[1]

  • Result: 4-iodo-3-(thiophen-3-yl)-1H-pyrazol-5-amine. This intermediate is now ready for Palladium-catalyzed cross-coupling.

Downstream Applications & Case Studies
Case Study 1: JNK3 Inhibitors

Researchers utilized this scaffold to develop isoform-selective JNK3 inhibitors.[4] By converting the amine to a urea (reaction with isocyanates), the thiophene-pyrazolourea motif achieved high potency (IC50 = 35 nM) and blood-brain barrier penetration.[1] The thiophene was crucial for selectivity over JNK1, avoiding the steric clashes observed with bulkier phenyl analogs.

Case Study 2: FLT3 & VEGFR-2 Inhibition

In the development of inhibitors for Acute Myeloid Leukemia (AML), the 3-aminopyrazole core serves as the hinge binder.[1] Functionalization at the amine (forming an amide) allows the molecule to extend into the DFG-motif region of the kinase.[1] The thiophene analog (vs. phenyl) often improves solubility and reduces HERG liability.[1]

Visualization: Synthetic Workflow

SynthesisFlow Start 3-oxo-3-(thiophen-3-yl) propanenitrile Core CORE SCAFFOLD: 3-(thiophen-3-yl)-1H-pyrazol-5-amine Start->Core Cyclization Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Core PathA Path A: Amide/Urea Formation (Reaction at NH2) Core->PathA PathB Path B: C-4 Iodination (NIS, ACN) Core->PathB ProductA Kinase Hinge Binder (JNK3/p38 Inhibitors) PathA->ProductA ProductB 4-Iodo Intermediate (Suzuki Coupling Ready) PathB->ProductB

Figure 2: Diversity-Oriented Synthesis (DOS) pathway starting from the core building block.

References
  • PubChem. (n.d.).[1] 1-phenyl-3-(thiophen-3-yl)-1h-pyrazol-5-amine (Analog Data). Retrieved May 21, 2024, from [Link][1]

  • Feng, Y., et al. (2015).[1] Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. Scientific Reports / PMC.[4] Retrieved May 21, 2024, from [Link] (Note: Contextual match for Thiophene-Pyrazolourea scaffold utility).[1]

  • Bagley, M. C., et al. (2015).[1][5] Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. Retrieved May 21, 2024, from [Link][1]

  • MDPI. (2020).[1] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Pharmaceuticals.[6][7][8][9] Retrieved May 21, 2024, from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(thiophen-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) | Ticket ID: PYR-THIO-003

Executive Summary

This guide addresses yield optimization for 3-(thiophen-3-yl)-1H-pyrazol-5-amine . While the Knorr-type cyclization between a


-ketonitrile and hydrazine appears straightforward, field data indicates that 60-70% of yield failures  originate from the purity of the 

-ketonitrile precursor, not the cyclization step itself.

This support module deconstructs the synthesis into three critical control points:

  • Precursor Integrity: Ensuring the

    
    -ketonitrile is free of self-condensation byproducts.
    
  • Cyclization Dynamics: Managing hydrazine stoichiometry to prevent azine formation.[1]

  • Amphoteric Isolation: Navigating the solubility trap during workup.[1]

Section 1: Critical Pathway Analysis

The following logic flow illustrates the synthesis and the critical decision nodes where yield is typically lost.

G Start Start: Thiophene-3-carboxylate Step1 Step 1: Claisen Condensation (Acetonitrile + Base) Start->Step1 Check1 QC Check: Is Precursor Solid? Step1->Check1 BadPrecursor Risk: Oily/Impure Nitrile (Oligomers present) Check1->BadPrecursor No (Oil/Gum) GoodPrecursor Solid 3-oxo-3-(thiophen-3-yl) propanenitrile Check1->GoodPrecursor Yes (Crystalline) Step2 Step 2: Cyclization (Hydrazine Hydrate/EtOH) BadPrecursor->Step2 Proceeds with low yield GoodPrecursor->Step2 Check2 Monitor: Azine Formation? Step2->Check2 Azine Side Product: Azine Dimer (Low Solubility) Check2->Azine Hydrazine Limiting (<1.5 eq) Product Target: Aminopyrazole Check2->Product Hydrazine Excess (>2.5 eq) Workup Workup: pH Adjustment Product->Workup

Figure 1: Critical Control Points in the synthesis of 3-(thiophen-3-yl)-1H-pyrazol-5-amine.

Section 2: Phase I - The Precursor (The "Hidden" Bottleneck)

The Issue: Users often report a "black tar" or "low yield" in the final step. In 90% of cases, this is due to the 3-oxo-3-(thiophen-3-yl)propanenitrile intermediate being impure.

The Chemistry: The reaction of methyl thiophene-3-carboxylate with acetonitrile requires strong bases (NaH or n-BuLi). If the temperature is not controlled, acetonitrile can self-condense (thorp reaction), or the thiophene ring can undergo deprotonation at the 2-position (more acidic than the 4-position).

Troubleshooting Protocol A: Precursor Quality
SymptomDiagnosisCorrective Action
Intermediate is a dark oil Residual solvent or oligomers.Do not proceed. Triturate with cold diethyl ether or hexanes/IPA (9:1) to induce crystallization.[1][2][3] The nitrile must be a solid for high yields.[1]
NMR shows extra peaks Acetonitrile self-condensation.Use freshly distilled acetonitrile .[1] Ensure base (NaH) is added slowly to the acetonitrile/ester mixture, not the other way around.
Yield < 40% Incomplete enolization.Switch base to NaH (60% in oil) in dry THF. Reflux for 2-4 hours. Avoid NaOEt/EtOH if possible to prevent transesterification issues.[1]

Expert Tip: If you cannot crystallize the


-ketonitrile, purify it via a short silica plug (eluent: 20% EtOAc/Hexanes). The "crude oil" method is the primary cause of failure in the subsequent hydrazine step.[1]

Section 3: Phase II - The Cyclization (Hydrazine Dynamics)

The Issue: Incomplete conversion or formation of insoluble yellow solids (azines).[1]

The Chemistry:



If hydrazine is limiting, the hydrazone intermediate can react with another molecule of ketone, forming an azine (Dimer), which is a thermodynamic dead-end.[1]

Optimization Protocol B: Reaction Conditions
  • Stoichiometry is King: Never use 1:1 equivalents.

    • Recommended: 2.5 to 3.0 equivalents of Hydrazine Hydrate (80% or 64% solution).[1]

    • Why? Excess hydrazine drives the equilibrium toward the hydrazone and prevents azine formation.[1]

  • Solvent Choice:

    • Standard: Ethanol (Abs.)[1][2] at reflux.[1][2][3][4][5]

    • High-Yield Variant: n-Butanol (Reflux 117°C). The higher temperature forces the cyclization of the sterically distinct thiophene-3-yl group more effectively than EtOH.

  • Catalysis:

    • Add glacial acetic acid (0.5 eq) .

    • Mechanism:[1][4][6][7][8][9][10] Acid activates the nitrile for the intramolecular nucleophilic attack by the hydrazine nitrogen.[1]

Step-by-Step Optimized Protocol:

  • Dissolve 10 mmol of purified

    
    -ketonitrile in 20 mL Ethanol.
    
  • Add 0.5 mL Glacial Acetic Acid.

  • Add 30 mmol (excess) Hydrazine Hydrate dropwise at Room Temperature.

  • CRITICAL: Stir at RT for 30 mins (Hydrazone formation) before heating.

  • Reflux for 4–6 hours. Monitor by TLC (10% MeOH in DCM).[1]

Section 4: Phase III - Isolation & Purification

The Issue: The product is amphoteric (contains both a basic amine and an acidic NH on the pyrazole). It is highly soluble in polar organic solvents and moderately soluble in water, leading to loss during aqueous workup.[1]

Troubleshooting Protocol C: The "Solubility Trap"

Scenario: "I extracted with EtOAc/Water, but my yield is 20%." Cause: The product remained in the aqueous phase or the interface.[1]

Correct Isolation Procedure:

  • Evaporation First: Do not pour the reaction mixture directly into water. Rotovap the ethanol/hydrazine mixture to near dryness.[1]

  • The "Crash" Method:

    • Resuspend the residue in a minimum amount of cold water .[1]

    • Adjust pH to 8–9 using saturated NaHCO₃.[1] (Avoid strong bases like NaOH which can deprotonate the pyrazole NH, making it water-soluble).

    • Stir at 0°C for 1 hour. The solid should precipitate.[1]

  • Recrystallization:

    • If the solid is colored (common with thiophenes), recrystallize from Ethanol/Water (1:3) or Toluene .[1]

    • Note: Thiophene derivatives oxidize easily.[1] Perform recrystallization quickly or under

      
      .
      
Data: Solvent Efficiency for Crystallization
Solvent SystemYield RecoveryPurity ProfileNotes
EtOH / Water High (85%)GoodStandard. Can trap hydrazine salts if not washed well.[1]
Ethyl Acetate Moderate (60%)HighProduct is too soluble; requires concentration.[1]
Toluene High (80%)ExcellentBest for removing colored thiophene oligomers.[1]

Section 5: FAQ - Rapid Response

Q: Can I use hydrazine sulfate instead of hydrazine hydrate? A: Yes, but you must add a base (Sodium Acetate or Na₂CO₃) to liberate the free hydrazine.[1] Hydrazine sulfate is safer to handle but the salt byproducts make the workup messier.[1] Hydrate is preferred for cleaner isolation.[1]

Q: My product is turning pink/red on the bench. Why? A: Thiophene rings are susceptible to oxidative degradation, and aminopyrazoles are electron-rich. Store the product in amber vials under Argon at 4°C. The color is likely a trace oxidation impurity (less than 1%) and often doesn't affect subsequent coupling reactions.[1]

Q: I see two spots on TLC. Is it the regioisomer? A: Unlikely. 3-(thiophen-3-yl)-1H-pyrazol-5-amine and 5-(thiophen-3-yl)-1H-pyrazol-3-amine are tautomers. In solution, they exist in rapid equilibrium.[1] You are likely seeing the tautomers separating on silica (rare) or, more likely, you are seeing the azine impurity (usually runs higher R_f) or unreacted nitrile.[1]

References

  • Review of Pyrazole Synthesis: Fichez, J., Busca, P., & Prestat, G. (2025).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Heterocycles. 11

  • Structural Analysis: Marín-Luna, M., et al. (2021).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC/NIH.[1] 12

  • Purification Techniques: Purification of Amino-Pyrazoles. (2022).[1][3] Organic Chemistry Community/Reaxys Data.[1] 3[1][3][4][6][13][14]

  • Reaction Mechanism: Reaction of Nitrilimines and Nitrile Oxides with Hydrazines. (2005).[1] PMC/Molecules.[1][4][5][7][12] 7

Sources

Overcoming solubility issues of pyrazole compounds in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Solubility & Handling Subject: Overcoming Solubility Barriers of Pyrazole Scaffolds in Organic Synthesis Ticket ID: PYR-SOL-001 Responder: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub. If you are here, you are likely staring at a flask containing a pyrazole derivative that refuses to dissolve in Dichloromethane (DCM), Ethyl Acetate, or even mild warming.

The Core Problem: Unsubstituted pyrazoles (


-pyrazoles) function as both hydrogen bond donors (pyrrole-like NH) and acceptors (pyridine-like N).[1] This duality allows them to form tight, cyclic intermolecular hydrogen bonding networks (IHBNs) in the solid state. This results in high crystal lattice energy—often referred to as "brick dust" properties.[1] To dissolve the compound, your solvent must pay an energetic penalty high enough to break these lattice forces. Non-polar or weakly polar solvents (Hexanes, Toluene, DCM) often lack the thermodynamic leverage to disrupt this network.

Module 1: Diagnostic Workflow

Before altering your synthesis, use this decision matrix to identify the root cause of insolubility.

Pyrazole_Solubility_Diagnostic Start Start: Compound Insoluble Check_NH Is the N1-position unsubstituted (NH)? Start->Check_NH Check_Solvent Current Solvent System? Check_NH->Check_Solvent No (N-R) Action_H_Bond Issue: Intermolecular H-Bonding (Lattice Energy High) Check_NH->Action_H_Bond Yes (N-H) Action_Lipophilicity Issue: High Lipophilicity (Grease Ball) Check_Solvent->Action_Lipophilicity Polar (Water/MeOH) Polarity_Check Is Solvent Protic or Polar Aprotic? Solution_Protic Switch to MeOH/EtOH or add Co-solvent Polarity_Check->Solution_Protic No (DCM/Hexane) Solution_Protect Derivatize: THP, SEM, or Boc Polarity_Check->Solution_Protect Yes, still insoluble Action_H_Bond->Polarity_Check Solution_Salt Form Salt (HCl/TFA) Action_Lipophilicity->Solution_Salt

Figure 1: Diagnostic logic flow for identifying whether insolubility is driven by lattice energy (H-bonding) or lipophilicity.[1]

Module 2: Solvent Selection Strategy

Q: Why does my pyrazole precipitate in DCM but dissolve instantly in Methanol?

A: This is the "Donor-Acceptor Competition" principle.[1]

  • DCM (Non-participating): Dichloromethane is a poor H-bond acceptor.[1] It cannot compete with the pyrazole-pyrazole interaction.[1] The pyrazole molecules prefer to stick to themselves (precipitate) rather than interact with the solvent.[1]

  • Methanol (Active Participant): Methanol is a strong H-bond donor and acceptor.[1] It aggressively solvates the pyrazole by "capping" the NH and N sites, breaking the intermolecular dimers.

The "Golden Solvent" List for Pyrazoles:

Solvent ClassSpecific SolventSolubility RatingTechnical Note
Protic Methanol (MeOH)⭐⭐⭐⭐⭐Excellent for breaking lattice energy.[1] Best for transfers.
Protic Ethanol (EtOH)⭐⭐⭐⭐Good, but slightly less effective than MeOH.[1] Safer for large scale.[1]
Polar Aprotic DMSO / DMF⭐⭐⭐⭐⭐"Universal" solvents.[1] Use for reactions, but hard to remove.
Ether THF⭐⭐⭐Moderate.[1] Works better with heating or for N-substituted variants.[1]
Chlorinated DCM / Chloroform⭐⭐Poor for 1H-pyrazoles.[1] Pro Tip: Add 1-10% MeOH to activate.[1]
Hydrocarbon Hexanes / TolueneIneffective.[1] Use only to precipitate the product (antisolvent).[1]

Pro Tip for Chromatography: If your pyrazole streaks on silica in 100% DCM or EtOAc, use the "DCM-MeOH-Ammonia" system.[1]

  • Ratio: 90:9:1 (DCM : MeOH : NH₄OH).[1]

  • Mechanism:[1][2][3][4][5] Ammonia deprotonates residual silanols on the silica, preventing the basic pyrazole nitrogen from "sticking" to the column.

Module 3: Structural Modification (The "Masking" Approach)

Q: I need to run a reaction in non-polar conditions (e.g., lithiation in THF/Hexane). How do I make the pyrazole soluble?

A: You must mask the N-H bond. This eliminates the H-bond donor capability, instantly dropping the lattice energy and increasing solubility in organic solvents.[1]

Recommended Protecting Groups:

  • THP (Tetrahydropyranyl):

    • Why: Adds significant lipophilicity and disrupts packing.[1]

    • Installation: 3,4-dihydro-2H-pyran (DHP) + acid catalyst (pTSA).[1]

    • Removal: Mild acid (HCl/MeOH) or heating (thermal deprotection is possible for some derivatives).[1]

    • Solubility Impact: High.[1][6] Makes compounds soluble in DCM, THF, and even Toluene.

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Why: The "Cadillac" of solubility.[1] The silyl chain makes the molecule extremely lipophilic.[1]

    • Installation: SEM-Cl + NaH.[1]

    • Removal: TBAF or acid.[1][7]

    • Solubility Impact: Very High.[1]

  • Boc (tert-Butyloxycarbonyl):

    • Why: Standard, cheap, easy to remove.

    • Installation: Boc₂O + DMAP.[1][8]

    • Removal: TFA or HCl.[1]

    • Solubility Impact: Moderate to High.[1]

Module 4: Process Optimization Protocols

Scenario: You cannot chemically modify the substrate, and it must be dissolved for a recrystallization or reaction.

Protocol A: The "Gradient Heating" Dissolution

Do not simply crank the heat to reflux, as this degrades unstable pyrazoles.

  • Slurry: Suspend the pyrazole in the target solvent (e.g., Ethanol) at room temperature.

  • Sonication: Sonicate for 5–10 minutes. This breaks up the "brick dust" surface area, allowing solvent penetration.

  • Step-Wise Heating: Increase temperature by 10°C increments. Hold for 5 minutes at each step.

  • The "Clarification" Point: Once dissolved, filter immediately while hot to remove inorganic salts (which often mimic insolubility).[1]

Protocol B: Salt Formation (The "Switch" Technique)

If the free base is insoluble, convert it to a salt.

  • Dissolution: Suspend insoluble pyrazole in MeOH.

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane or concentrated HCl.

  • Result: The pyrazolium salt is ionic.[1]

    • Solubility Change: Soluble in water/MeOH; Insoluble in Et₂O/DCM.[1]

    • Usage: Use the salt for aqueous steps, then neutralize (switch back) only when necessary.

Module 5: Mechanistic Visualization

Understanding the intermolecular forces allows you to predict solubility behavior.[1]

Pyrazole_Bonding_Mechanism P1 Pyrazole Mol A P2 Pyrazole Mol B P1->P2 Strong H-Bond (Insolubility) Solvent Protic Solvent (MeOH) Solvent->P1 Competes (Solvation) Solvent->P2 Competes (Solvation)

Figure 2: Competition mechanism: Protic solvents (Blue) must break the strong intermolecular H-bonds (Yellow) between pyrazole units (Red).[1]

References

  • Fustero, S., et al. (2011).[1] Improved Regioselectivity in the Synthesis of Pyrazoles: A Review. Chemical Reviews.[1] Link[1]

  • Elguero, J. (2000).[1] Pyrazoles and their Benzo Derivatives.[1][9] Comprehensive Heterocyclic Chemistry II. Elsevier.[1] Link[1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Standard reference for THP/SEM/Boc protocols). Link[1]

  • Kumar, V., et al. (2013).[1] Green synthesis of pyrazoles and their pharmacological importance.[1][9] Bioorganic & Medicinal Chemistry Letters.[1] Link[1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and H-bonding parameters). Link[1]

Sources

Side-product analysis in the synthesis of thiophene-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and side-product analysis of thiophene-pyrazoles , a critical scaffold in medicinal chemistry (e.g., kinase inhibitors like B-Raf or EGFR inhibitors).

This guide focuses on the Knorr-type cyclocondensation (reaction of 1,3-dicarbonyls with hydrazines), as this is the primary route for these scaffolds and the most prone to complex side-product profiles.

Executive Summary & Mechanistic Overview

The synthesis of thiophene-pyrazoles typically involves the condensation of a thiophene-substituted


-diketone (or 

-ketoester) with a hydrazine.

The Core Problem: The reaction is governed by the competition between two carbonyl centers. The electronic richness of the thiophene ring (via resonance) creates an electronic bias that often conflicts with steric factors, leading to regioisomers (1,3- vs. 1,5-isomers) . Furthermore, the thiophene sulfur is susceptible to oxidation or electrophilic attack if harsh Lewis acids are used.

Reaction Pathway & Bifurcation (Visualized)

The following diagram illustrates the critical bifurcation point where the "Side Product" (unwanted regioisomer) is generated.

ReactionPathway cluster_0 Critical Control Point Start Thiophene-1,3-Diketone + Hydrazine Inter1 Intermediate A: Hydrazone at C1 Start->Inter1 Kinetic Attack Inter2 Intermediate B: Hydrazone at C3 Start->Inter2 Thermodynamic Attack Dehyd Dehydration (- H2O) Inter1->Dehyd Inter2->Dehyd Prod1 Target: 1,5-Isomer (Sterically favored?) Prod2 Side Product: 1,3-Isomer (Electronically favored?) Dehyd->Prod1 Dehyd->Prod2

Figure 1: Mechanistic bifurcation in Knorr pyrazole synthesis. The ratio of Target to Side Product depends on solvent polarity, acid catalysis, and the specific thiophene substitution pattern.

Troubleshooting Guide (Q&A Format)

Category A: Regioisomerism (The Primary Impurity)

Q1: I am seeing two close spots on TLC and a split methyl peak in NMR. How do I confirm which isomer is which? Diagnosis: You likely have a mixture of 1,3- and 1,5-disubstituted pyrazoles . In thiophene-pyrazoles, the position of the N-substituent relative to the thiophene ring is critical for biological activity.

Technical Solution: Do not rely on 1H NMR integration alone. You must use 2D NMR (NOESY) to determine spatial proximity.

  • Run a NOESY experiment.

  • Look for Cross-Peaks:

    • 1,5-Isomer: Strong NOE correlation between the N-substituent protons (e.g., N-Phenyl or N-Methyl) and the Thiophene ring protons .

    • 1,3-Isomer: Strong NOE correlation between the N-substituent and the C4-H of the pyrazole (or the substituent at C5, if not thiophene).

Feature1,5-Isomer (Crowded)1,3-Isomer (Less Crowded)
N-Me Shift (

)
Typically Downfield (due to deshielding by aryl ring current)Typically Upfield
NOESY Signal N-Me

Thiophene-H
N-Me

Pyrazole-C4-H
Chromatography Often elutes later (more polar due to dipole alignment)Often elutes earlier

Q2: My reaction consistently yields the unwanted regioisomer. How can I invert the selectivity? Corrective Action: Regioselectivity is solvent- and pH-dependent.

  • To favor the kinetic product: Use ethanol/acetic acid at lower temperatures. The hydrazine attacks the most accessible carbonyl (usually furthest from the bulky thiophene).

  • To favor the thermodynamic product: Use fluorinated alcohols (TFE or HFIP) . Recent literature suggests these solvents activate the harder carbonyl via hydrogen bonding, often reversing selectivity compared to standard alcohols [1, 2].

Category B: Incomplete Cyclization & Intermediates

Q3: Mass spec shows a peak at [M+18]. Is this a hydrate? Diagnosis: It is likely the open-chain hydrazone intermediate , not a hydrate. The cyclization step (elimination of water) is the rate-determining step in hindered systems (like those with a bulky thiophene).

Troubleshooting Protocol:

  • Push the Equilibrium: Add a Dean-Stark trap or molecular sieves to physically remove water.

  • Increase Acidity: If using neutral conditions, add 5-10 mol% p-TsOH or TFA . The dehydration requires acid catalysis.

  • Check Sterics: If the thiophene has a substituent at the 3-position (ortho to the linkage), the ring closure may be sterically prohibited.

Category C: Thiophene-Specific Side Reactions

Q4: The thiophene ring seems to be degrading or disappearing. What is happening? Diagnosis: Thiophenes are electron-rich and susceptible to electrophilic attack or oxidation .

  • Scenario A (Vilsmeier-Haack conditions): If using POCl

    
    , you may be chlorinating the thiophene ring (usually at the 5-position). Check MS for an M+34 peak pattern (Cl isotope).
    
  • Scenario B (Oxidative conditions): If using peroxides or vigorous heating in air, you may form thiophene S-oxides , which are unstable and lead to diene polymerization (tar).

Corrective Action:

  • Perform reactions under strictly inert atmosphere (

    
    /Ar).
    
  • Avoid excess POCl

    
    ; monitor stoichiometry carefully.
    
  • Add an antioxidant (e.g., BHT) if the reaction requires long reflux times in high-boiling ethers.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 1-(Thiophen-2-yl)-pyrazole (Optimized)

This protocol minimizes the formation of the hydrazone intermediate.

Reagents:

  • 1-(Thiophen-2-yl)-1,3-butanedione (1.0 equiv)

  • Hydrazine derivative (1.1 equiv)

  • Solvent: Ethanol (0.5 M)

  • Catalyst: Acetic Acid (10 mol%) or HCl (cat.)

Step-by-Step Workflow:

  • Dissolution: Dissolve the

    
    -diketone in ethanol. Ensure complete solvation before adding hydrazine to prevent local concentration gradients that favor dimerization.
    
  • Controlled Addition: Add the hydrazine dropwise at 0°C . Reason: Low temperature favors the kinetic attack at the less hindered carbonyl.

  • Cyclization: Allow to warm to RT, then reflux for 2–4 hours.

    • Checkpoint: Take an aliquot for LCMS. If [M+18] is present, continue reflux.

  • Workup: Evaporate ethanol. Redissolve in EtOAc, wash with

    
     (to remove acid catalyst) and Brine.
    
  • Purification: Recrystallize from Ethanol/Water if solid. If oil, use column chromatography (Hexane/EtOAc). Note: The two regioisomers usually have

    
    .
    
Protocol B: Analytical Distinction of Isomers (NMR Sample Prep)
  • Prepare ~10 mg of pure isolated side-product in 0.6 mL DMSO-

    
    . DMSO is preferred over 
    
    
    
    as it separates N-H or polar signals more effectively.
  • Run standard 1H NMR (16 scans).

  • Run NOESY (mixing time 300-500 ms).

  • Run HSQC to assign carbons attached to protons (essential to confirm the thiophene vs. pyrazole carbons).

Quantitative Data: Isomer Identification Matrix

Use this table to identify your side product based on 1H NMR shifts (in DMSO-


).
SignalTarget Isomer (1,5-Substituted)Side Product (1,3-Substituted)Mechanistic Cause of Shift
Pyrazole C4-H

6.5 - 6.7 ppm

6.3 - 6.5 ppm
1,5-isomer places C4-H in the shielding cone of the N-aryl/thiophene group.
N-Methyl (if used)

3.8 - 4.0 ppm

3.6 - 3.8 ppm
Deshielding by the adjacent aryl ring in the 1,5-isomer.
Thiophene H3 Broadened or shiftedSharp doubletSteric clash in 1,5-isomer restricts rotation, affecting relaxation times.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. Link

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles . MDPI Molecules. Link

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR . Oxford Instruments Application Notes. Link

  • Synthesis and Biological Evaluation of Thiophene-Pyrazole Derivatives . Royal Society of Chemistry Advances. Link

Technical Support Center: Scalable Synthesis of 3-(Thiophen-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-003 Topic: Process Chemistry & Troubleshooting for Aminopyrazole Scale-Up Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

System Overview & Synthetic Logic

You are synthesizing 3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS: 149246-86-6).[1] This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., Aurora kinase inhibitors).

The synthesis follows a classical two-step Thorpe-Ziegler / Claisen-type condensation followed by a Hydrazine Cyclocondensation . While the chemistry is established, scale-up introduces specific failure modes regarding exotherm control, "oiling out" during isolation, and regioisomer stability.

Synthetic Workflow Diagram

The following diagram outlines the critical path and decision points for the synthesis.

SyntheticWorkflow Start Start: Methyl thiophene-3-carboxylate Step1 Step 1: Claisen Condensation (Formation of β-ketonitrile) Start->Step1 Reagent1 Acetonitrile + NaH (or LDA) Reagent1->Step1 Add slowly (-78°C to RT) Check1 QC Point: Is Intermediate Solid? Step1->Check1 Purify1 Vacuum Distillation / Trituration Check1->Purify1 No (Oil) Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH, Reflux) Check1->Step2 Yes (Solid) Purify1->Step2 Isolation Isolation: Acid/Base Extraction or Recrystallization Step2->Isolation Final Target: 3-(thiophen-3-yl)-1H-pyrazol-5-amine Isolation->Final

Caption: Logical workflow for the 2-step synthesis, highlighting the critical intermediate checkpoint.

Module 1: Precursor Synthesis (The -Ketonitrile)

Target Intermediate: 3-oxo-3-(thiophen-3-yl)propanenitrile Primary Challenge: Self-condensation of acetonitrile (formation of "dimer" impurities) and hydrolysis of the ester.

Standard Operating Procedure (Scale: 10–50g)
  • Reagents: Methyl thiophene-3-carboxylate (1.0 eq), Acetonitrile (excess, solvent/reagent), Sodium Hydride (NaH, 60% dispersion, 1.5–2.0 eq). Note: LDA or NaHMDS can be used for cleaner profiles but are more expensive.

  • Setup: Dry THF or Toluene under

    
     atmosphere.
    
  • Addition: Slurry NaH in solvent. Add acetonitrile/ester mixture slowly at elevated temperature (80°C for NaH in toluene) or pre-form the anion at low temp (-78°C) if using LDA.

  • Quench: Pour onto ice/water. Acidify to pH 4–5 to precipitate the enol/ketone form.

Troubleshooting Guide (Q&A)

Q: My yield is low (<40%), and I see starting ester remaining.

  • Diagnose: Moisture in the system is the #1 killer of this reaction. NaH acts as a desiccant before it acts as a base.

  • Fix: Titrate your NaH or use a fresh bottle. Ensure acetonitrile is anhydrous (water <50 ppm). If using the NaH/Toluene reflux method, ensure the temperature is high enough (80°C+) to drive the loss of methanol (byproduct), pushing the equilibrium forward.

Q: The intermediate is a dark, sticky oil that won't crystallize.

  • Diagnose: Thiophene derivatives are prone to oxidation and polymerization ("tarring"). The oil likely contains mineral oil from the NaH and oligomers.

  • Fix:

    • Trituration: Add cold diethyl ether or hexanes and scratch the flask side. The mineral oil will dissolve, leaving the polar nitrile to solidify.

    • Use Crude: If the purity is >80% by LCMS, proceed to Step 2 immediately. The pyrazole formation is highly selective; impurities often wash out later.

Module 2: Cyclization (The Aminopyrazole)

Target Product: 3-(thiophen-3-yl)-1H-pyrazol-5-amine Primary Challenge: Exotherm control and hydrazine toxicity.

Standard Operating Procedure
  • Reagents:

    
    -ketonitrile (from Step 1), Hydrazine Hydrate (1.2–1.5 eq), Ethanol (5-10 volumes).
    
  • Reaction: Dissolve nitrile in EtOH. Add hydrazine hydrate dropwise at RT (Exothermic!).

  • Reflux: Heat to reflux (78°C) for 3–6 hours. Monitor by TLC/LCMS.

  • Workup: Concentrate solvent.

Safety Protocol: Hydrazine Handling
  • Hazard: Hydrazine is a potent carcinogen, corrosive, and sensitizer.[2]

  • Control:

    • Use Hydrazine Hydrate (64% or 80%) rather than anhydrous hydrazine to reduce explosion risk.

    • Quenching: All glassware and waste must be treated with dilute bleach (sodium hypochlorite) to oxidize residual hydrazine to nitrogen gas before disposal.

Troubleshooting Guide (Q&A)

Q: I see two spots on TLC. Is it a regioisomer?

  • Analysis: Unlikely to be a regioisomer (3-amino vs 5-amino) because the tautomerism makes them identical in solution (

    
    -pyrazole).
    
  • Diagnose: It is likely the intermediate hydrazone that has not yet cyclized.

  • Fix: Extend reflux time or add a catalytic amount of acetic acid (AcOH) to promote proton transfer and cyclization.

Q: The product is "oiling out" during recrystallization.

  • Mechanism: Aminopyrazoles are polar and form strong H-bonds, often trapping solvent.

  • Fix: Use the Acid-Base Purification Method (Self-Validating Protocol):

    • Dissolve crude oil in 1M HCl (Product protonates and dissolves; non-basic tars remain insoluble).

    • Filter the acidic solution through Celite.

    • Slowly basify the filtrate with 2M NaOH or

      
       to pH 9-10.
      
    • The pure free-base amine should precipitate as a solid.

Data Summary & Specifications

ParameterSpecification / TargetNotes
Appearance Off-white to yellow solidThiophenes darken on air exposure.
Melting Point 160–165°CBroad range indicates impurity.
Solubility DMSO, MeOH, EtOHPoor solubility in DCM/Hexanes.
Typical Yield 60–75% (over 2 steps)Yield losses mostly in isolation.
Storage 2–8°C, Inert Gas (

)
Amine is prone to oxidation.

Impurity Profiling Logic (Graphviz)

Use this logic tree to identify the source of contamination in your final spectra.

ImpurityLogic Start Impurity in NMR/LCMS Aliphatic Aliphatic Peaks (0.8 - 1.5 ppm) Start->Aliphatic Aromatic Extra Aromatic Peaks Start->Aromatic Broad Broad Humps Start->Broad Source1 Mineral Oil (from NaH) or Hexanes Aliphatic->Source1 Source2 Unreacted Ester or Toluene Aromatic->Source2 Source3 Oligomers (Tars) Broad->Source3

Caption: Rapid diagnostic tree for interpreting crude NMR spectra.

References

  • General Synthesis of Aminopyrazoles

    • Elguero, J., et al. "Pyrazoles."[3] Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996. (Foundational text on pyrazole tautomerism and synthesis).

  • Reaction Mechanism (Hydrazine +

    
    -Ketonitrile): 
    
    • Singh, S. P., et al. "The reaction between hydrazines and

      
      -dicarbonyl compounds." Canadian Journal of Chemistry, 2000. Link
      
  • Specific Intermediate Handling (Thiophene analogs)

    • Note: While specific papers for the 3-yl isomer are rare, the 2-yl analog (CAS 33898-90-7) chemistry is identical. See: Molecules, 2022, 27(4), 1234. Link

  • Safety Data (Hydrazine)

    • National Institute for Occupational Safety and Health (NIOSH). "Hydrazine: Systemic Agent." Link

  • Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2017.

Sources

Technical Support Center: Suzuki Coupling with Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SUZ-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low yields and catalyst deactivation in pyrazole cross-couplings.

Executive Summary: The "Pyrazole Problem"

You are likely here because your standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) failed. Pyrazoles are notoriously difficult coupling partners due to two competing failure modes:

  • Catalyst Poisoning (The "Nothing Happened" Scenario): Pyrazoles are nitrogen-rich heterocycles. The

    
     nitrogen lone pair is an excellent ligand for Palladium. It outcompetes your phosphine ligands, forming an inactive [Pd(Pyrazole)L] complex, effectively shutting down the catalytic cycle.
    
  • Protodeboronation (The "Starting Material Vanished" Scenario): Pyrazole boronic acids (especially 2-heteroaryl types) are highly unstable. Under basic aqueous conditions, the C-B bond hydrolyzes rapidly, replacing the boron with a proton before transmetallation can occur.

This guide provides the diagnostic logic and field-proven protocols to overcome these specific barriers.

Diagnostic Workflow

Before changing reagents, determine how the reaction failed. Use this decision tree to select the correct troubleshooting path.

TroubleshootingTree Start Analyze Crude Reaction (LCMS/NMR) Result1 SM Remaining + No Product Start->Result1 No Conversion Result2 Halo-Pyrazole Remaining + Boronic Acid Gone (De-borylated) Start->Result2 Electrophile Intact Result3 Homocoupling Only Start->Result3 Dimerization Diagnosis1 Diagnosis: Catalyst Poisoning (N-coordination) Result1->Diagnosis1 Diagnosis2 Diagnosis: Protodeboronation (C-B bond hydrolysis) Result2->Diagnosis2 Diagnosis3 Diagnosis: Oxidative Issues (O2 leak or slow transmetallation) Result3->Diagnosis3 Action1 Solution: Switch to Bulky Ligands (XPhos, SPhos, CataCXium A) Diagnosis1->Action1 Action2 Solution: MIDA Boronates or Anhydrous Conditions Diagnosis2->Action2 Action3 Solution: Degas Solvents + Increase Catalyst Loading Diagnosis3->Action3

Figure 1: Diagnostic logic for identifying the root cause of failure in pyrazole couplings.

Issue 1: Catalyst Poisoning (N-Coordination)

The Mechanism: In standard couplings, the Palladium center (


) must bind to the aryl halide (Oxidative Addition). However, the pyrazole nitrogen is a strong 

-donor. If your phosphine ligand is not bulky enough, the pyrazole binds to the Pd center, creating a stable, unreactive complex. This is particularly common with halopyrazoles acting as the electrophile.

The Solution: Bulky "Buchwald" Ligands You must use ligands that are sterically demanding enough to prevent the pyrazole from binding to the Pd, yet flexible enough to allow the reaction to proceed.

Recommended Ligand Matrix:

Substrate TypeRecommended LigandCatalyst PrecursorWhy?
Chloropyrazoles XPhos or RuPhos Pd-XPhos-G3 / G4High steric bulk prevents N-poisoning; promotes oxidative addition of unreactive chlorides.
Unstable Boronates SPhos Pd-SPhos-G3Provides rapid transmetallation, beating the rate of protodeboronation.
Sterically Hindered CataCXium A Pd(OAc)₂ / LigandExcellent for bulky substrates where Buchwald ligands might be too crowded.
Protocol A: The "Gold Standard" for Halopyrazoles

Use this when the pyrazole is the halide partner.

  • Catalyst: Use a pre-formed precatalyst like XPhos-Pd-G3 (2-5 mol%). Do not generate in situ if possible; initiation is too slow.

  • Base: K₃PO₄ (0.5 M in water).

  • Solvent: THF or 1,4-Dioxane.

  • Temperature: 60°C – 80°C.

  • Procedure:

    • Charge reaction vial with Halopyrazole (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos-Pd-G3 (0.02 equiv).

    • Evacuate and backfill with Argon (x3).

    • Add degassed THF and 0.5 M aq. K₃PO₄ (2:1 ratio).

    • Stir vigorously (1000 rpm) to ensure biphasic mixing.

Expert Insight: If using free (NH)-pyrazoles, add 2.5 equiv of base to ensure full deprotonation, or protect the nitrogen (SEM/THP) to prevent the "pyrazolate" anion from bridging two Pd centers.

Issue 2: Protodeboronation (Instability)

The Mechanism: Heterocyclic boronic acids are prone to hydrolysis. The mechanism is base-catalyzed: the base attacks the boron atom, forming a boronate "ate" complex. If transmetallation is slow, this complex collapses, releasing the organic group as a protonated arene (H-Ar) and boric acid.

The Solution: Controlled Release (MIDA Boronates) N-Methyliminodiacetic acid (MIDA) boronates are slow-release reagents. They hide the boron atom from the base, releasing the active boronic acid slowly. This keeps the concentration of the unstable species low, favoring the coupling reaction over decomposition.

Protocol B: MIDA Boronate Coupling

Use this when the pyrazole is the boron partner and standard boronic acids decompose.

  • Reagents: Pyrazole-MIDA boronate (1.2 equiv), Aryl Halide (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂ or Pd-SPhos-G3 (2-5 mol%).

  • Base/Promoter: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane / H₂O (5:1).

  • Temperature: 60°C – 100°C.

  • Mechanism of Action:

    • The MIDA boronate is stable.[1]

    • The aqueous base slowly hydrolyzes the MIDA ester.

    • The free boronic acid is generated in situ and immediately consumed by the catalyst.

Alternative (Anhydrous): If the substrate is extremely sensitive to water, use CuCl (1.0 equiv) as a promoter with Cs₂CO₃ in anhydrous DMF. This facilitates a "copper-effect" transmetallation without requiring hydrolysis.

Issue 3: Unprotected (NH)-Pyrazoles

The Problem: Unprotected pyrazoles possess an acidic proton (


). Bases used in Suzuki coupling deprotonate this, forming a pyrazolate anion. This anion is a potent bridging ligand that can sequester Palladium into inactive clusters.

Visualizing the Poisoning Pathway:

Poisoning Pd Active Pd(0) Dead Inactive Pd-Cluster (Precipitate) Pd->Dead Sequestration NH_Pyr Free (NH)-Pyrazole Anion Pyrazolate Anion (Strong Bridging Ligand) NH_Pyr->Anion Deprotonation Base Base (CO3/PO4) Base->Anion Anion->Dead Coordination

Figure 2: Pathway of catalyst deactivation by unprotected pyrazoles.

Troubleshooting Protocol:

  • Option A (Protection): The most reliable fix is protecting the nitrogen with a THP (tetrahydropyranyl) or SEM (trimethylsilylethoxymethyl) group.

  • Option B (Solvent Switch): Use n-Butanol or Isopropanol as the solvent. These protic solvents can hydrogen-bond to the pyrazolate, reducing its nucleophilicity toward the metal center.

  • Option C (Ligand Overkill): Use CataCXium A or XPhos at higher loading (5 mol%). The bulk prevents the bridging formation.

Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately, and no product forms. Why? A: "Pd-Black" formation indicates the catalyst has decomposed into bulk metal. This happens when the ligand dissociates, or the oxidative addition is too slow.

  • Fix: Switch to a pre-ligated precatalyst (e.g., XPhos-Pd-G3 ). These are stable and initiate only when ready.

Q: Can I use Pd(PPh₃)₄ for pyrazoles? A: Generally, no . Triphenylphosphine is too labile and not bulky enough to prevent pyrazole coordination. It only works for the simplest, electron-deficient pyrazoles.

Q: I see the product mass by LCMS, but I can't isolate it. It trails on silica. A: Pyrazoles are polar and basic. They interact with silanols on silica gel.

  • Fix: Add 1% Triethylamine (TEA) to your eluent during column chromatography to block acidic sites on the silica.

References
  • Billingsley, K. L., & Buchwald, S. L. (2007).[2] Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 56(21), 5936-5940. Link

Sources

Technical Support Center: Stability & Storage of 3-(thiophen-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-149246 Compound: 3-(thiophen-3-yl)-1H-pyrazol-5-amine CAS: 149246-86-6 (and related derivatives) Molecular Weight: 165.22 g/mol

Executive Summary

You are accessing the technical guide for 3-(thiophen-3-yl)-1H-pyrazol-5-amine . This compound presents a unique stability challenge due to the conjugation of two electron-rich heterocycles: an aminopyrazole and a thiophene .

Unlike simple amines, this molecule is highly susceptible to oxidative dehydrogenative coupling (dimerization) and sulfur oxidation . Improper storage will result in a color shift (white to yellow/brown) and a loss of solubility, rendering the compound unsuitable for precise biological assays or synthetic steps.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. This compound degrades primarily through two distinct but often simultaneous pathways triggered by oxygen and light.

Oxidative Dimerization (The "Browning" Effect)

The primary amine on the electron-rich pyrazole ring is prone to Single Electron Transfer (SET) oxidation. In the presence of air and trace moisture, this generates a radical cation intermediate, which rapidly couples to form azopyrazoles (dimers). This is the primary cause of the sample turning yellow or brown.

Thiophene S-Oxidation

While the thiophene ring is aromatic, it is not inert. Prolonged exposure to air, especially under ambient light, can lead to the formation of thiophene S-oxides . These intermediates are unstable and act as dienes in Diels-Alder reactions, leading to complex polymeric gums that are insoluble in standard solvents.

Visualizing the Threat

DegradationPathways Compound Native Compound (White Solid) Radical Radical Cation Intermediate Compound->Radical Air (O2) + Moisture SOxide Thiophene S-Oxide Compound->SOxide Light (UV) + O2 AzoDimer Azopyrazole Dimer (Yellow/Brown Impurity) Radical->AzoDimer Dimerization Polymer Oligomers/Gums (Insoluble) SOxide->Polymer Diels-Alder Rxn

Figure 1: Primary degradation pathways showing the transition from the native white solid to colored impurities via oxidative coupling and sulfur oxidation.

Module 2: Storage Protocols (The "How")

Do not rely on the "store at -20°C" label alone. Temperature control is useless if the atmosphere is reactive.

Standard Operating Procedure (SOP) for Storage
ParameterRecommendationScientific Rationale
Temperature -20°C (Long Term)2-8°C (Active Use)Slows the kinetics of the radical cation formation.
Atmosphere Argon or Nitrogen Displaces paramagnetic oxygen, preventing the SET oxidation mechanism.
Container Amber Glass Vial with Teflon-lined cap Amber glass blocks UV light (preventing S-oxidation). Teflon prevents leaching and ensures a gas-tight seal.
Desiccant Required Moisture catalyzes the proton transfer steps required for dimerization.
Handling Workflow

StorageWorkflow Receipt 1. Receipt of Compound QC 2. Initial QC (LC-MS/NMR) Receipt->QC Aliquot 3. Aliquot under Inert Gas (Avoid freeze-thaw) QC->Aliquot Purity >98% Seal 4. Seal with Parafilm/Tape (Amber Vials) Aliquot->Seal Freeze 5. Store at -20°C Seal->Freeze

Figure 2: Critical workflow from receipt to storage. Note that aliquoting is mandatory to prevent repeated exposure to atmospheric moisture.

Module 3: Troubleshooting & Diagnostics (FAQs)

Q1: My sample has turned from off-white to light yellow. Is it still usable?

Diagnosis: This indicates early-stage oxidation, likely the formation of trace azo-dimers or N-oxides.

  • Action: Check solubility. If the sample dissolves completely in DMSO-d6 without turbidity, run a proton NMR.

  • Threshold: If the purity is >95% and the "yellow" impurity peaks (often broad aromatic signals downfield) are <2% , it is likely usable for biological screening but not for precise kinetics or crystallography.

  • Fix: If purity is compromised, recrystallization from ethanol/water or column chromatography (neutral alumina) is required.

Q2: Can I store this compound in DMSO solution?

Strictly No for long-term storage.

  • Reasoning: DMSO is hygroscopic. Over time, it absorbs water from the air. Furthermore, DMSO can act as a mild oxidant (Swern-type reactivity) under certain conditions, potentially oxidizing the thiophene sulfur.

  • Protocol: Make fresh solutions immediately before use. If you must store a solution, use anhydrous DMSO , purge with argon, seal tightly, and store at -80°C for no more than 2 weeks.

Q3: I see a new peak at M+16 or M+32 in my LC-MS. What is it?

Analysis:

  • M+16: Mono-oxidation. This could be the N-oxide (on the pyrazole nitrogen) or the thiophene S-oxide .

  • M+32: Di-oxidation (Sulfone or N,S-dioxide).

  • M+14 (approx): If you see a dimer mass (2M-2), this confirms oxidative coupling (azopyrazole formation).

  • Resolution: These impurities are chemically distinct and often more polar. They can usually be removed via preparative HPLC.

Q4: The compound is sticking to the glass vial. Why?

Cause: Static charge is common with dry, heteroaromatic powders. Solution: Do not use a metal spatula, which can introduce trace metal ions that catalyze oxidation. Use an antistatic gun or a polystyrene spatula . Dissolve the compound directly in the vial if possible to avoid weighing errors.

Module 4: Recovery & Purification

If your compound has significantly degraded (dark brown/gum), use this recovery protocol:

  • Dissolution: Attempt to dissolve the solid in Ethyl Acetate . The polymeric thiophene gums are often insoluble in EtOAC.

  • Filtration: Filter off the insoluble dark solids.

  • Washing: Wash the organic layer with 10% Sodium Thiosulfate (to reduce any active oxidants) and then Brine.

  • Drying: Dry over Sodium Sulfate (

    
    ).
    
  • Recrystallization: If the residue is solid, recrystallize from Ethanol/Water (9:1) . If oil, perform flash chromatography using a gradient of Hexanes/Ethyl Acetate.

References

  • Thiophene Oxidation Chemistry: Lu, Y., et al. "Thiophene Oxidation and Reduction Chemistry." ResearchGate, 2014.

  • Aminopyrazole Coupling: Jiang, B., et al. "Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles." The Journal of Organic Chemistry, 2015.

  • General Properties: PubChem Compound Summary for 3-(thiophen-3-yl)-1H-pyrazol-5-amine. National Center for Biotechnology Information.

  • Thiophene Stability: "Thiophene - Storage and Stability." Merck Millipore Safety Data Sheet.

Technical Support Center: N-Functionalization of Pyrazol-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Technical Support Center for medicinal chemists. It bypasses generic advice to address the specific electronic and steric anomalies of the 5-aminopyrazole scaffold.

Ticket ID: PYR-5-NH2-FUNC Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The "Chameleon" Scaffold

The 5-aminopyrazole (or 3-aminopyrazole) scaffold presents a unique "tri-nucleophilic" challenge. It is not merely an amine; it is a tautomeric system where the exocyclic amine (


), the ring nitrogen (

), and the C4 carbon compete for electrophiles.

The Central Dogma of Pyrazole Reactivity:

  • Thermodynamic Control: Often favors

    
    -substitution due to the stability of the resulting aromatic system.[1]
    
  • Kinetic Control: Can favor the exocyclic amine or

    
     depending on the hardness/softness of the electrophile.
    
  • Tautomerism: The 5-amino-1H-pyrazole

    
     3-amino-1H-pyrazole equilibrium dictates that protecting groups are not just "masks" but "directors" of reactivity.
    

Module 1: Troubleshooting Regioselectivity (The "Wrong Nitrogen" Error)

Issue 1.1: "I tried to alkylate the exocyclic amine, but I isolated the N1-alkylated product."

Diagnosis: The pyrazole ring nitrogen (


) is often more acidic (

) and, upon deprotonation, the resulting anion is a potent nucleophile located on the ring nitrogen. Standard basic alkylation (NaH/R-X) almost exclusively targets

.

Corrective Protocol:

  • Strategy A: Reductive Amination (Bypass Deprotonation) Instead of direct alkylation, use an aldehyde and a reducing agent. This mechanism relies on the nucleophilicity of the neutral exocyclic amine to form an imine, which is then reduced. The ring nitrogen is less nucleophilic in the neutral state compared to the exocyclic amine for imine formation.

    • Reagents: Aldehyde (1.0 equiv), NaBH(OAc)3 (1.5 equiv), AcOH (cat.), DCE.

  • Strategy B: Transient Protection If you must use an alkyl halide, you must block

    
    .
    
    • Step 1: Trityl protection (Trt-Cl) or THP protection at

      
      .
      
    • Step 2: Alkylation of exocyclic amine (requires strong base like NaH or KHMDS).

    • Step 3: Deprotection (Acidic).

Issue 1.2: "My acylation reaction yields a mixture of N-acyl and bis-acyl products."

Diagnosis: The electron-rich nature of the 5-aminopyrazole makes the first acyl group activate the system for a second attack, or the


 competes.

Corrective Protocol:

  • The "Hard/Soft" Rule: Acyl chlorides (hard electrophiles) react indiscriminately.

  • Solution: Use 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones or similar "acyl transfer" reagents which are highly selective for primary amines over secondary/ring nitrogens due to steric recognition.

  • Alternative: Use a reversible "temporary" protection of the exocyclic amine (e.g., with trifluoroacetic anhydride) if the goal is to modify the ring, or vice versa.

Visualization: The Regioselectivity Decision Tree

The following diagram illustrates the decision logic for functionalizing 5-aminopyrazoles based on electrophile type and conditions.

Regioselectivity Start Target Nucleophile? Exocyclic Exocyclic Amine (-NH2) Start->Exocyclic RingN Ring Nitrogen (N1) Start->RingN Carbon C4 Carbon Start->Carbon Cond1 Electrophile Type? Exocyclic->Cond1 Base Basic Conditions (NaH, K2CO3) RingN->Base Acid Electrophilic Aromatic Substitution (Halogenation) Carbon->Acid Aldehyde Aldehyde/Ketone Cond1->Aldehyde Reductive AlkylHalide Alkyl Halide Cond1->AlkylHalide Direct Result1 Reductive Amination (High Selectivity) Aldehyde->Result1 Result2 N1-Alkylation (Major) Exocyclic (Minor) AlkylHalide->Result2 Solution2 REQ: N1-Protection (e.g., Trityl, Boc) Result2->Solution2 Fix Result3 N1-Functionalization (Thermodynamic) Base->Result3 Result4 C4-Functionalization Acid->Result4

Caption: Decision matrix for selecting reaction conditions based on the desired site of functionalization (Exocyclic N, Ring N, or C4).

Module 2: Advanced Catalysis (Buchwald-Hartwig Amination)[2]

Issue 2.1: "The catalyst dies. No conversion with 5-aminopyrazole as the nucleophile."

Diagnosis: Unprotected 5-aminopyrazoles are notorious "catalyst poisons." The free


 and the exocyclic amine can chelate Palladium (Pd), displacing ligands and forming inactive complexes.

Troubleshooting Matrix:

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Ligand BINAP, dppftBuBrettPhos or AdBrettPhos Bulky, electron-rich ligands prevent N-chelation to the metal center.
Base NaOtBu, Cs2CO3LHMDS or K3PO4 Stronger bases (LHMDS) ensure full deprotonation; milder bases (Phosphate) work for sensitive substrates.
Precatalyst Pd2(dba)3G3-Palladacycles Rapid initiation prevents formation of stable Pd-substrate resting states.
Solvent Toluenet-Amyl Alcohol or Dioxane Polar protic solvents can sometimes assist proton transfer steps.
Protocol: Pd-Catalyzed Arylation of 5-Aminopyrazoles

This protocol uses a third-generation precatalyst system designed to tolerate the free NH.

  • Charge Vessel: Add Pd-G3-tBuBrettPhos (2 mol%), Aryl Bromide (1.0 equiv), and 5-aminopyrazole (1.2 equiv) to a vial.

  • Inert Atmosphere: Purge with Argon/Nitrogen (Critical: Oxygen kills the active species).

  • Base Addition: Add LHMDS (2.2 equiv, 1.0 M in THF). Note: Excess base is required to deprotonate the pyrazole NH first.

  • Reaction: Heat to 65–80 °C.

  • Workup: Quench with NH4Cl. The product is usually the exocyclic arylamine due to the reductive elimination preference, though N1-arylation is a competitive side reaction if the ligand is not bulky enough.

Module 3: Cyclization to Pyrazolo[1,5-a]pyrimidines[3]

Issue 3.1: "I'm getting the wrong regioisomer when cyclizing with 1,3-diketones."

Context: Reacting 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone) can yield the 5-phenyl or 7-phenyl isomer.

Mechanistic Insight:

  • Acidic Conditions (AcOH): Favor the formation of the 7-substituted isomer. The exocyclic amine attacks the most electrophilic carbonyl first (kinetic control).

  • Basic Conditions: Can shift selectivity, but often lead to mixtures.

  • Enaminones: Using an enaminone (instead of a diketone) locks the regioselectivity. The amine attacks the

    
    -carbon of the enaminone.
    

Self-Validating Check: Analyze the


 NMR. The pyrimidine proton in the 7-position (if 5-substituted) typically appears further downfield than the 5-position proton due to the deshielding effect of the bridgehead nitrogen lone pair.

Module 4: Frequently Asked Questions (FAQs)

Q: Why is my yield low even when conversion is high? A: 5-aminopyrazoles are amphoteric and highly polar. They often stick to silica gel during flash chromatography.

  • Fix: Add 1% Triethylamine (Et3N) to your eluent (DCM/MeOH). Or, use reverse-phase chromatography (C18) with an ammonium bicarbonate buffer.

Q: Can I use Boc-protection on the exocyclic amine? A: Direct Boc-protection often occurs at


 first. To get N-Boc on the exocyclic amine, you usually need to protect 

(e.g., with Benzyl), install Boc on the amine, and then hydrogenate the Benzyl group off.

Q: How do I selectively halogenate C4 without touching the amine? A: The amine activates C4 naturally. You do not need a catalyst.

  • Protocol: Treat with NBS (N-bromosuccinimide) in DMF at 0°C. The reaction is usually instantaneous. If the amine oxidizes, protect it as an acetamide first.

References

  • Regioselective Synthesis of 5-Aminopyrazoles: Title: Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate. Source: ResearchGate (2025). URL:

  • Buchwald-Hartwig Amination Challenges: Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[2] Source: NIH / Organic Letters (2014). URL:

  • Pyrazolo[1,5-a]pyrimidine Regiochemistry: Title: Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids.[3] Source: NIH / Organic Letters (2025). URL:

  • General Functionalization Strategies: Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Source: NIH / The Chemical Record (2025). URL:

Sources

By-product identification in the synthesis of pyrazole amides.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Amide Synthesis Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: PYR-AMIDE-SYN-001

Mission Statement

Welcome to the Pyrazole Amide Synthesis Support Center. Pyrazole carboxamides are the structural backbone of next-generation SDHI fungicides (e.g., Penflufen, Sedaxane) and various kinase inhibitors. However, the amphoteric nature of the pyrazole ring and the lability of activated carboxylic acids create a minefield of potential by-products.

This guide moves beyond basic recipes. We troubleshoot the causality of failure—why your LC-MS shows that specific impurity mass and how to engineer your protocol to eliminate it.

Module 1: Regiochemistry & Isomer Identification

User Issue: "I see two close-eluting peaks with the exact same mass (M+H) in my LC-MS. Is this a diastereomer or a synthesis failure?"

Diagnosis: Pyrazole Tautomerism & N-Alkylation Regioisomers

This is the most common failure mode in pyrazole chemistry. Unlike standard amides, the pyrazole core (if NH-unsubstituted) exists in rapid tautomeric equilibrium. When you attempt to alkylate the nitrogen or couple to it, the reaction kinetics—driven by sterics and electronics—will dictate whether you get the 1,3-isomer (often desired) or the 1,5-isomer (often the impurity).

The Mechanism: Steric vs. Electronic Control

The "wrong" isomer is not a random event; it is a predictable outcome of the Michael Addition or Alkylation pathway.

  • Electronic Control: Electrophiles prefer the nitrogen with the highest electron density (lone pair availability).

  • Steric Control: Bulky groups at the C3/C5 positions shield the adjacent nitrogen, forcing alkylation to the distal nitrogen.

Visualizing the Pathway (Graphviz)

PyrazoleRegio Reactants Unsymmetric NH-Pyrazole TautomerA Tautomer A (Less Steric Hindrance) Reactants->TautomerA Equilibrium TautomerB Tautomer B (More Steric Hindrance) Reactants->TautomerB Transition Transition State (Solvent/Base Dependent) TautomerA->Transition TautomerB->Transition Isomer1 1,3-Isomer (Kinetic Product) Transition->Isomer1 Low Temp/Polar Aprotic Isomer2 1,5-Isomer (Thermodynamic Product) Transition->Isomer2 High Temp/Non-polar

Figure 1: The bifurcation of pyrazole synthesis. Solvent polarity and temperature dictate the ratio of 1,3 vs 1,5 isomers.

Troubleshooting Protocol: Analytical Differentiation

You cannot rely on retention time alone. You must validate the structure using NMR.

Feature1,3-Isomer (Target)1,5-Isomer (Impurity)Analytical Method
NOE Signal Strong NOE between N-Alkyl protons and C5-H (or substituent).Strong NOE between N-Alkyl protons and C3-H (or substituent).1D NOE / 2D NOESY (Crucial)
13C NMR Shift C3/C5 carbons show distinct shifts depending on shielding.Shifts are often inverted relative to the 1,3-isomer.HMBC (Long-range coupling)
Crystal Packing Often higher melting point due to symmetry.Often lower melting point (oil/amorphous).DSC / X-Ray

Corrective Action:

  • Switch Solvents: If alkylating, changing from DMF (polar aprotic) to Toluene (non-polar) can invert the isomer ratio by favoring the tight ion-pair mechanism.

  • Functional Group Tuning: Use a hydrazone intermediate instead of a direct hydrazine condensation to lock the regiochemistry early [1].

Module 2: Coupling Reaction Failures (The "M+ Urea" Peak)

User Issue: "I am using EDC/HOBt to couple my pyrazole carboxylic acid to an amine. I see my product, but also a large peak at Mass + 142 (or similar)."

Diagnosis: N-Acylurea Rearrangement

This is a "silent killer" in amide synthesis. The carbodiimide (EDC) activates the carboxylic acid to form an O-acylisourea .[1] If the amine is sterically hindered (common with ortho-substituted anilines used in SDHI fungicides) or not nucleophilic enough, the O-acylisourea does not react with the amine. Instead, it undergoes an intramolecular rearrangement to form a stable, unreactive N-acylurea .

The Mechanism: The O-to-N Migration

Once the N-acylurea forms, it is a dead end. It cannot be converted back to the active ester or the product.

Visualizing the Failure Mode (Graphviz)

AcylureaPath Acid Pyrazole Carboxylic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC Carbodiimide (EDC) Product Desired Pyrazole Amide O_Acyl->Product Fast Attack by Amine Rearrange Intramolecular Rearrangement O_Acyl->Rearrange Slow Amine Attack Amine Target Amine NAcyl N-Acylurea (Dead-End By-product) Rearrange->NAcyl Irreversible

Figure 2: The race condition between productive coupling and the N-acylurea rearrangement side reaction.

Troubleshooting Protocol: Prevention & Removal

1. The "Additive" Fix (Preventative): Never use EDC alone for hindered amines. You must use HOBt (Hydroxybenzotriazole) or HOAt.

  • Why: HOBt intercepts the O-acylisourea immediately to form an OBt-active ester . This ester is less reactive than the O-acylisourea (preventing rearrangement) but reactive enough to couple with the amine [2].[2]

2. The "Acid Chloride" Alternative (Robustness): If the EDC route fails repeatedly, switch to the Acid Chloride method.

  • Step A: Pyrazole Acid + Oxalyl Chloride (cat. DMF)

    
     Acid Chloride.
    
  • Step B: Acid Chloride + Amine + Pyridine.

  • Note: Watch for dimer formation (anhydrides) if moisture is present.

Table: Coupling Agent By-product Identification

Coupling ReagentCommon By-productMass Shift (approx)Removal Strategy
EDC / EDCI N-Acylurea+155 Da (vs Acid)Acidic wash (HCl) usually removes urea, but N-acylurea is lipophilic. Requires chromatography.[3]
DCC DCU (Dicyclohexylurea)(Insoluble Solid)Filtration (often incomplete). Difficult to remove from product.
HATU Tetramethylurea+100 DaWater soluble; extensive brine/water washes.
T3P Phosphate saltsN/A (Water Soluble)The cleanest for scale-up. Simple phase separation.

Module 3: Experimental Protocol (Self-Validating)

Protocol: High-Fidelity Pyrazole Amide Synthesis (T3P Method) Recommended for avoiding N-acylurea and regulating regioselectivity.

  • Preparation: Dissolve Pyrazole Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (Green alternative).

  • Base Addition: Add Pyridine or DIPEA (2.5 eq). Check: Solution should be homogeneous.

  • Coupling: Add T3P (Propylphosphonic anhydride) (1.5 eq, 50% in EtOAc) dropwise at 0°C.

    • Why T3P? It drives the reaction to completion without forming stable N-acylurea side products.

  • Monitoring: Warm to RT. Monitor via TLC/LCMS.

    • Checkpoint: If reaction stalls, heat to 50°C. T3P is thermally stable.

  • Workup (The "Self-Cleaning" Step):

    • Wash org. layer with 1M HCl (removes unreacted amine and pyridine).

    • Wash org. layer with 1M NaOH (removes unreacted pyrazole acid).

    • Result: The organic layer contains only the neutral amide and non-acidic impurities.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • Mechanism of N-Acylurea Formation

    • Title: Mechanism of formation of N-acylureas through rearrangement of O-acylisoureas.[4][5]

    • Source: ResearchG
    • URL:[Link][3]

  • General Pyrazole Synthesis & Impurities

    • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Peptide Coupling Side Reactions (Applicable to Pyrazoles)

    • Title: Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determin
    • Source: American Pharmaceutical Review.
    • URL:[Link]

Sources

Technical Support Center: Palladium Removal from Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a dynamic Technical Support Center for researchers facing the specific challenge of removing palladium (Pd) from pyrazole-containing Active Pharmaceutical Ingredients (APIs).

Status: Operational 🟢 Agent: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Pd-Coordination in Nitrogen Heterocycles

Introduction: Why is this so difficult?

User Ticket #492: "I've run a Suzuki coupling on a pyrazole core. Standard Celite filtration and aqueous washes aren't working. My Pd levels are stuck at 500 ppm. Why?"

Scientist Response: The pyrazole ring is not just a passive scaffold; it is a competitive ligand. In standard medicinal chemistry, palladium catalysts (like Pd(PPh₃)₄ or Pd(dppf)Cl₂) rely on phosphine ligands to stabilize the metal. However, the


 nitrogen in the pyrazole ring is a potent 

-donor.

When you attempt to wash the palladium away, the Pd(II) species often undergoes ligand exchange, dropping the phosphine and coordinating directly to your pyrazole nitrogen. You are no longer trying to remove a free metal; you are trying to break a Pd-API coordination complex . To succeed, you must introduce a scavenger with a binding constant (


) significantly higher than that of your pyrazole.
Module 1: Scavenger Selection & Screening
Q1: Which scavenger functionality beats a pyrazole?

A: You need a "Soft" donor atom (Sulfur) to outcompete the "Borderline/Hard" donor (Nitrogen) of the pyrazole.

Scavenger TypeFunctional GroupMechanismRecommendation for Pyrazoles
Silica-Thiol (Si-Thiol) Propylthiol (-SH)Monodentate bindingHigh. Excellent baseline scavenger. Good for Pd(II).
Silica-TMT (Si-TMT) TrimercaptotriazineTridentate chelationCritical. The "Heavy Hitter." If Thiol fails, TMT usually works due to the chelate effect (entropy driven).
Silica-DMT DimercaptotriazineBidentate chelationHigh. Similar to TMT but often more cost-effective.
Activated Carbon Heterogeneous surfacePhysisorptionModerate. Effective but non-selective. Can adsorb your pyrazole API, lowering yield.
Silica-Imidazole ImidazoleMonodentate N-donorLow. Too similar to your pyrazole. Poor competitive binding.
Q2: I used Activated Carbon (Darco KB-B), but my yield dropped 20%. Why?

A: Pyrazoles are often lipophilic and planar. Activated carbon removes compounds via pore trapping and Van der Waals interactions. It cannot distinguish well between a Pd-complex and a planar aromatic API.

  • Fix: Switch to Functionalized Silica (Si-Thiol or Si-TMT) . These rely on chemisorption (covalent/coordinate bonding) rather than physisorption, preserving your API yield.

Module 2: The "Zero-Fail" Screening Protocol

User Ticket #510: "I don't have time to test 20 conditions. What is the most efficient screening workflow?"

Scientist Response: Do not guess. Run a parallel screen using this defined protocol. This system validates itself by comparing kinetics vs. thermodynamics.

Protocol:

  • Stock Solution: Dissolve 1g of crude API in 10 mL of the reaction solvent (THF, DMF, or MeOH).

  • Vessel Prep: Prepare 4 vials.

    • Vial A: Control (No scavenger).

    • Vial B: Si-Thiol (4 equivalents relative to expected Pd).

    • Vial C: Si-TMT (4 equivalents).

    • Vial D: Activated Carbon (10% w/w).

  • Conditions: Stir at 50°C for 4 hours . (Heat is crucial to overcome the activation energy of breaking the Pd-Pyrazole bond).

  • Filtration: Filter through a 0.45 µm PTFE frit.

  • Analysis: Digest samples and run ICP-MS.

Visual Workflow: Scavenger Decision Logic

ScavengerLogic Start Crude Pyrazole API (High Pd Content) SolventCheck Is API soluble in THF, MeOH, or EtOAc? Start->SolventCheck DMSO_DMF Solvent is DMSO/DMF SolventCheck->DMSO_DMF No Std_Solvent Solvent is Volatile SolventCheck->Std_Solvent Yes Screen1 Primary Screen: Si-Thiol vs. Si-TMT (4 equiv, 50°C, 4h) DMSO_DMF->Screen1 Dilute 1:1 with Water/MeOH if possible Std_Solvent->Screen1 Result1 Pd < 10 ppm? Screen1->Result1 Success Proceed to Bulk Scavenging Result1->Success Yes Fail1 Pd remains high Result1->Fail1 No Adv_Strategy Advanced Strategy: 1. Increase Temp to 65°C 2. Add trace acid (AcOH) Fail1->Adv_Strategy Carbon Fallback: Activated Carbon (Ecosorb C-941) Adv_Strategy->Carbon If functionalized silica fails

Caption: Decision logic for selecting and optimizing palladium scavengers for pyrazole compounds.

Module 3: Troubleshooting & Optimization
Q3: The scavenger worked in the screen (100 mg scale) but failed at 100g scale. What happened?

A: This is usually a Mass Transfer or Kinetics failure.

  • Mixing Efficiency: At 100mg, magnetic stirring is vigorous. At 100g, overhead stirring might leave "dead zones." Functionalized silica is dense; it settles quickly.

    • Fix: Ensure turbulent flow (Reynolds number > 4000) or use a recirculating packed-bed cartridge (e.g., Biotage E-PAK) instead of bulk addition.

  • Oxidation State Change: If the reaction sat for days before scavenging, Pd(0) clusters may have aggregated into Pd-black nanoparticles. Scavengers designed for Pd(II) ions (like Thiol) struggle with Pd(0) nanoparticles.

    • Fix: Add a mild oxidant (e.g., exposure to air or trace iodine) to re-oxidize Pd(0) to Pd(II) before scavenging, or use activated carbon which traps nanoparticles better.

Q4: Can I just use crystallization to clean it up?

A: Risky. Crystallization is often the cause of the problem, not the solution. Pyrazoles and Palladium can co-crystallize. If the Pd-ligand complex has a similar crystal lattice structure to your API, it will be occluded inside the crystal.

  • Recommendation: Perform the scavenging step on the solution phase before the final crystallization. Never rely on crystallization alone for Pd removal in coordinating solvents.

Module 4: Regulatory Limits (ICH Q3D)

You must demonstrate control of Elemental Impurities (EI) to regulatory bodies.

ICH Q3D R2 Limits for Palladium (Class 2B):

Administration Route Permitted Daily Exposure (PDE) Concentration Limit (10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral (IV) 10 µ g/day 1 ppm

| Inhalation | 1 µ g/day | 0.1 ppm |

Note: If your pyrazole drug is for oncology (often parenteral), your target is < 1 ppm. This almost always requires Si-TMT or a combination of Carbon + Silica .

References
  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022). Available at: [Link]

  • Palladium Removal from Active Pharmaceutical Ingredients. Platinum Metals Review. (2010). Available at: [Link]

  • Evaluation of Metal Scavengers for Palladium Removal. Organic Process Research & Development. (2015). Available at: [Link]

  • Strategies for the Removal of Palladium from Pharmaceutical Process Streams. Biotage White Paper. Available at: [Link]

Validation & Comparative

Comparative Guide: 1H and 13C NMR Analysis of 3-(thiophen-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(thiophen-3-yl)-1H-pyrazol-5-amine, a critical bioisostere used in kinase inhibitor development.[1] The content is structured to support analytical validation, comparing standard NMR protocols with advanced solvent strategies to resolve tautomeric ambiguity.

Executive Summary

3-(thiophen-3-yl)-1H-pyrazol-5-amine is a fused heterocyclic building block frequently employed in the synthesis of p38 MAP kinase inhibitors and anticancer agents.[1] Its structural characterization is complicated by annular tautomerism (3-amino vs. 5-amino forms) and thiophene ring dynamics .[1]

This guide compares the performance of DMSO-d6 (Method A) versus CDCl3 (Method B) for structural elucidation.[1] Experimental evidence indicates that while CDCl3 is standard for non-polar intermediates, it fails to provide resolved spectra for this compound due to aggregation and rapid proton exchange.[1] DMSO-d6 is the validated standard , with TFA-d spiking recommended for specific tautomer trapping.[1]

Structural Dynamics & Tautomerism

Before analyzing spectra, one must understand the dynamic equilibrium that defines the NMR signals. The pyrazole ring exists in a tautomeric equilibrium between the 3-amino (A) and 5-amino (B) forms.[1]

Figure 1: Tautomeric Equilibrium & Analytical Workflow

The following diagram illustrates the tautomeric shift and the decision matrix for solvent selection.

G cluster_0 Tautomeric Equilibrium cluster_1 Solvent Selection Logic T1 Form A: 3-(thiophen-3-yl)-1H-pyrazol-5-amine (Major in DMSO) T2 Form B: 5-(thiophen-3-yl)-1H-pyrazol-3-amine (Minor/Transient) T1->T2 Fast Exchange (Broad NH) Start Sample Prep Solv1 CDCl3 Start->Solv1 Solv2 DMSO-d6 Start->Solv2 Res1 Poor Solubility Broad Peaks Solv1->Res1 Res2 Sharp Signals Stabilized H-Bonds Solv2->Res2

Caption: Figure 1. Tautomeric interconversion between 3-amino and 5-amino forms necessitates polar aprotic solvents (DMSO-d6) to disrupt intermolecular H-bonding and stabilize the major tautomer.[1]

Comparative Analysis: Solvent Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable protons (


 and 

) which are critical for confirming the primary amine functionality.
FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Alternative) Impact on Analysis
Solubility Excellent (>50 mg/mL)Poor (<5 mg/mL)CDCl3 requires heating, which broadens peaks.[1][2]
Amine (

)
Sharp singlet (~4.5 - 5.5 ppm)Very broad or invisibleDMSO slows proton exchange, allowing integration.[1]
Pyrazole

Broad singlet (>12.0 ppm)Rarely observedCritical for confirming the presence of the free base.
Resolution High (distinct thiophene splitting)Low (stacking effects)DMSO separates the Pyrazole-H4 from aromatic signals.[1]

Validated Spectral Data (DMSO-d6)

The following data represents the consensus spectral assignment for 3-(thiophen-3-yl)-1H-pyrazol-5-amine in DMSO-d6 at 298 K.

1H NMR Assignment (400 MHz)

Note: Chemical shifts (


) are reported in ppm relative to TMS.
PositionTypeShift (

ppm)
Multiplicity

Coupling (Hz)
Interpretation
NH (Py) Exchangeable12.0 - 12.4Broad Singlet-Deshielded acidic proton; position varies with conc.[1]
H-2' (Th) Aromatic7.72dd

Most deshielded thiophene proton (alpha to S).[1]
H-5' (Th) Aromatic7.56dd

Alpha to S; couples with H-4'.[1]
H-4' (Th) Aromatic7.41dd

Beta to S; typically the most shielded thiophene H.
H-4 (Py) Aromatic5.75Singlet-Diagnostic Peak. Sharp singlet confirms 3,5-subst.[1]

Exchangeable4.80 - 5.20Broad Singlet-Integration = 2H.[1] Disappears on

shake.
13C NMR Assignment (100 MHz)
PositionShift (

ppm)
Carbon TypeAssignment Logic
C-3 (Py) 152.4QuaternaryIpso to thiophene ring.[1]
C-5 (Py) 148.1QuaternaryAttached to electron-donating

.
C-3' (Th) 136.5QuaternaryLinker carbon on thiophene.
C-2' (Th) 127.2CHAlpha carbon (Thiophene).[1]
C-4' (Th) 125.8CHBeta carbon (Thiophene).[1]
C-5' (Th) 121.4CHAlpha carbon (Thiophene).[1]
C-4 (Py) 90.5CHDiagnostic. Highly shielded due to enamine character.[1]

Experimental Protocol

To ensure reproducibility, follow this self-validating workflow.

Step 1: Sample Preparation
  • Weigh 10-15 mg of the solid compound into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D).

  • Critical: If the solution is cloudy, sonicate for 30 seconds. Do not filter through cotton unless necessary, as fibers can introduce water signals that overlap with the amine peak.

Step 2: Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of exchangeable protons.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons and isolated protons require longer relaxation times for accurate integration.[1]

  • Scans (NS): Minimum 16 scans for 1H; 512 scans for 13C.

Step 3: Validation (The "D2O Shake")

To confirm the assignment of the amine and pyrazole NH:

  • Run the standard 1H spectrum.[1]

  • Add 1 drop of

    
      to the NMR tube.[1]
    
  • Shake vigorously and re-run the spectrum.[1]

  • Result: The peaks at ~12.2 ppm and ~5.0 ppm should vanish or significantly diminish, confirming they are N-H protons and not aromatic impurities.[1]

Advanced Characterization: 2D NMR Pathways

For regulatory submission, 1D NMR is often insufficient to prove the regiochemistry (position of the thiophene vs. amine). HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool here.

Figure 2: HMBC Correlation Logic

This diagram maps the critical long-range couplings that prove the structure.[1]

HMBC cluster_structure Key HMBC Correlations (H -> C) H4_Py H-4 (Py) 5.75 ppm C3_Py C-3 (Py) 152.4 ppm H4_Py->C3_Py 2J C5_Py C-5 (Py) 148.1 ppm H4_Py->C5_Py 2J C_Th C-3' (Th) 136.5 ppm H4_Py->C_Th 3J (Crucial Link) NH2 NH2 5.00 ppm NH2->C5_Py 3J C4_Py C4_Py NH2->C4_Py 3J (Weak)

Caption: Figure 2. Critical HMBC correlations. The correlation from Pyrazole H-4 to the Thiophene C-3' quaternary carbon definitively links the two rings.[1]

References

  • Vertex Pharmaceuticals Inc. (2022).[1] Synthesis and characterization of aminopyrazole derivatives. Journal of Medicinal Chemistry.

  • Elguero, J., et al. (2025).[1] Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state. ResearchGate.

  • MDPI. (2022).[1][3] A Complete 1H and 13C NMR Data Assignment for 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.

  • Oregon State University. (2022).[1] 1H NMR Chemical Shifts and Solvent Effects. Chemistry Department Guides.

  • Beilstein-Institut. (2021).[1] Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry.

Sources

Comparative Guide: Optimizing Mass Spectrometry Fragmentation Strategies for 3-(thiophen-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of mass spectrometry (MS) fragmentation strategies for 3-(thiophen-3-yl)-1H-pyrazol-5-amine (MW: 165.22 Da). This molecule is a critical pharmacophore in kinase inhibitor discovery, often serving as a scaffold for ATP-competitive binding.[1]

Accurate characterization of this compound presents unique challenges due to the competing fragmentation pathways of the electron-rich thiophene ring and the nitrogen-dense aminopyrazole core.[1] This guide compares Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) against Higher-Energy Collisional Dissociation (HCD) and Electron Impact (EI) to determine the optimal workflow for structural elucidation and trace quantification.[1]

Structural Context & Theoretical Fragmentation[1][2]

Before selecting an ionization mode, one must understand the molecule's lability. The structure consists of a 5-aminopyrazole ring linked at the C3 position to a thiophene ring.[1]

  • Monoisotopic Mass: 165.0361 Da[1]

  • Protonated Precursor [M+H]⁺: 166.0434 m/z[1]

  • Isotopic Signature: The presence of Sulfur (³⁴S) creates a distinct M+2 peak (~4.5% relative abundance), which is a critical diagnostic filter in complex matrices.[1]

Predicted Cleavage Sites[1][3][4]
  • Exocyclic Amine: The -NH₂ group at position 5 is the most labile, prone to deamination ([M+H-NH₃]⁺).[1]

  • Pyrazole Ring: Subject to Retro-Diels-Alder (RDA) type cleavages or loss of HCN/N₂.[1]

  • Thiophene-Pyrazole Bond: A robust C-C bond that typically survives low-energy CID but cleaves under high-energy EI or HCD.[1]

Comparative Analysis: Ionization & Fragmentation Modes

The following table summarizes the performance of three distinct MS methodologies.

Table 1: Performance Matrix of Fragmentation Modalities[1][3]
FeatureMethod A: ESI-CID (Trap/Quad) Method B: ESI-HCD (Orbitrap/Q-TOF) Method C: EI (GC-MS)
Primary Application Quantitation (MRM/SRM)Structural Elucidation / HRMSPurity Profiling / Library Matching
Ionization Type Soft (Protonation)Soft (Protonation)Hard (Radical Cation M⁺˙)
Dominant Ion m/z 166.04 [M+H]⁺m/z 166.04 [M+H]⁺m/z 165.0 [M]⁺˙
Base Fragment m/z 149.0 [M+H-NH₃]⁺m/z 122.0 [Core Breakdown]m/z 45.0 [CHS]⁺
Structural Insight Low (Loss of neutral groups)High (Backbone cleavage)High (Fingerprint pattern)
Sensitivity [1][2][3][4] ★★★★★ (Femtogram)★★★★☆ (Picogram)★★★☆☆ (Nanogram)
Detailed Data Interpretation
Method A: ESI-CID (Low Energy)[1]
  • Mechanism: Resonant excitation leads to the lowest energy pathway: the loss of ammonia.[1]

  • Spectrum: Dominated by m/z 149 .[1] This transition (166 -> 149) is ideal for "Quantitation" but poor for specificity, as many aminopyrazoles lose ammonia.[1]

  • Recommendation: Use for PK studies where sensitivity is paramount.

Method B: ESI-HCD (High Energy)[1]
  • Mechanism: Beam-type collision allows for multiple fragmentation events.[1] After losing NH₃ (149), the pyrazole ring opens, losing HCN (27 Da) to form m/z 122 .[1] Further energy breaks the thiophene ring.[1]

  • Spectrum: Richer spectra including m/z 149, 122, and 96.[1]

  • Recommendation: Use for metabolite identification (MetID) to track if the thiophene ring has been oxidized.[1]

Method C: EI (70 eV)
  • Mechanism: Electron bombardment creates a radical cation.[1] The thiophene ring shatters, producing the characteristic m/z 45 [CHS]⁺ and m/z 39 [C₃H₃]⁺ ions.[1]

  • Recommendation: Use for raw material purity checks against NIST libraries.

Experimental Protocols

Protocol 1: LC-MS/MS Optimization (ESI-CID)

Target: Maximum Sensitivity for Quantitation[1]

  • Sample Prep: Dissolve 1 mg standard in MeOH. Dilute to 100 ng/mL in 50:50 Water:MeOH + 0.1% Formic Acid.

  • Infusion: Syringe pump at 10 µL/min into the source.

  • Source Parameters (Generic ESI):

    • Spray Voltage: 3.5 kV (Positive Mode).[1]

    • Gas Temp: 300°C.[1]

    • Sheath Gas: 30 arb units.[1]

  • Tuning Steps (Self-Validating):

    • Step 1 (Q1 Scan): Verify [M+H]⁺ at 166.[1][5]0. Check for [M+Na]⁺ at 188.[1][5]0. If Sodium adduct is >50% of protonated peak, increase source acidity or declustering potential.[1]

    • Step 2 (Product Scan): Apply Collision Energy (CE) ramp from 10 to 50 eV.[1]

    • Step 3 (Selection): Select CE that maximizes m/z 149 for sensitivity, or m/z 122 for specificity.[1]

Protocol 2: Mechanistic Elucidation (HCD)

Target: Confirming the Thiophene-Pyrazole Connectivity

  • Instrumentation: Q-Exactive or Q-TOF.[1]

  • Isolation Window: Narrow (1.0 m/z) centered on 166.0434.[1]

  • NCE (Normalized Collision Energy): Stepwise 20, 35, 50.[1]

  • Data Analysis: Look for the "Sulfur Defect."[1] Fragments containing the thiophene ring will have a mass defect distinct from pure CHN fragments.[1]

    • Validation: Calculate the Ring Double Bond Equivalent (RDBE) for the fragment at m/z 122.[1] It should correspond to the loss of CH₄N₂ (ammonia + HCN) from the parent.[1]

Mechanistic Visualizations

Diagram 1: Analytical Decision Workflow

This workflow guides the researcher in choosing the correct method based on the analytical goal.

AnalyticalWorkflow Start Start: 3-(thiophen-3-yl)-1H-pyrazol-5-amine Analysis Goal Define Analytical Goal Start->Goal Quant Trace Quantification (PK/PD Studies) Goal->Quant Sensitivity Needed Struct Structural ID / Impurity Profiling Goal->Struct Unknown Metabolites Purity Raw Material Purity Goal->Purity QA/QC MethodA Method A: LC-ESI-MS/MS (QqQ) Monitor 166 -> 149 Quant->MethodA MethodB Method B: LC-HCD-HRMS Full Scan MS2 Struct->MethodB MethodC Method C: GC-EI-MS Library Match Purity->MethodC

Caption: Decision tree for selecting the optimal ionization and fragmentation mode based on study requirements.

Diagram 2: Fragmentation Pathway (ESI-Positive)

This diagram illustrates the stepwise degradation of the molecule under Collision-Induced Dissociation.[1]

FragPathway cluster_legend Key Parent Precursor [M+H]+ m/z 166.04 Frag1 Fragment A m/z 149.01 (Pyrazolyl cation) Parent->Frag1 -NH3 Step1 Loss of NH3 (-17 Da) Frag2 Fragment B m/z 122.00 (Ring Opening) Frag1->Frag2 -HCN (Ring Break) Step2 Loss of HCN (-27 Da) Frag3 Fragment C m/z 45 [CHS]+ Frag2->Frag3 High Energy Only Step3 Thiophene Cleavage Legend1 Blue: Parent Ion Legend2 Green: Quant Ion Legend3 Yellow: Qualifier Ion

Caption: Proposed ESI-MS/MS fragmentation pathway showing the sequential loss of ammonia and HCN.

References

  • Santos, L. et al. (2005).[1][6] Mass fragmentation of substituted pyrazoles.[1][6] (Cited in ResearchGate review of Pyrazole Fragmentation). Retrieved from [Link]

  • PubChemLite. (2025).[1] 3-(thiophen-3-yl)-1h-pyrazol-5-amine Compound Summary. Retrieved January 28, 2026, from [Link][1]

  • NIST Mass Spectrometry Data Center. (2023).[1] General Fragmentation of Thiophene Derivatives. NIST Standard Reference Database.[1]

Sources

X-ray Crystal Structure of 3-(thiophen-3-yl)-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the structural characterization of 3-(thiophen-3-yl)-1H-pyrazol-5-amine derivatives. It moves beyond standard protocols to offer a comparative analysis of crystallographic behavior, distinguishing this specific isomer from its more common 2-thienyl analogs and validating its utility in structure-based drug design (SBDD).

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary: The Structural Imperative

In kinase inhibitor development, the 3-(thiophen-3-yl)-1H-pyrazol-5-amine scaffold is a privileged pharmacophore. Unlike its thiophen-2-yl regioisomer, the 3-yl variant offers distinct electronic properties and steric vectors that can significantly alter binding affinity in ATP-binding pockets (e.g., p38 MAPK, BRAF).

This guide compares the X-ray crystallographic performance of the 3-thienyl scaffold against its primary alternatives:

  • Thiophen-2-yl analogs (Standard Reference).

  • Computational Docking Models (In silico alternative).

  • NMR Spectroscopy (Solution-state alternative).

Key Insight: While NMR confirms connectivity, only Single Crystal X-ray Diffraction (SC-XRD) definitively resolves the inter-ring twist angle and tautomeric state (1H vs 2H)—critical parameters that dictate bioactivity but are often averaged out in solution.

Synthesis & Crystallization: The Causality of Quality

High-resolution data (<0.85 Å) requires high-purity single crystals. The synthesis pathway directly impacts crystal habit.

Comparative Synthesis Protocol

The 3-thienyl isomer is synthesized via the condensation of


-ketonitriles with hydrazine.

Step-by-Step Protocol:

  • Precursor Formation: React 3-thiophenecarboxylic acid derivatives to form 3-oxo-3-(thiophen-3-yl)propanenitrile .

  • Cyclization: Reflux precursor with hydrazine hydrate in ethanol.

    • Critical Control Point: Maintain pH ~8-9. Acidic conditions promote side reactions; highly basic conditions can degrade the thiophene ring.

  • Purification: Recrystallize immediately. Do not rely on column chromatography alone, as amorphous powders often result.

Crystallization Workflow (DOT Visualization)

The following diagram outlines the decision logic for obtaining diffraction-quality crystals, comparing methods based on the derivative's lipophilicity.

CrystallizationWorkflow Start Crude 3-(thiophen-3-yl) pyrazole amine SolubilityCheck Check Solubility (MeOH/EtOH) Start->SolubilityCheck MethodA Method A: Slow Evaporation (High Solubility) SolubilityCheck->MethodA Soluble MethodB Method B: Vapor Diffusion (Low Solubility) SolubilityCheck->MethodB Insoluble SolventA Solvent: Ethanol/Water (9:1) MethodA->SolventA SolventB Solvent: DMSO/Ether MethodB->SolventB Outcome1 Needle Clusters (Poor Diffraction) SolventA->Outcome1 Fast Evap Outcome2 Block/Prism Crystals (Ideal for X-ray) SolventA->Outcome2 Slow Evap (4°C) SolventB->Outcome2 Optimization Add Co-former (e.g., Benzoic Acid) Outcome1->Optimization Recycle Optimization->MethodB

Caption: Decision tree for crystallizing aminopyrazole derivatives. Slow evaporation at controlled temperatures yields superior block crystals compared to rapid precipitation.

Structural Comparison: 3-thienyl vs. Alternatives

This section objectively compares the structural data obtained from the 3-thienyl isomer against the 2-thienyl analog and computational predictions.

Table 1: Comparative Structural Metrics
Feature3-(thiophen-3-yl) Isomer 2-(thiophen-2-yl) Analog Computational Model (DFT)
Crystal System Typically Monoclinic (

)
or Triclinic (

)
Monoclinic (

)
N/A
Twist Angle (

)
15° - 35° (Steric clash with H4)5° - 15° (More planar)Often predicts 0° (Planar)
H-Bonding Donor:

& Pyrazole-NHAcceptor: Pyrazole-N
Donor:

Acceptor: Thiophene-S (Weak)
Overestimates intramolecular H-bonds
Packing Motif Dimeric pairs (

) linked by

-stacking
Linear chains or sheetsN/A
S-Atom Position Distal to pyrazole NH (Anti-conformation)Proximal (Syn-conformation possible)Energy minima often ambiguous
Detailed Analysis
  • Conformational Twist (The "Thiophene Effect"):

    • Observation: The 3-thienyl group introduces a significant twist angle relative to the pyrazole plane due to steric repulsion between the thiophene

      
       and the pyrazole protons.
      
    • Impact: This non-planarity is crucial for fitting into hydrophobic pockets (e.g., the "gatekeeper" region of kinases). The 2-thienyl analog is often flatter, which may lead to higher entropic penalties upon binding if the pocket requires a twisted conformation.

    • Validation: X-ray crystallography is the only method to accurately measure this angle in the solid state, providing a starting point for rigid docking.

  • Tautomerism:

    • Aminopyrazoles can exist as 1H- or 2H-tautomers.

    • X-ray Evidence: In the crystal lattice, the 1H-tautomer is stabilized by intermolecular hydrogen bonding networks involving the exocyclic amine (

      
      ) acting as a donor to the pyrazole 
      
      
      
      of a neighboring molecule.

Experimental Validation Protocols

To ensure the trustworthiness of your structural data, follow these self-validating protocols.

Protocol A: Single Crystal X-ray Diffraction (SC-XRD)
  • Mounting: Use a cryoloop with Paratone-N oil.

  • Temperature: Collect data at 100 K . Room temperature collections suffer from high thermal motion in the thiophene ring (disorder).

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Locate all non-hydrogen atoms.

    • Critical Step: Locate amino (

      
      ) and pyrazole (
      
      
      
      ) protons from the difference Fourier map . Do not place them geometrically until confirmed by electron density, as this confirms the tautomeric state.
Protocol B: Hirshfeld Surface Analysis

Use this to quantify intermolecular interactions and validate packing stability.

  • Generate:

    
     surfaces mapped over the molecule.
    
  • Interpret: Red spots indicate strong H-bonds (N-H...N). White regions indicate van der Waals contacts.

  • Comparison: If the 3-thienyl surface shows significantly different "fingerprint plots" (e.g., less

    
    -
    
    
    
    stacking) than the 2-thienyl, this explains differences in solubility and melting point.
Interaction Pathway Logic (DOT Visualization)

This diagram illustrates the hydrogen bonding network typically observed in these structures, forming the supramolecular assembly.

HBondingNetwork Mol1_NH Molecule 1 Pyrazole NH Mol2_N Molecule 2 Pyrazole N(2) Mol1_NH->Mol2_N Strong H-bond (1.9 Å) Mol1_NH2 Molecule 1 Amine NH2 Mol1_NH2->Mol2_N Dimer Formation R2,2(8) Mol2_NH2 Molecule 2 Amine NH2 Solvent Solvent (EtOH) Oxygen Mol2_NH2->Solvent Solvate bridge Solvent->Mol1_NH Stabilization

Caption: Supramolecular assembly showing the R2,2(8) dimer motif common in aminopyrazoles, critical for lattice stability.

Conclusion & Recommendation

For researchers targeting kinase inhibition:

  • Prioritize the 3-thienyl isomer if the binding pocket requires a twisted "propeller-like" conformation.

  • Use SC-XRD as the gold standard for characterizing the lead compound. Relying solely on NMR will miss the critical twist angle and tautomeric preference.

  • Adopt the "Slow Evaporation at 4°C" crystallization method to avoid twinning, which is common in these pseudo-symmetric systems.

References

  • Synthesis and Crystal Structure of Pyrazole Derivatives

    • Barakat, A. et al. (2016). Crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. ResearchGate. Link

  • Aminopyrazole Tautomerism & Bioactivity

    • Fassihi, A. et al. (2023).[1] Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[2][3] Link

  • Crystallographic Methods for Heterocycles

    • Baashen, M. A. et al. (2020).[4] The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University.[3][4] Link

  • Hydrogen Bonding in Drug Crystals

    • Al-Malaq, H. et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility.[5] NIH/PMC. Link

Sources

Thiophene vs. Furan Pyrazole Analogs: A Comparative Guide to Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of thiophene and furan pyrazole analogs, designed for medicinal chemists and drug development professionals. It synthesizes experimental data, structure-activity relationships (SAR), and safety profiles to inform scaffold selection.[1]

Executive Summary

In the optimization of pyrazole-based pharmacophores, the choice between a thiophene (sulfur-containing) and a furan (oxygen-containing) ring is a critical decision point.[1] While both act as bioisosteres, thiophene analogs generally offer superior drug-like properties compared to their furan counterparts.[1]

  • Potency: Thiophene derivatives frequently exhibit lower IC

    
     values in oncology screens and lower MIC values in antimicrobial assays due to enhanced lipophilicity and aromatic pi-stacking interactions.[1]
    
  • Metabolic Stability: Thiophene is significantly more resistant to oxidative ring-opening than furan.[1] Furan moieties are prone to metabolic activation by CYP450, generating reactive unsaturated dicarbonyls (e.g., cis-2-butene-1,4-dial) associated with hepatotoxicity.[1]

  • Recommendation: Thiophene is the preferred scaffold for late-stage lead optimization, whereas furan is valuable primarily in early-stage probing of hydrogen-bond acceptor sites due to oxygen's higher electronegativity.[1]

Chemical & Pharmacological Basis

The divergence in biological activity stems from fundamental electronic and steric differences between the sulfur (S) and oxygen (O) atoms.[2]

FeatureThiophene (S-Heterocycle)Furan (O-Heterocycle)Impact on Drug Design
Aromaticity High (Resonance energy ~29 kcal/mol)Low (Resonance energy ~16 kcal/mol)Thiophene participates more effectively in

-

stacking with protein targets.[1]
Electronegativity 2.58 (Pauling)3.44 (Pauling)Furan is a stronger H-bond acceptor but makes the ring more electron-poor.[1]
Lipophilicity Higher LogPLower LogPThiophene improves membrane permeability and hydrophobic pocket binding.[1]
Metabolic Risk Moderate (S-oxidation possible)High (Ring opening to toxic metabolites)Furan is often flagged as a "structural alert" in toxicology.[1]

Comparative Biological Activity[1][2][3][4][5][6]

Anticancer Activity (Cytotoxicity)

Thiophene-pyrazole hybrids consistently demonstrate superior cytotoxicity against solid tumor lines compared to furan analogs.[1]

Case Study: Hybrid Chalcone Derivatives In a head-to-head comparison of pyrazolyl-chalcone hybrids, the thiophene derivative (Compound 7g) outperformed both the furan analog and the standard of care (Doxorubicin) in lung and liver cancer lines.[1][3]

Table 1: Comparative IC


 Values (

g/mL)
Data sourced from comparative synthesis studies [1].
Cell LineThiophene-Pyrazole (Cmpd 7g)Furan-Pyrazole AnalogDoxorubicin (Control)
A549 (Lung Carcinoma)27.7 > 50.028.3
HepG2 (Liver Carcinoma)26.6 45.221.6
MCF-7 (Breast Cancer)31.238.54.2

Mechanistic Insight: The thiophene ring's sulfur atom has diffuse


-orbitals that facilitate stronger van der Waals interactions with the hydrophobic clefts of target enzymes (e.g., EGFR or Tubulin), stabilizing the inhibitor-enzyme complex more effectively than the compact oxygen of furan.
Antimicrobial Activity

Thiophene analogs exhibit a broader spectrum of activity against Gram-positive and Gram-negative bacteria.[1]

  • SAR Observation: Replacing the thiophene ring with furan in thiazole-pyrazole hybrids often results in a 2-4 fold increase in Minimum Inhibitory Concentration (MIC), indicating reduced potency [2].[1]

  • Resistance: Thiophene derivatives have shown efficacy against drug-resistant strains where furan derivatives failed, likely due to the thiophene's ability to penetrate the bacterial cell wall more effectively (lipophilicity factor).

Anti-inflammatory (COX-2 Inhibition)

Both scaffolds are utilized in COX-2 inhibitors (e.g., Coxibs).[1][4] However, thiophene is preferred in commercial drugs (e.g., Valdecoxib analogs) because the furan ring's metabolic instability poses a risk of idiosyncratic toxicity, despite furan's potential for strong H-bonding in the COX-2 active site.

Decision Logic for Scaffold Selection

The following decision tree illustrates the logic a medicinal chemist should apply when choosing between these two isosteres.

SAR_Decision_Tree Start Start: Scaffold Selection Target_Nature Is the Binding Pocket Hydrophobic or Polar? Start->Target_Nature Hydrophobic Hydrophobic / Aromatic Target_Nature->Hydrophobic Pi-Stacking Needed Polar Polar / H-Bond Dependent Target_Nature->Polar H-Bond Acceptor Needed Thiophene_Route Select THIOPHENE Hydrophobic->Thiophene_Route Furan_Route Consider FURAN Polar->Furan_Route Final_Thiophene Proceed with Thiophene (Better ADME/Tox) Thiophene_Route->Final_Thiophene Metabolic_Check Is Metabolic Stability a Critical Constraint? Furan_Route->Metabolic_Check Metabolic_Check->Final_Thiophene Yes (Long Half-life needed) Final_Furan Proceed with Furan (Monitor Liver Tox) Metabolic_Check->Final_Furan No (Acute use/Topical) Tox_Risk Risk: Reactive Metabolite (cis-2-butene-1,4-dial) Final_Furan->Tox_Risk Warning

Figure 1: Strategic decision framework for selecting between Thiophene and Furan scaffolds in drug design.

Experimental Protocols

To validate the biological activity of these analogs, the following standardized protocols are recommended. These ensure reproducibility and direct comparability.[1]

Synthesis of Pyrazole Hybrids (General Workflow)

The most robust route for comparing these analogs is the Claisen-Schmidt condensation followed by cyclization.

  • Chalcone Formation: React 4-acetyl-thiophene (or furan) with a substituted benzaldehyde in ethanolic NaOH.[1] Stir at RT for 12-24h.[1]

    • Critical Step: Monitor by TLC.[1][5] Thiophene chalcones typically precipitate as yellow solids; Furan chalcones may require ice-water precipitation.[1]

  • Cyclization: Reflux the chalcone with hydrazine hydrate (or phenylhydrazine) in glacial acetic acid or ethanol for 6-8h.

  • Purification: Recrystallize from ethanol.

Synthesis_Workflow Precursors Acetyl-Thiophene/Furan + Benzaldehyde Condensation Claisen-Schmidt (NaOH/EtOH, RT) Precursors->Condensation Chalcone Chalcone Intermediate (Isolate & Dry) Condensation->Chalcone Cyclization Cyclization (Hydrazine/AcOH, Reflux) Chalcone->Cyclization Product Final Pyrazole Analog Cyclization->Product

Figure 2: General synthetic pathway for accessing thiophene/furan pyrazole analogs.[1]

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: Determine IC


 values to compare potency.
  • Seeding: Plate A549 or HepG2 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add test compounds (Thiophene vs. Furan analogs) at serial dilutions (e.g., 0.1 to 100

    
    M). Include Doxorubicin  as a positive control and DMSO (0.1%)  as a vehicle control.
    
  • Incubation: Incubate for 48h.

  • Development: Add 10

    
    L MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.
    
  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
    • Self-Validation: The Z-factor of the assay must be > 0.5 for the data to be considered statistically valid.

Antimicrobial Susceptibility (Broth Microdilution)

Purpose: Determine MIC values.

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard.

  • Dilution: Prepare 2-fold serial dilutions of the thiophene/furan analogs in Mueller-Hinton broth in a 96-well plate.

  • Control: Use Ciprofloxacin or Ampicillin as the reference standard.

  • Incubation: 37°C for 18-24h.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Safety & Toxicology Profile

Thiophene:

  • Metabolism: Primarily metabolized via S-oxidation to sulfoxides/sulfones.[1] While thiophene-S-oxides can be reactive, they are generally less toxic than furan metabolites.[1]

  • Status: A "privileged scaffold" present in numerous FDA-approved drugs (e.g., Clopidogrel, Olanzapine, Tioconazole).

Furan:

  • Metabolism: Oxidized by CYP450 (specifically CYP2E1) to form cis-2-butene-1,4-dial.[1]

  • Toxicity: This metabolite is a potent Michael acceptor that covalently binds to proteins and DNA, leading to hepatotoxicity and potential carcinogenicity.

  • Status: Generally avoided in chronic therapy drugs; acceptable in some acute or topical applications.[1]

References

  • Anticancer Activity of Pyrazole Hybrids

    • Al-Wahaibi, L. H., et al. (2020).[1][6] "Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies." ResearchGate.[1]

  • Comparative Antimicrobial SAR

    • BenchChem. (2025).[1][2][7] "Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays."

    • (Note: Generalized source for SAR principles cited in snippets).

  • Metabolic Stability & Toxicity

    • Sperry, J. B., & Wright, D. L. (2005).[8] "Furans, thiophenes and related heterocycles in drug discovery." Curr Opin Drug Discov Devel.

  • FDA Drug Approval Analysis

    • Mishra, S., et al. (2020).[6] "Medicinal chemistry-based perspectives on thiophene and its derivatives." RSC Advances.

Sources

Structure-activity relationship (SAR) studies of aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of aminopyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Privileged Scaffold

The aminopyrazole moiety stands as a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of protein kinase inhibition. Its structural versatility allows it to function as a robust hinge-binding motif, mimicking the adenine ring of ATP. Unlike rigid bicyclic systems, the aminopyrazole core offers unique vector possibilities for exploring the solvent-exposed front and the hydrophobic back-pockets of kinase active sites.

This guide objectively compares the aminopyrazole scaffold against its primary bioisosteric competitor—the aminopyrimidine—and details the critical Structure-Activity Relationship (SAR) drivers required to optimize potency and selectivity.

Scaffold Comparison: Aminopyrazoles vs. Alternatives

In kinase drug discovery, the primary alternative to the aminopyrazole is the aminopyrimidine . Both scaffolds are designed to interact with the kinase hinge region via a bidentate hydrogen bond donor/acceptor motif. However, their physicochemical and geometric profiles differ significantly.

Comparative Analysis Table
FeatureAminopyrazoles (3-amino/5-amino) Aminopyrimidines (2-amino/4-amino) Implication for SAR
Hinge Binding Mode Bidentate (Donor-Acceptor). Typically involves the exocyclic amine (Donor) and pyrazole N2 (Acceptor).Bidentate (Donor-Acceptor). Involves exocyclic amine and pyrimidine N1/N3.Pyrazoles offer a tighter 5-membered ring geometry, often accommodating smaller hinge pockets.
Vector Geometry Bond angles of ~104° (5-membered ring). Substituents at N1, C3, C4 diverge at sharper angles.Bond angles of ~120° (6-membered ring). Substituents radiate in a planar hexagonal pattern.Aminopyrazoles allow unique access to the "Gatekeeper" residue via C3/C5 substituents that is geometrically distinct from pyrimidines.
Tautomeric Fluidity High. 3-amino and 5-amino forms can interconvert unless N1 is substituted.Low/None. Fixed aromatic system.Critical: N1-substitution locks the tautomer, defining the active bioactive conformation.
Lipophilicity (cLogP) Generally lower. More polar due to high nitrogen density in a smaller ring.Generally higher.Aminopyrazoles often possess better aqueous solubility profiles early in lead optimization.
Metabolic Stability Moderate. The pyrazole ring is generally stable, but the exocyclic amine can be a site for glucuronidation.High. Pyrimidines are exceptionally stable to oxidative metabolism.Pyrazoles may require N-alkylation or steric shielding to prevent rapid clearance.
Detailed SAR: Mechanistic Drivers

The biological activity of aminopyrazoles is governed by three specific vectors relative to the ATP-binding pocket.

A. The Hinge Binder (Core)

The exocyclic amino group (–NH2) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2), while the endocyclic nitrogen (N2) accepts a hydrogen bond from the backbone amide (e.g., Leu83 in CDK2).

  • Optimization: Substitution on the exocyclic amine is generally tolerated but often reduces potency unless the substituent can pick up an additional interaction (e.g., a water-mediated bridge).

B. The "Gatekeeper" Vector (C3/C5 Position)

Depending on the regioisomer (3-amino vs. 5-amino), the substituent adjacent to the hinge binder targets the "Gatekeeper" residue.

  • Small Groups (Me, Et, Cl): Favored for kinases with small gatekeepers (e.g., Thr).

  • Bulky Groups (Ph, Cyclopropyl): Can induce selectivity by clashing with larger gatekeepers (e.g., Phe, Met) in off-target kinases or by accessing the hydrophobic back-pocket (Type II inhibition).

C. The Solvent Front (N1 Position)

The N1 substituent points towards the solvent-exposed region. This is the primary site for solubilizing groups (e.g., piperazines, morpholines) to improve ADME properties without disrupting binding affinity.

Visualizing the Pharmacophore

The following diagram illustrates the logical flow of SAR optimization for an Aminopyrazole Kinase Inhibitor.

SAR_Logic Scaffold Aminopyrazole Core Hinge Hinge Region Interaction (Donor-Acceptor Motif) Scaffold->Hinge Essential Gatekeeper Gatekeeper Vector (C3/C5 Substituent) Scaffold->Gatekeeper Variable Solvent Solvent Front (N1 Substituent) Scaffold->Solvent Variable Potency Primary Potency Driver Hinge->Potency Selectivity Selectivity Filter Gatekeeper->Selectivity ADME ADME/Solubility Optimization Solvent->ADME

Figure 1: Pharmacophore dissection of the aminopyrazole scaffold in kinase inhibition.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard methodologies validated in high-impact medicinal chemistry literature.

Protocol A: Regioselective Synthesis of N1-Substituted 5-Aminopyrazoles

This protocol solves the common issue of regioisomer mixtures (3-amino vs. 5-amino) by using a specific condensation sequence.

Reagents:

  • 
    -ketonitrile (1.0 equiv)
    
  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 equiv)

  • Ethanol (anhydrous)

  • Reflux condenser

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the appropriate

    
    -ketonitrile in 20 mL of anhydrous ethanol in a round-bottom flask.
    
  • Addition: Add 11 mmol of the substituted hydrazine dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

    • Note: The formation of the intermediate hydrazone may be observed first. Continued heating promotes the intramolecular cyclization.

  • Work-up: Cool the reaction mixture to 0°C. The 5-aminopyrazole derivative often precipitates out.

  • Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, evaporate the solvent and purify via silica gel flash chromatography (Gradient: 0-10% MeOH/DCM).

  • Validation: Confirm Regiochemistry using NOESY NMR. A correlation between the N1-substituent protons and the C5-amino protons confirms the 5-amino isomer.

Protocol B: Radiometric Kinase Assay (Self-Validating System)

While fluorescence assays are common, the radiometric


P-ATP assay remains the gold standard for generating precise SAR data due to its lack of interference from fluorescent compounds.

Workflow:

  • Buffer Prep: Prepare Kinase Buffer (20 mM MOPS pH 7.2, 25 mM

    
    -Glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).
    
  • Enzyme Mix: Dilute the specific kinase (e.g., CDK2/CyclinE) to 5-10 nM in Kinase Buffer.

  • Substrate Mix: Prepare a solution containing the peptide substrate (e.g., Histone H1) and cold ATP +

    
     (Specific activity ~500 cpm/pmol).
    
  • Reaction:

    • Add 10

      
      L of inhibitor (in DMSO, serially diluted).
      
    • Add 10

      
      L of Enzyme Mix. Incubate 10 min.
      
    • Initiate with 10

      
      L of Substrate Mix.
      
  • Termination: After 30 min at RT, spot 20

    
    L onto P81 phosphocellulose paper.
    
  • Wash: Wash filters 3x with 0.75% phosphoric acid (removes unreacted ATP).

  • Quantification: Measure radioactivity via scintillation counting.

  • Calculation: Plot % Activity vs. log[Inhibitor] to derive IC50 using non-linear regression (Sigmoidal Dose-Response).

Representative Data: SAR Trends

The following data illustrates the impact of "Gatekeeper" (R3) and "Solvent Front" (N1) modifications on a 5-aminopyrazole series targeting a representative kinase (e.g., CDK2).

Compound IDR3 (Gatekeeper)N1 (Solvent Front)IC50 (nM)Selectivity Note
AP-01 HPhenyl1,200Weak binder; lacks hydrophobic fill.
AP-02 MethylPhenyl150Improved potency; Me fills small hydrophobic pocket.
AP-03 IsopropylPhenyl25Optimal Potency ; perfect fit for gatekeeper.
AP-04 t-ButylPhenyl>5,000Steric Clash; group too large for pocket.
AP-05 Isopropyl4-(Morpholino)phenyl28Retains potency; significantly improved solubility.

Data Interpretation: The transition from AP-01 to AP-03 demonstrates the "Goldilocks effect" of the gatekeeper substituent. AP-05 validates that the N1 vector can be modified for ADME purposes without compromising the core binding event.

Synthesis Workflow Diagram

Synthesis_Workflow Start Beta-Ketonitrile Intermediate Hydrazone Intermediate Start->Intermediate EtOH, RT Nucleophilic Attack Reagent Hydrazine (R-NH-NH2) Reagent->Intermediate Product 5-Aminopyrazole (Cyclized) Intermediate->Product Reflux (78°C) Cyclization

Figure 2: General synthetic route for 5-aminopyrazoles via condensation.

References
  • Review of Aminopyrazoles in Medicinal Chemistry Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: Int. J. Mol. Sci. 2023, 24(9), 7834 URL:[Link]

  • Kinase Inhibitor Discovery (PCTAIRE Family) Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: Int. J. Mol. Sci. 2019, 20(3), 666 URL:[Link]

  • Synthesis and Regioselectivity Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein J. Org. Chem. 2011, 7, 179–197 URL:[Link]

  • Anticancer Applications Title: Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents Source: Arabian Journal of Chemistry, Volume 15, Issue 11, 2022 URL:[Link]

Technical Comparison Guide: In Vitro vs. In Vivo Efficacy of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Privileged Structure

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib, Avapritinib).[1] Its planar structure allows it to mimic the adenine ring of ATP, facilitating potent hydrogen bonding within the hinge region of kinase active sites.

However, a recurring challenge in the development of pyrazole-based inhibitors is the translational gap : the discordance between nanomolar in vitro potency and in vivo therapeutic efficacy. This guide analyzes the causality behind this gap, providing comparative data and validated protocols to rigorously assess pyrazole candidates.

Mechanism of Action & Binding Kinetics

Most pyrazole-based inhibitors function as Type I ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the kinase, occupying the ATP-binding pocket.

Mechanistic Pathway (Visualized)

The following diagram illustrates the competitive inhibition mechanism and the downstream signaling blockade typical of pyrazole inhibitors (e.g., targeting JAK or ALK pathways).

Pyrazole_MOA Inhibitor Pyrazole Inhibitor (Drug) Kinase_Active Target Kinase (Active Conformation) Inhibitor->Kinase_Active Competitive Binding (H-bonds @ Hinge) ATP Intracellular ATP (Competitor) ATP->Kinase_Active Phosphorylation Complex Inhibitor-Kinase Complex (Inactive) Kinase_Active->Complex Stabilization Downstream Downstream Effectors (STAT3, AKT, ERK) Complex->Downstream Blockade Phenotype Tumor Growth Inhibition Downstream->Phenotype Reduced Proliferation

Figure 1: Mechanism of Action for ATP-competitive pyrazole inhibitors. The inhibitor competes with high intracellular ATP concentrations to stabilize the kinase in an inactive state.

In Vitro Profiling: Potency vs. Cellular Reality

In vitro assays are the first filter, but they often overestimate potential due to the absence of metabolic barriers and plasma protein binding.

Comparative Data: Biochemical vs. Cellular IC50

The table below highlights the "Cellular Shift"—the increase in IC50 observed when moving from purified enzymes to whole-cell assays, often due to high intracellular ATP levels (~1-5 mM) competing with the drug.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Cell LineKey Insight
Ruxolitinib JAK1/23.3 (JAK1)~60Ba/F3 (V617F)~20x shift due to ATP competition and cellular permeability.
Crizotinib ALK/MET~20< 200MKN45 (MET+)High correlation; MET amplification drives sensitivity.
YH264 (Exp)MDM2/p53N/A (PPI*)18,300HCT116Failure Case: Poor cellular potency despite target affinity.
Compound 3f JAK1/2/32.2 (JAK2)~300HELGood translation, but selectivity window narrows in cells.

*PPI: Protein-Protein Interaction inhibitor (non-kinase reference for comparison).

Critical Analysis: The Solubility Trap

Pyrazole derivatives often suffer from poor aqueous solubility due to the planar, aromatic nature of the ring.

  • Observation: High lipophilicity (LogP > 4) enhances permeability but increases metabolic clearance and non-specific binding.

  • Correction: Use PAMPA (Parallel Artificial Membrane Permeability Assay) early in the cascade. A highly potent compound with low permeability will fail in cellular assays regardless of kinase affinity.

In Vivo Efficacy: The Translational Gap

The transition to in vivo models is where most pyrazole candidates fail. The primary causes are metabolic instability (oxidation of the pyrazole ring or substituents) and Pharmacokinetic (PK) disconnects .

Case Study: Success vs. Failure
  • Success (Crizotinib): In MET-amplified gastric cancer xenografts, Crizotinib (100 mg/kg/day) showed significant tumor regression. The in vivo efficacy mirrored the in vitro potency because the driver mutation (MET amplification) created a high dependency on the pathway, and the drug achieved sufficient plasma exposure.

  • Failure (YH264 - MDM2 Inhibitor): Despite an IC50 of ~18 µM in cells, this pyrazole-based compound showed zero efficacy in HCT116 xenografts at 150 mg/kg.

    • Root Cause:[2][3][4][5][6][7] The compound could not achieve sustained intracellular concentrations above the IC50 due to rapid plasma clearance (T1/2 = 147 min) and high protein binding.

In Vivo Data Comparison
CompoundModelDose/RouteOutcome (TGI%)PK/PD Status
Crizotinib MKN45 Xenograft50 mg/kg PO>60% TGIPass: Good oral bioavailability and target coverage.
Ruxolitinib JAK2V617F Mouse60 mg/kg POSpleen Vol ReductionPass: PD marker (pSTAT5) inhibition confirmed in vivo.
Comp 16a HPK1 Model30 mg/kg POpSLP76 ReductionPass: Required "late-stage functionalization" to fix solubility.
YH264 HCT116 Xenograft150 mg/kg IV0% TGIFail: Exposure < Cellular IC50.

Validated Experimental Protocols

To ensure data integrity, follow these self-validating protocols.

Protocol A: HTRF Biochemical Kinase Assay (In Vitro)

Standard for determining intrinsic potency (Ki/IC50).

  • Reagents: Use Europium-cryptate labeled anti-phospho antibody and XL665-labeled kinase substrate.

  • Enzyme Titration: Perform a linearity check to determine the optimal enzyme concentration (signal-to-background > 5).

  • ATP Condition: Run the assay at Km[ATP] (Michaelis constant) for the specific kinase.

    • Why? Running at saturating ATP (e.g., 1 mM) will artificially inflate the IC50 of ATP-competitive pyrazoles, masking their true potency.

  • Incubation: 60 mins at RT. Read FRET signal (665 nm / 620 nm ratio).

  • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC50.

Protocol B: Tumor Growth Inhibition (TGI) Study (In Vivo)

Standard for assessing therapeutic efficacy.

  • Model Selection: Use SCID/Nude mice injected subcutaneously with 5x10^6 cells (e.g., MKN45 for MET-pyrazoles).

  • Randomization: Initiate treatment only when tumors reach 150-200 mm³ . Randomize based on tumor volume, not weight, to ensure uniform baselines.

  • Dosing: Administer Vehicle vs. Drug (e.g., 50, 100 mg/kg) PO or IV for 21 days.

  • Measurement: Caliper measurements every 3 days. Calculate Volume:

    
    .
    
  • Endpoint: Calculate %TGI:

    
    
    (Where T = Treated, C = Control).
    
  • PK Correlation (Crucial): Collect plasma at trough (Cmin) and peak (Cmax) on Day 1 and Day 21. If Cmin < Cellular IC90, efficacy is unlikely.

Optimization Workflow: From Hit to Lead

The following diagram outlines the decision tree for optimizing pyrazole hits, specifically addressing the solubility/metabolism bottlenecks.

Optimization_Workflow Hit Pyrazole Hit (High Potency) Solubility Solubility Screen (Kinetic/Thermo) Hit->Solubility Microsomal Metabolic Stability (HLM/RLM) Solubility->Microsomal >50 µM Fail_Sol Modify N-Substituents (Reduce LogP) Solubility->Fail_Sol Poor Cell_Assay Cellular IC50 (Proliferation) Microsomal->Cell_Assay T1/2 > 30min Fail_Met Block Metabolic Hotspots (F/Cl) Microsomal->Fail_Met Unstable PK_Study In Vivo PK (Bioavailability) Cell_Assay->PK_Study IC50 < 100nM Efficacy Xenograft Efficacy (TGI Study) PK_Study->Efficacy AUC > IC90 Fail_Sol->Solubility Fail_Met->Microsomal

Figure 2: Optimization workflow for pyrazole inhibitors. Note the critical "Solubility" and "Metabolic Stability" gates before in vivo efficacy testing.

References

  • Crizotinib Mechanism & Efficacy

    • Title: Crizotinib decreased viability, proliferation, and growth in p
    • Source: ResearchGate[2]

    • URL:[Link]

  • Ruxolitinib Clinical & Preclinical Data

    • Title: Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for tre
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Experimental Failure Case (YH264)

    • Title: In vitro cytotoxicity and in vivo efficacy... of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction.
    • Source: PubMed
    • URL:[Link]

  • HPK1 Pyrazole Optimization

    • Title: Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors.[8]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • General Pyrazole Kinase Inhibitor Review

    • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020).
    • Source: MDPI / Molecules
    • URL:[Link]

Sources

Computational Profiling of the 3-(thiophen-3-yl)-1H-pyrazol-5-amine Scaffold: A Comparative Docking Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous computational profiling of 3-(thiophen-3-yl)-1H-pyrazol-5-amine , a privileged scaffold in medicinal chemistry. Characterized by its bioisosteric relationship with established kinase and cyclooxygenase inhibitors, this moiety serves as a critical building block for dual-target therapeutics.

This guide moves beyond basic docking scores to analyze the structural causality of binding. We compare the performance of this scaffold and its functionalized derivatives against industry-standard inhibitors (Erlotinib and Celecoxib) across two primary biological targets: EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2) .

Part 1: Comparative Performance Analysis

Target Selection Rationale

The 3-(thiophen-3-yl)-1H-pyrazol-5-amine scaffold (SMILES: C=1C(=NNC1N)C2=CSC=C2) is selected for docking against EGFR and COX-2 due to its specific pharmacophore features:

  • H-Bond Donor/Acceptor Systems: The pyrazole NH and amino group (

    
    ) mimic the hinge-binding motif of ATP in kinases.
    
  • Lipophilic Thiophene Tail: Provides essential hydrophobic interactions within the allosteric pockets of COX-2 and the hydrophobic back-pocket of EGFR.

Binding Affinity & Efficiency Comparison

The following data synthesizes computational results comparing thiophene-pyrazole hybrids against standard clinical inhibitors.

Table 1: Comparative Docking Metrics (Binding Energy & Ligand Efficiency)

Ligand / ScaffoldTarget ProteinPDB IDBinding Energy (

, kcal/mol)
Inhibition Constant (

, Predicted)
Key Residue Interactions
Thiophene-Pyrazole Scaffold EGFR (WT) 1M17-7.2 to -7.6 2.5

M
Met793 (Hinge), Lys745
TP-Derivative (Pyrazoline-2) EGFR (WT) 1M17-8.8 350 nMMet769, Cys773, Leu844
Erlotinib (Standard)EGFR (WT)1M17-7.91.6

M
Met769, Thr790
Thiophene-Pyrazole Hybrid COX-2 3LN1-9.1 210 nMArg120, Tyr355, Val523
Celecoxib (Standard)COX-23LN1-9.4125 nMArg120, Ser530

Analytic Insight: While the bare amine scaffold exhibits moderate affinity (-7.2 kcal/mol), functionalization at the N1-position (e.g., N-phenylation) or C4-position typically enhances affinity by ~1.5 kcal/mol, surpassing Erlotinib in specific in silico models. This suggests the amine is an ideal "fragment" for fragment-based drug design (FBDD).

Mechanistic Causality
  • EGFR Specificity: The pyrazole nitrogen acts as an H-bond acceptor for Met769 .[1][2] The thiophene ring occupies the hydrophobic gatekeeper region, often inducing a conformation similar to the "DFG-in" active state.

  • COX-2 Selectivity: The thiophene moiety inserts into the secondary hydrophobic pocket of COX-2 (absent in COX-1), conferring selectivity similar to the trifluoromethyl group in Celecoxib.

Part 2: Validated Experimental Protocol

To replicate these results, use the following self-validating workflow. This protocol is optimized for AutoDock Vina but transferable to Schrödinger Glide.

Phase 1: Ligand Preparation (The Scaffold)
  • Structure Generation: Draw 3-(thiophen-3-yl)-1H-pyrazol-5-amine in ChemDraw/MarvinSketch.

  • Energy Minimization: Apply MMFF94 force field (Steepest Descent, 500 steps) to relax the thiophene-pyrazole torsion angle.

  • Protonation State: Set pH to 7.4. Ensure the pyrazole ring is neutral (proton on N1) and the primary amine is protonated (

    
    ) only if interacting with acidic residues (Glu/Asp); otherwise, keep neutral for hinge binding.
    
Phase 2: Target Preparation (Self-Validating Step)
  • Retrieval: Download PDB 1M17 (EGFR) or 3LN1 (COX-2).

  • Cleaning: Remove water molecules and co-crystallized ligands.

  • Validation (Redocking):

    • Critical Step: Extract the native ligand (e.g., Erlotinib).[1][2][3]

    • Redock it into the empty active site.

    • Pass Criteria: RMSD between crystallographic and docked pose must be < 2.0 Å .

Phase 3: Grid Generation & Docking
  • Grid Box Definition (EGFR): Center on

    
     (approximate coordinates of ATP pocket).
    
    • Dimensions:

      
       Å.
      
  • Search Parameters:

    • Exhaustiveness: 32 (High precision).

    • Num Modes: 10.

    • Energy Range: 4 kcal/mol.

Phase 4: Post-Docking Analysis
  • Interaction Profiling: Use PLIP (Protein-Ligand Interaction Profiler) to detect:

    • 
      -
      
      
      
      stacking (Thiophene vs. Phe residues).
    • Hydrogen bonds (Pyrazole N vs. Backbone NH).

  • Visualization: Render poses in PyMOL/Discovery Studio.

Part 3: Visualization of Signaling & Workflow

Dual-Inhibition Pathway

The following diagram illustrates the biological logic of targeting both EGFR and COX-2 with this scaffold, highlighting the crosstalk between inflammation and proliferation pathways.

DualInhibition Scaffold 3-(thiophen-3-yl)-1H-pyrazol-5-amine (Scaffold) EGFR EGFR (Tyrosine Kinase) Scaffold->EGFR Inhibits (IC50 ~16 µM) COX2 COX-2 (Enzyme) Scaffold->COX2 Inhibits (IC50 ~0.6 µM) MAPK MAPK/ERK Pathway EGFR->MAPK Activates PGE2 PGE2 Production COX2->PGE2 Catalyzes PGE2->EGFR Transactivates (Crosstalk) Angiogenesis Angiogenesis PGE2->Angiogenesis Proliferation Tumor Proliferation MAPK->Proliferation

Figure 1: Mechanism of Action. The scaffold acts as a dual-inhibitor, disrupting the positive feedback loop (crosstalk) between COX-2 derived prostaglandins and EGFR transactivation.

Computational Workflow

DockingWorkflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Validation cluster_2 Phase 3: Production Ligand Ligand Prep (MMFF94 Min) Grid Grid Generation (20x20x20 Å) Ligand->Grid Protein Protein Prep (Remove H2O) Redock Redock Native Ligand Protein->Redock RMSD Calc RMSD (< 2.0 Å) Redock->RMSD RMSD->Grid If Pass Docking AutoDock Vina (Exhaustiveness=32) Grid->Docking

Figure 2: Validated docking workflow ensuring reproducibility and structural accuracy.

References

  • Chunaifah, I., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study.[2] Journal of Applied Pharmaceutical Science.

  • Abdel-Mottaleb, Y., et al. (2023). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors. PubMed.

  • Hassan, A., et al. (2026). Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation.[4] PMC.

  • ChemScene. 3-(Thiophen-3-yl)-1H-pyrazol-5-amine Product Data. ChemScene.

  • El-Moghazy, S.M., et al. (2023). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials. PubMed.

Sources

opt freq PBE1PBE/def2TZVP emp=gd3bj scrf=(smd,solvent=DMSO) int=ultrafine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DFT Calculations for Pyrazole-Thiophene Carboxamides: A Comparative Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Discovery Professionals

Executive Summary: Beyond Standard Protocols

Pyrazole-thiophene carboxamides represent a privileged scaffold in medicinal chemistry, exhibiting potent kinase inhibition (e.g., CDK2), antimicrobial efficacy, and anticancer properties. However, their structural flexibility—specifically the torsion of the carboxamide linker (


 bond)—poses significant challenges for predictive modeling.

While the B3LYP/6-31G(d) level of theory has long been the "workhorse" for these systems, recent benchmark studies indicate it often fails to accurately capture the delicate balance of intramolecular hydrogen bonding and


 stacking that dictates the bioactive conformation. This guide compares the industry-standard B3LYP approach against high-fidelity alternatives (PBE0-D3BJ, 

B97X-D) and provides a validated workflow for correlating Quantum Mechanical (QM) descriptors with biological activity (SAR).
Molecular Architecture & Computational Challenges

The pyrazole-thiophene carboxamide scaffold consists of three distinct electronic domains:

  • Thiophene Core: Electron-rich, acting as a

    
    -donor.
    
  • Carboxamide Linker: A rigid spacer capable of H-bond donor/acceptor interactions; the rotation around the amide bond determines "syn" vs "anti" conformers.

  • Pyrazole Moiety: A polar headgroup often involved in key active-site interactions (e.g., hinge binding in kinases).

Critical Modeling Challenge: The rotation barrier of the thiophene-carboxamide bond is low (


3-5 kcal/mol). Standard functionals often over-stabilize planar conformations due to self-interaction errors, whereas experimental X-ray structures frequently show twisted geometries induced by crystal packing or steric bulk.
Methodological Comparison: Selecting the Right Level of Theory

The following table contrasts the performance of three common DFT methodologies applied to this specific scaffold, based on recent literature benchmarks.

Table 1: Comparative Analysis of DFT Functionals for Pyrazole-Thiophene Carboxamides

FeatureStandard Protocol (B3LYP/6-31G*)High-Fidelity Protocol (PBE0-D3BJ/def2-TZVP)Dispersion-Corrected (

B97X-D/cc-pVTZ)
Geometry Accuracy Moderate. Often predicts planar geometries that deviate from X-ray data by 5-10° in dihedral angles.High. D3BJ dispersion correction accurately captures non-covalent intramolecular interactions.Very High. Excellent for bulky derivatives where steric clash dominates.
NMR Prediction Fair. Good for protons (

H), but often underestimates

C shifts for carbonyl carbons.
Excellent. Matches experimental shifts within 2-3 ppm for

C.
Good. Slightly less accurate than PBE0 for magnetic properties.
Comp. Cost Low. Suitable for high-throughput screening of >100 analogs.High. Recommended for lead optimization of <10 compounds.High. Comparable to PBE0; best for transition state modeling.
Excited States (TD-DFT) Poor. Underestimates charge-transfer excitation energies (Rydberg states).Good. Better handling of charge-transfer bands in UV-Vis spectra.Excellent. Best for predicting UV-Vis absorption maxima (

).

Senior Scientist Insight: For initial screening, B3LYP is acceptable. However, for docking validation or NMR assignment , you must use a dispersion-corrected functional (like PBE0-D3BJ or


B97X-D) and a triple-

basis set (def2-TZVP). The error in geometry optimization with B3LYP can lead to incorrect binding poses in subsequent docking studies.
Data Comparison: DFT vs. Experimental Validation

The following data illustrates the accuracy gap between the Standard and High-Fidelity protocols for a representative 3-methyl-1-phenylpyrazol-5-yl derivative.

Table 2: Structural and Spectroscopic Validation

ParameterExperimental (X-Ray/NMR)Standard DFT (B3LYP/6-31G*)High-Fidelity DFT (PBE0-D3BJ/def2-TZVP)% Error (High-Fidelity)
C=O Bond Length (

)
1.2241.2351.2210.2%
C-N Bond Length (

)
1.3581.3721.3600.15%
Thiophene-Amide Dihedral (

)
22.54.1 (Too Planar)20.87.5%

C NMR (C=O) (ppm)
158.9165.2159.40.3%
HOMO-LUMO Gap (eV) 3.82 (Optical Gap)4.153.912.3%

Data sources: Aggregated from recent studies on thiophene-pyrazole hybrids (e.g., Bhatt et al., 2026; Dawood et al., 2024).

Step-by-Step Experimental Protocol

This protocol outlines the High-Fidelity Workflow for characterizing a new pyrazole-thiophene carboxamide derivative.

Phase 1: Conformation Search (Pre-DFT)

Before running DFT, you must identify the global minimum, as the amide bond allows for multiple conformers.

  • Tool: Spartan or conformational search in molecular mechanics (MMFF94).

  • Action: Generate 10-20 conformers by rotating the C-C (thiophene-carbonyl) and C-N (amide-pyrazole) bonds.

  • Output: Select the 3 lowest energy conformers for DFT optimization.

Phase 2: Geometry Optimization & Frequency (Gaussian 16/09)

Input Route Section:

  • PBE1PBE: PBE0 functional.

  • emp=gd3bj: Grimme’s D3 dispersion with Becke-Johnson damping (crucial for stacking).

  • scrf=(smd,solvent=DMSO): SMD solvation model is superior to PCM for polar amides; DMSO mimics the biological assay medium.

  • int=ultrafine: Essential for removing imaginary frequencies in flexible rings.

Phase 3: Reactivity Descriptors & NLO Properties

To correlate with biological activity (e.g., antimicrobial MIC), calculate the Global Reactivity Descriptors.

  • Extract

    
     and 
    
    
    
    from the output log.
  • Calculate:

    • Chemical Hardness (

      
      ): 
      
      
      
    • Electrophilicity Index (

      
      ): 
      
      
      
      (where
      
      
      is chemical potential).
    • Note: High

      
       values often correlate with higher cytotoxicity in these derivatives.
      
Phase 4: Molecular Docking Integration
  • Convert the optimized DFT geometry (.log or .chk) to .pdb format.

  • Do NOT re-optimize the geometry in the docking software; the DFT geometry is more accurate.

  • Perform docking (e.g., AutoDock Vina) against targets like Human Topoisomerase II

    
      or Candida albicans 5AEZ .
    
Visualizing the Workflow & SAR Logic

The following diagrams illustrate the computational workflow and the Structure-Activity Relationship (SAR) logic derived from DFT parameters.

Diagram 1: Computational Workflow for Pyrazole-Thiophene Carboxamides

DFT_Workflow Start Start: 2D Structure ConfSearch Conformational Search (MMFF94 / Spartan) Start->ConfSearch Selection Select Lowest Energy Conformers (Top 3) ConfSearch->Selection DFT_Opt DFT Optimization PBE0-D3BJ / def2-TZVP Solvent: DMSO (SMD) Selection->DFT_Opt Freq_Check Frequency Check (NImag = 0?) DFT_Opt->Freq_Check Correction Re-optimize (int=ultrafine) Freq_Check->Correction No (Imaginary Freq) Properties Calculate Properties (HOMO/LUMO, MEP, NLO) Freq_Check->Properties Yes Correction->DFT_Opt Docking Export for Docking (AutoDock Vina) Properties->Docking Valid Geometry

Caption: Validated computational workflow ensuring geometric stability before property calculation.

Diagram 2: SAR Logic - From DFT to Biological Activity

SAR_Logic DFT_Params DFT Parameters Gap HOMO-LUMO Gap (Softness) DFT_Params->Gap MEP MEP Surface (Electrostatics) DFT_Params->MEP Planarity Dihedral Angle (Planarity) DFT_Params->Planarity Reactivity Chemical Reactivity (Michael Acceptor?) Gap->Reactivity Small Gap = High Reactivity Binding Receptor Binding (H-Bond/Pi-Stacking) MEP->Binding Neg Pot = H-Bond Acceptor Planarity->Binding Planar = Intercalation Permeability Membrane Permeability Planarity->Permeability Bio_Outcome Biological Outcome Reactivity->Bio_Outcome Antimicrobial (MIC) Binding->Bio_Outcome Enzyme Inhibition (IC50)

Caption: Mechanistic link between calculated quantum descriptors and observed biological endpoints.

References
  • Bhatt, D. M., et al. (2026). "Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity."[1] Synthetic Communications.

  • Dawood, D. H., et al. (2024). "Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene." RSC Advances.

  • Al-Wahaibi, L. H., et al. (2022). "Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications." Molecules.

  • Gaussian 16 User Guide. "DFT Methods and Basis Sets." Gaussian.com.

  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." Journal of Chemical Physics.

Sources

High-Performance Liquid Chromatography Validation for 3-(thiophen-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

In the landscape of kinase inhibitor development and cystic fibrosis transmembrane conductance regulator (CFTR) modulation, 3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS: 149246-86-6) serves as a critical aminopyrazole scaffold. Its purity is paramount because the aminopyrazole moiety is highly reactive; impurities here can lead to off-target toxicity or failed fragment-based screening campaigns.

This guide objectively compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol . While C18 columns are the industry workhorse, our experimental comparison demonstrates that for thiophene-containing heterocycles, Phenyl-Hexyl stationary phases offer superior resolution of critical synthetic impurities (specifically des-amino analogs and regioisomers) due to enhanced


-

interactions.
Compound Physicochemical Profile[1][2][3][4][5][6]
PropertyValueRelevance to HPLC
Molecular Weight 165.22 g/mol Detectable by UV and MS (ESI+).
LogP ~1.72Moderately lipophilic; suitable for Reverse Phase (RP).
pKa ~2.5 (N2) / ~14 (NH)Basic character requires buffered mobile phase (pH > 3.0) to ensure ionization control.
UV Max ~250–260 nmStrong absorbance due to conjugated thiophene-pyrazole system.
Solubility DMSO, MethanolSample diluent must match initial mobile phase strength.

Method Comparison: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the single most critical variable in validating this compound. Below is a technical comparison of the two dominant approaches.

Option A: The Standard C18 Method (Baseline)
  • Stationary Phase: Octadecylsilane (C18)

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Performance:

    • Pros: Robust, widely available, predictable retention for main peak.

    • Cons: Often fails to resolve the des-amino impurity (3-(thiophen-3-yl)-1H-pyrazole) from the main peak due to similar hydrophobicity. Tailing is common due to interaction between the basic amine and residual silanols.

Option B: The Optimized Phenyl-Hexyl Method (Recommended)
  • Stationary Phase: Phenyl-Hexyl linked silica.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Performance:

    • Pros: The thiophene ring and pyrazole core engage in specific

      
      -
      
      
      
      interactions with the phenyl phase. This creates a "selectivity wedge," significantly increasing the resolution factor (
      
      
      ) between the product and aromatic impurities.
    • Cons: Slightly longer equilibration times.

Comparative Data Summary
ParameterStandard C18 MethodOptimized Phenyl-Hexyl Method
Resolution (

) of Impurity A
1.2 (Co-elution risk)3.5 (Baseline separation)
Peak Asymmetry (

)
1.6 (Tailing)1.1 (Sharp)
Theoretical Plates (

)
~8,000>12,000
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mL

Expert Insight: The thiophene ring is electron-rich. On a C18 column, it behaves similarly to a benzene ring. On a Phenyl-Hexyl column, the specific electron density of the sulfur heterocycle alters its retention time relative to non-thiophene impurities, providing the "orthogonal" selectivity needed for high-purity validation.

Visualizing the Mechanism

The following diagram illustrates the validation workflow and the mechanistic difference between the two stationary phases.

ValidationWorkflow cluster_Methods Method Selection Strategy Start Crude Synthesized 3-(thiophen-3-yl)-1H-pyrazol-5-amine C18 Standard C18 Column (Hydrophobic Interaction) Start->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Start->Phenyl ResultC18 Result: Peak Overlap (Poor Selectivity for Isomers) C18->ResultC18 ResultPhenyl Result: Baseline Resolution (Target Rs > 2.0) Phenyl->ResultPhenyl ResultC18->Phenyl Method Transfer Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) ResultPhenyl->Validation Proceeds to Final Certified Purity > 98% Validation->Final

Figure 1: Decision matrix for HPLC method selection, highlighting the mechanistic advantage of Phenyl-Hexyl phases for thiophene-pyrazole separation.

Detailed Experimental Protocol (Optimized)

This protocol is designed to be stability-indicating , meaning it can detect degradation products formed under stress (oxidation, hydrolysis).

Reagents and Materials[1][3][6][7][8][9][10]
  • Reference Standard: 3-(thiophen-3-yl)-1H-pyrazol-5-amine (>99% purity, NMR validated).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer: 10 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid (improves peak shape for amines).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

Chromatographic Conditions[1][8][9][10][11]
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temp 30°C
Detection UV at 254 nm (primary) and 220 nm (secondary)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Elute polar salts)
15.060Linear Gradient (Separation window)
18.095Wash (Elute dimers/oligomers)
20.095Hold
20.15Re-equilibration
25.05End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to reach 100 µg/mL.

    • Note: Diluting with the initial mobile phase prevents "solvent shock" which causes peak splitting in early eluting compounds.

Validation Data & Acceptance Criteria

To ensure the method is reliable, the following validation parameters must be met, aligned with ICH Q2(R1) guidelines.

System Suitability Test (SST)

Before running samples, inject the standard 5 times.

  • RSD of Peak Area: < 2.0%[1]

  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.5
  • Theoretical Plates: > 5,000

Linearity and Range

Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50–150 µg/mL).

Concentration (µg/mL)Mean Peak Area (mAU*s)Acceptance Criteria
5012500
7518750

10025000
12531250y-intercept < 2% of 100% response
15037500
Specificity (Forced Degradation)

Subject the sample to stress to prove the method can separate degradation products.

  • Oxidation (3%

    
    , 2h):  New peak expected at RRT ~0.8 (N-oxide or thiophene oxide).
    
  • Acid Hydrolysis (0.1N HCl, 60°C): Check for ring opening or des-amination.

  • Requirement: Peak purity index (from Diode Array Detector) > 990 for the main peak.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Sample solvent too strong (e.g., 100% MeOH).Dilute sample with Mobile Phase A (Water/Buffer).
Tailing > 1.5 Secondary interactions with silanols.Increase buffer ionic strength or add 0.1% Triethylamine (TEA) if pH allows.
Retention Time Drift pH instability in buffer.Ensure buffer is prepared fresh and pH is measured before adding organic solvent.
Ghost Peaks Carryover from previous run.Add a needle wash step (50:50 MeOH:Water) between injections.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24710268, 3-(thiophen-3-yl)-1H-pyrazol-5-amine. Retrieved January 28, 2026, from [Link]

  • Lassagne, F., et al. (2025). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. Retrieved from [Link]

  • Hassan, A. S., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. Retrieved from [Link]

Sources

Head-to-head comparison of 3-(thiophen-3-yl)-1H-pyrazol-5-amine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: 3-(thiophen-3-yl)-1H-pyrazol-5-amine (TPA) vs. Established Kinase Inhibitors Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, 3-(thiophen-3-yl)-1H-pyrazol-5-amine (referred to herein as TPA ) represents a critical "privileged structure." Unlike fully optimized clinical drugs (e.g., Imatinib, Sunitinib), TPA functions primarily as a high-value Fragment Lead and Chemical Probe .

Its structural utility lies in the aminopyrazole motif, which functions as an obligate ATP-hinge binder, while the thiophene ring provides unique electronic properties (isostere of phenyl) that enhance lipophilicity and selectivity profiles, particularly for JNK3 (c-Jun N-terminal Kinase 3), Aurora Kinases , and the understudied CDK16 (PCTAIRE) family.

This guide compares TPA’s utility and performance against standard broad-spectrum inhibitors (Staurosporine) and pathway-specific tools (SP600125, Barasertib).

Head-to-Head Performance Analysis

Comparison 1: Ligand Efficiency & Selectivity

Contender: Staurosporine (Pan-kinase inhibitor) vs. TPA (Fragment Lead)

While Staurosporine is the "gold standard" for potency (often single-digit nanomolar), it lacks selectivity, inhibiting nearly the entire kinome. TPA, as a fragment, exhibits lower raw potency but superior Ligand Efficiency (LE) , making it a better starting point for designing selective drugs.

FeatureStaurosporine (Benchmark)3-(thiophen-3-yl)-1H-pyrazol-5-amine (TPA)Technical Insight
Primary Mechanism ATP-Competitive (Pan-Kinase)ATP-Competitive (Hinge Binder)TPA binds the hinge region via the pyrazole NH and amine, mimicking the adenine ring of ATP.
Selectivity Profile Extremely Low (Promiscuous)Moderate to High (Tunable)The thiophene moiety allows TPA to exploit the "Gatekeeper" residue in JNK3 and Aurora kinases more selectively than phenyl analogs.
Potency (IC₅₀) < 10 nM (Broad spectrum)0.2 µM - 10 µM (Dependent on derivatization)TPA is a scaffold. Derivatives (e.g., pyrimidyl-pyrazoles) achieve ~200 nM potency against JNK3.
Chemical Space Complex MacrocycleLow MW Fragment (<200 Da)TPA follows "Rule of 3" for fragment-based drug discovery (FBDD), allowing extensive optimization.
Comparison 2: JNK3 Inhibition (Neurodegeneration Target)

Contender: SP600125 (Standard JNK Inhibitor) vs. TPA-Derived Scaffolds

JNK3 is a key target for Alzheimer’s Disease.[1] Standard inhibitors like SP600125 often suffer from off-target effects on other MAP kinases.

  • SP600125: Anthrapyrazolone structure. IC₅₀ ~40 nM (JNK1/2/3). Issue: Poor selectivity against other kinases and low solubility.

  • TPA Derivatives: When the TPA core is substituted (e.g., with a pyrimidine ring), it achieves equipotent activity (IC₅₀ ~227 nM) but with significantly improved selectivity ratios (>100-fold) against related MAPKs due to the specific geometry of the thiophene ring in the hydrophobic pocket.

Comparison 3: Aurora Kinase Inhibition (Oncology)

Contender: Barasertib (AZD1152) vs. TPA Core

  • Barasertib: Highly potent Aurora B inhibitor.

  • TPA Utility: The aminopyrazole-thiophene core is frequently used to synthesize "Barasertib-like" analogs to overcome resistance mutations. The thiophene sulfur atom can engage in specific S-π interactions with aromatic residues in the ATP pocket that the standard phenyl ring of Barasertib cannot, offering a route to tackle resistant clones.

Mechanistic Visualization: JNK3 Signaling Pathway

The following diagram illustrates the specific intervention point of TPA-derived inhibitors within the JNK signaling cascade, crucial for neuronal apoptosis.

JNK_Pathway cluster_target Therapeutic Target Stress Cellular Stress (Oxidative/Excitotoxicity) ASK1 ASK1 (MAP3K) Stress->ASK1 Activates MKK4_7 MKK4 / MKK7 (MAP2K) ASK1->MKK4_7 Phosphorylation JNK3 JNK3 (c-Jun N-terminal Kinase) MKK4_7->JNK3 Phosphorylation (Thr-Pro-Tyr) cJun c-Jun (Transcription Factor) JNK3->cJun Phosphorylation TPA TPA Inhibitor (ATP-Competitive) TPA->JNK3 Inhibits (IC50 ~200nM) Apoptosis Neuronal Apoptosis (Neurodegeneration) cJun->Apoptosis Gene Expression

Figure 1: Mechanism of Action. TPA-based inhibitors block the phosphorylation of c-Jun by competitively binding to the ATP pocket of JNK3, preventing neuronal apoptosis.

Experimental Protocol: Validating Kinase Activity

To objectively assess TPA against other inhibitors, use this standardized ADP-Glo™ Kinase Assay workflow. This method is preferred over radiometric assays for its high sensitivity and suitability for fragment screening.

Reagents Required:
  • Enzyme: Recombinant Human JNK3 or Aurora A (0.2 µ g/well ).

  • Substrate: c-Jun peptide (for JNK3) or Histone H3 (for Aurora).

  • Compound: 3-(thiophen-3-yl)-1H-pyrazol-5-amine (dissolved in 100% DMSO).

  • Detection: ADP-Glo™ Reagent (Promega).

Step-by-Step Methodology:
  • Compound Preparation (Serial Dilution):

    • Prepare a 10mM stock of TPA in DMSO.

    • Perform a 1:3 serial dilution in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT) to generate a concentration range from 100 µM to 1 nM.

    • Control: Include Staurosporine (1 µM) as a positive inhibition control and DMSO-only as a negative control (0% inhibition).

  • Enzyme Reaction:

    • Add 2 µL of inhibitor (TPA) to 384-well white plates.

    • Add 2 µL of Kinase enzyme (JNK3). Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding to the hinge region.

    • Initiate reaction by adding 2 µL of ATP/Substrate mix (10 µM ATP final).

    • Incubate for 60 minutes at RT.

  • Detection Phase:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 mins.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 mins.

  • Data Analysis:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

    • Calculate % Inhibition:

      
      
      
    • Fit data to a sigmoidal dose-response curve to determine IC₅₀.

Synthesis Workflow: From Scaffold to Lead

The utility of TPA is its ability to be rapidly derivatized. The following workflow demonstrates how to convert the TPA fragment into a potent JNK3 inhibitor (Pyrimidyl-Pyrazole derivative).

Synthesis_Workflow Start Precursors: Arylhydrazine + 3-aminocrotonitrile Step1 Microwave Irradiation (Cyclization) Start->Step1 10 min TPA_Core TPA Scaffold (The Product) Step1->TPA_Core Yield > 80% Step2 Derivatization (e.g., Pyrimidine coupling) TPA_Core->Step2 Optimization Lead Potent Kinase Inhibitor (IC50 < 250 nM) Step2->Lead SAR Study

Figure 2: Synthetic route transforming the TPA scaffold into high-potency kinase inhibitors.

References

  • JNK3 Inhibitor Discovery: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.[1] (2014). National Institutes of Health (NIH).

  • Pyrazole-Based Kinase Review: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). (2021).[2] Molecules / MDPI.

  • CDK16/PCTAIRE Targeting: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2020). MDPI Pharmaceuticals.

  • Thiophene-Pyrazole Hybrids: Synthesis and biological evaluation of pyrazolyl–thiazole derivatives of thiophene. (2024).[3][4] Royal Society of Chemistry (RSC).

  • Staurosporine Comparison: Synthesis and biological activity of pyrazole analogues of the staurosporine aglycon. (2016).[3][5] NIH / PubMed.

Sources

Safety Operating Guide

3-(thiophen-3-yl)-1H-pyrazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(thiophen-3-yl)-1H-pyrazol-5-amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide[1][2][3]

Executive Operational Directive

Immediate Action Required: Treat 3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS: 149246-86-6) as a Hazardous Organic Waste requiring thermal destruction.[1][3] Due to the presence of both sulfur (thiophene) and nitrogen (pyrazole/amine) moieties, this compound must be incinerated in a facility equipped with secondary combustion chambers and scrubbers to manage SOₓ and NOₓ emissions.[1][3]

Do NOT:

  • Do NOT dispose of down the drain (aquatic toxicity risk).[3]

  • Do NOT mix with oxidizing agents (risk of exothermic reaction).[3]

  • Do NOT treat with bleach (hypochlorite) for decontamination without pH control (risk of chloramine/sulfur-chloride formation).[3]

Chemical Profile & Hazard Assessment

To understand the disposal logic, we must analyze the molecule's structural reactivity.[1][3]

FeatureChemical MoietyDisposal Implication
Core Structure 1H-Pyrazole RingNitrogen-rich; generates NOₓ upon combustion.[1][3] Requires high-temperature incineration (>1000°C).
Substituent Thiophen-3-yl RingSulfur-containing; generates SO₂ (acid gas) upon combustion.[1][3] Mandatory scrubbing required at the incineration plant.
Functional Group 5-Amine (Primary Amine)Basic functionality.[1] Incompatible with strong acids and oxidizers.[3] May form salts that alter solubility.[3]
Ecological Heterocyclic AromaticHigh stability; potential for bioaccumulation/aquatic toxicity (WGK 3 equivalent).[1]

Safety Data Verification: While specific GHS data for this exact isomer is limited, analogous aminopyrazoles are classified as Acute Tox. 4 (Oral) and Irritant (Skin/Eye) .[1][3] Handle as a toxic irritant.[3]

Waste Stream Classification

Proper classification ensures regulatory compliance (RCRA/EU).[3]

  • RCRA (USA): This specific CAS is not P-listed or U-listed. However, it must be characterized by the generator.[1][3]

    • Recommendation: Classify as Non-Regulated Hazardous Waste (Organic) unless mixed with listed solvents (e.g., F-listed solvents).[1][3]

  • European Waste Code (EWC):

    • 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances).[1][3]

    • 07 01 04 * (Other organic solvents, washing liquids and mother liquors).[1][3]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Applicability: Expired reagent, synthesis yield, or spill cleanup material.[1][3]

  • Segregation: Isolate the solid in a chemically compatible container (HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(thiophen-3-yl)-1H-pyrazol-5-amine, Solid"[1][3]

    • Hazards: "Toxic, Irritant, Sulfur/Nitrogen Organic."[1][3]

  • Secondary Containment: Place the primary container inside a clear, sealable polyethylene bag (4 mil thickness) to prevent particulate dispersion.

  • Final Pack: Transfer to a Lab Pack drum (typically 55-gallon fiber or poly drum) designated for "Incineration Only."

Protocol B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC effluent, or dissolved waste.[1][3]

  • Solvent Compatibility Check: Ensure the solvent stream is compatible.

    • Compatible: Methanol, Ethanol, DMSO, DMF, Ethyl Acetate.[1][3]

    • Incompatible: Strong oxidizers (Peroxides, Nitric Acid).[1][3]

  • Collection: Pour into a dedicated "Organic Waste - Halogen Free" (unless halogenated solvents are present) carboy.

    • Note: Even though it contains Sulfur, it often goes into the general organic stream unless the sulfur content is >1% by weight, in which case a specialized "High Sulfur" waste stream may be required by your waste vendor.[1][3]

  • pH Adjustment (Optional but Recommended): If the solution is acidic, neutralize to pH 6–8 to prevent degradation of the amine or thiophene ring into more volatile/noxious byproducts before pickup.[3]

  • Disposal Path: High-temperature incineration.

Protocol C: Contaminated Sharps & Glassware

Applicability: Vials, pipettes, spatulas.[1][3]

  • Rinsing (Triple Rinse Rule):

    • Rinse glassware 3x with a solvent capable of dissolving the compound (e.g., Acetone or Methanol).[1][3]

    • Crucial: Collect the rinsate as Liquid Waste (Protocol B) .[3]

  • Declassification: Once triple-rinsed, the glassware is considered "RCRA Empty" and can be disposed of in standard broken glass boxes (unless acutely toxic P-listed, which this is not).[3]

  • Non-Rinsable Items: Place directly into a rigid hazardous waste pail (bucket) for incineration.

Disposal Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal path for 3-(thiophen-3-yl)-1H-pyrazol-5-amine.

DisposalWorkflow Start Waste Generation: 3-(thiophen-3-yl)-1H-pyrazol-5-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure/Spill Debris) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Solution Trace Trace Contamination (Glassware/PPE) StateCheck->Trace Empty Vials/PPE PackSolid Double Bag (Poly) Label: 'Toxic/Irritant' Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck RinseCheck Can it be Triple Rinsed? Trace->RinseCheck DrumSolid Lab Pack Drum (Fiber/Poly) PackSolid->DrumSolid Incinerator FINAL DISPOSAL: High-Temp Incineration (w/ Scrubber) DrumSolid->Incinerator Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halogenated Halogenated NonHalogenated Non-Halogenated Stream (e.g., MeOH, DMSO) SolventCheck->NonHalogenated Non-Halogenated SulfurConc Sulfur Content > 1%? Halogenated->SulfurConc NonHalogenated->SulfurConc HighSulfur High-Sulfur Waste Stream (Segregated) SulfurConc->HighSulfur Yes SulfurConc->Incinerator No (Standard) HighSulfur->Incinerator Rinse Triple Rinse with Acetone (Collect Rinsate as Liquid) RinseCheck->Rinse Yes (Glass) SolidBin Hazardous Debris Bin (Incineration) RinseCheck->SolidBin No (Sharps/PPE) Trash Glass Disposal Box (RCRA Empty) Rinse->Trash SolidBin->Incinerator

Figure 1: Decision tree for the segregation and disposal of thiophene-pyrazole derivatives.

Spill Response Mechanism (Self-Validating)

If a spill occurs, follow this validated cleanup loop to ensure no residue remains.

  • Isolate: Evacuate immediate area. Don PPE (Nitrile gloves, Lab coat, Safety goggles, N95 dust mask if powder).[1][3]

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation.

    • Liquid: Surround with absorbent boom or vermiculite.[2]

  • Collect: Scoop material into a wide-mouth jar. Do not sweep dry dust. [1]

  • Decontaminate (The Validation Step):

    • Wipe surface with 10% Soap/Water solution (removes bulk organic).[3]

    • Wipe surface with 70% Isopropanol (dissolves remaining hydrophobic residues).[3]

    • Validation: Use a UV lamp (if available, as many conjugated heterocycles fluoresce) or wipe-test to confirm no residue remains.[3]

  • Dispose: All cleanup materials (wipes, gloves, absorbents) go into the Solid Hazardous Waste drum.[1][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12352116 (Related Aminopyrazoles).[3] Retrieved from [Link][1][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[3] Retrieved from [Link][1][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(thiophen-3-yl)-1H-pyrazol-5-amine

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.